molecular formula C18H26N2O9 B15566793 Propargyl-O-C1-amido-PEG3-C2-NHS ester

Propargyl-O-C1-amido-PEG3-C2-NHS ester

Cat. No.: B15566793
M. Wt: 414.4 g/mol
InChI Key: ODGFZGOFEXLWHL-UHFFFAOYSA-N
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Description

Propargyl-O-C1-amido-PEG3-C2-NHS ester is a useful research compound. Its molecular formula is C18H26N2O9 and its molecular weight is 414.4 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

Molecular Formula

C18H26N2O9

Molecular Weight

414.4 g/mol

IUPAC Name

(2,5-dioxopyrrolidin-1-yl) 3-[2-[2-[2-[(2-prop-2-ynoxyacetyl)amino]ethoxy]ethoxy]ethoxy]propanoate

InChI

InChI=1S/C18H26N2O9/c1-2-7-28-14-15(21)19-6-9-26-11-13-27-12-10-25-8-5-18(24)29-20-16(22)3-4-17(20)23/h1H,3-14H2,(H,19,21)

InChI Key

ODGFZGOFEXLWHL-UHFFFAOYSA-N

Origin of Product

United States

Foundational & Exploratory

Propargyl-O-C1-amido-PEG3-C2-NHS Ester: A Technical Guide for Researchers and Drug Development Professionals

Author: BenchChem Technical Support Team. Date: December 2025

An in-depth examination of the structure, properties, and applications of Propargyl-O-C1-amido-PEG3-C2-NHS ester, a key reagent in bioconjugation and antibody-drug conjugate (ADC) development.

This compound is a heterobifunctional crosslinker that plays a crucial role in modern drug development and proteomics. This molecule features a terminal alkyne group (propargyl) and an amine-reactive N-hydroxysuccinimide (NHS) ester, connected by a three-unit polyethylene (B3416737) glycol (PEG) spacer. This unique architecture allows for the covalent conjugation of molecules to primary amines and subsequent attachment to other molecules via "click chemistry."

This technical guide provides a comprehensive overview of the chemical structure, physicochemical properties, and common applications of this compound, with a focus on its utility in the synthesis of antibody-drug conjugates (ADCs). Detailed experimental protocols and structured data are presented to facilitate its use in research and development settings.

Core Structure and Functional Groups

The molecular structure of this compound is characterized by three key functional components:

  • Propargyl Group: A terminal alkyne that serves as a handle for copper-catalyzed azide-alkyne cycloaddition (CuAAC), a highly efficient and specific click chemistry reaction. This allows for the attachment of azide-containing molecules, such as payloads or imaging agents.

  • PEG3 Spacer: A three-unit polyethylene glycol chain that enhances the solubility and biocompatibility of the resulting conjugate. The PEG spacer also provides flexibility and reduces steric hindrance between the conjugated molecules.

  • NHS Ester: An N-hydroxysuccinimide ester that reacts efficiently with primary amines (e.g., the side chains of lysine (B10760008) residues in proteins) under physiological to slightly basic conditions (pH 7.2-9) to form stable amide bonds.

Physicochemical and Chemical Properties

A summary of the key quantitative data for this compound is provided in the table below. This information is essential for designing and executing successful bioconjugation experiments.

PropertyValue
Molecular Formula C14H19NO7
Molecular Weight 313.3 g/mol
Purity Typically >95% (can degrade over time)
Solubility Soluble in DMSO, DMF, DCM
Storage Conditions -20°C, under inert atmosphere, with desiccant
Reactive Groups Alkyne, NHS Ester
Reactive Towards Azides (Alkyne), Primary Amines (NHS Ester)

Applications in Bioconjugation and ADC Development

This compound is a versatile tool for a variety of bioconjugation applications, including:

  • Antibody-Drug Conjugate (ADC) Synthesis: This is a primary application where the NHS ester is used to attach the linker to lysine residues on an antibody. The terminal alkyne is then used to conjugate a potent cytotoxic drug (payload) that has been modified with an azide (B81097) group.[1][2]

  • Protein Labeling and Modification: The linker can be used to attach fluorescent dyes, biotin, or other reporter molecules to proteins for detection and analysis.

  • Surface Functionalization: Amine-coated surfaces can be modified with this linker to introduce alkyne groups for subsequent immobilization of biomolecules.

  • PROTAC Development: In the field of targeted protein degradation, this linker can be used to connect a target-binding ligand to an E3 ligase-recruiting ligand.

The use of this linker in ADC development offers a non-cleavable linkage strategy. This means the payload is only released upon degradation of the antibody within the target cell, which can improve the stability and therapeutic index of the ADC.

Experimental Protocols

The following sections provide detailed methodologies for the key experimental procedures involving this compound.

General Workflow for Antibody-Drug Conjugation

ADC_Workflow cluster_antibody_prep Antibody Preparation cluster_linker_prep Linker Preparation cluster_conjugation Conjugation & Purification cluster_click_reaction Click Chemistry A Antibody in Amine-Free Buffer (e.g., PBS, pH 7.4-8.5) C Antibody-Linker Conjugation Reaction A->C B Dissolve this compound in Anhydrous DMSO B->C D Purification (e.g., Desalting Column, Dialysis) C->D E Characterization (e.g., Mass Spec, UV-Vis) D->E G CuAAC Click Reaction (Antibody-Linker + Payload) D->G F Azide-Modified Payload F->G H Final ADC Purification G->H I Final ADC Characterization H->I

Caption: General workflow for the synthesis of an antibody-drug conjugate.

Detailed Protocol for Protein Labeling with this compound

This protocol outlines the steps for labeling a protein with the propargyl linker.

Materials:

  • Protein of interest in an amine-free buffer (e.g., PBS, pH 7.2-8.0)

  • This compound

  • Anhydrous dimethyl sulfoxide (B87167) (DMSO) or dimethylformamide (DMF)

  • Quenching buffer (e.g., 1 M Tris-HCl, pH 8.0)

  • Desalting column or dialysis cassette for purification

Procedure:

  • Protein Preparation:

    • Ensure the protein solution is at a suitable concentration (typically 1-5 mg/mL) in an amine-free buffer. Buffers containing primary amines like Tris or glycine (B1666218) will compete with the reaction and should be avoided.[3]

    • If necessary, perform a buffer exchange using a desalting column or dialysis.

  • Linker Solution Preparation:

    • Allow the vial of this compound to equilibrate to room temperature before opening to prevent moisture condensation.[3]

    • Immediately before use, dissolve the linker in anhydrous DMSO or DMF to a stock concentration of 10-20 mM. Do not prepare stock solutions for long-term storage as the NHS ester is susceptible to hydrolysis.[3]

  • Conjugation Reaction:

    • Add a 10-20 fold molar excess of the dissolved linker to the protein solution. The optimal ratio may need to be determined empirically.

    • The final concentration of the organic solvent (DMSO or DMF) in the reaction mixture should not exceed 10% to avoid protein denaturation.

    • Incubate the reaction at room temperature for 30-60 minutes or at 4°C for 2-4 hours.

  • Quenching the Reaction:

    • To stop the reaction, add a quenching buffer (e.g., Tris-HCl) to a final concentration of 50-100 mM. This will consume any unreacted NHS ester.

    • Incubate for an additional 15-30 minutes at room temperature.

  • Purification:

    • Remove excess, unreacted linker and byproducts by passing the reaction mixture through a desalting column or by dialysis against an appropriate buffer.

  • Characterization:

    • The degree of labeling (DOL), which is the average number of linkers per protein, can be determined using techniques such as mass spectrometry (MALDI-TOF or ESI-MS) or by conjugating an azide-containing dye and measuring the absorbance.

Signaling Pathway Diagram for ADC Action

ADC_Action_Pathway cluster_extracellular Extracellular Space cluster_intracellular Intracellular Space ADC Antibody-Drug Conjugate (ADC) Receptor Target Cell Surface Receptor ADC->Receptor Binding Endosome Endosome Receptor->Endosome Internalization Lysosome Lysosome Endosome->Lysosome Trafficking Payload Released Payload Lysosome->Payload Antibody Degradation & Payload Release Target Intracellular Target (e.g., DNA, Tubulin) Payload->Target Binding Apoptosis Apoptosis Target->Apoptosis Cell Death

Caption: Mechanism of action for a typical antibody-drug conjugate.

Logical Relationship of Functional Groups in Bioconjugation

Functional_Group_Logic Linker This compound NHS Ester PEG3 Spacer Propargyl (Alkyne) PrimaryAmine Primary Amine (-NH2 on Lysine) Linker:nhs->PrimaryAmine Forms Stable Amide Bond Azide Azide Group (-N3) Linker:alkyne->Azide Undergoes Click Chemistry (CuAAC) Protein Protein (e.g., Antibody) Protein->PrimaryAmine Payload Payload (e.g., Drug, Dye) Payload->Azide

Caption: Reactivity of the linker's functional groups.

Conclusion

This compound is a valuable and versatile reagent for researchers, scientists, and drug development professionals. Its well-defined structure, which combines an amine-reactive NHS ester and a click-ready alkyne group with a biocompatible PEG spacer, enables the straightforward and efficient synthesis of complex bioconjugates. The information and protocols provided in this guide aim to facilitate the effective use of this linker in the development of next-generation therapeutics and research tools. As with any chemical reagent, it is crucial to handle it with care, paying close attention to storage conditions to ensure its reactivity and purity.

References

Propargyl-O-C1-amido-PEG3-C2-NHS Ester: A Technical Guide for Bioconjugation

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Propargyl-O-C1-amido-PEG3-C2-NHS ester is a bifunctional linker molecule integral to the field of bioconjugation, particularly in the development of antibody-drug conjugates (ADCs).[1][2] This guide provides a comprehensive technical overview of its properties, applications, and the experimental protocols for its use.

This linker features two key reactive groups: a propargyl group (a terminal alkyne) and an N-hydroxysuccinimide (NHS) ester.[1] The NHS ester facilitates covalent bond formation with primary amines, such as those found on the lysine (B10760008) residues of antibodies and other proteins.[3][4] The propargyl group enables the attachment of azide-containing molecules through a highly efficient and specific copper-catalyzed azide-alkyne cycloaddition (CuAAC), a cornerstone of "click chemistry".[1][5] The molecule also incorporates a hydrophilic 3-unit polyethylene (B3416737) glycol (PEG) spacer, which can enhance the solubility and pharmacokinetic properties of the resulting conjugate.[5]

Core Data Presentation

The following table summarizes the key quantitative data for this compound and related structures. This information is crucial for accurate experimental design and execution.

PropertyValueReference
Chemical Name Propargyl-O-C1-amido-PEG3-C2-N-hydroxysuccinimide esterN/A
Molecular Formula C₁₈H₂₆N₂O₉[6]
Molecular Weight 414.41 g/mol [6]
CAS Number 2101206-78-2[6]
Purity Typically >95% (May vary by supplier)N/A
Appearance White to off-white solidN/A
Solubility Soluble in DMSO, DMF, and other common organic solvents. Limited solubility in aqueous solutions.[7]
Storage Conditions Store at -20°C, desiccated and protected from light.[7]

Signaling Pathways and Reaction Mechanisms

The utility of this compound stems from two orthogonal chemical reactions. The following diagrams illustrate the mechanisms of these key signaling pathways.

NHS_Ester_Reaction cluster_reactants Reactants cluster_product Product Linker This compound Conjugate Propargyl-Functionalized Protein (Stable Amide Bond) Linker->Conjugate Amine Attack on Ester Leaving_Group N-Hydroxysuccinimide (NHS) Linker->Leaving_Group Release Protein Protein with Primary Amine (e.g., Antibody) Protein->Conjugate CuAAC_Reaction cluster_reactants Reactants cluster_product Product Alkyne Propargyl-Functionalized Protein Triazole_Product Stable Triazole Linkage (Bioconjugate) Alkyne->Triazole_Product Azide Azide-Containing Molecule (e.g., Drug, Fluorophore) Azide->Triazole_Product Catalyst Cu(I) Catalyst Catalyst->Triazole_Product Catalyzes Cycloaddition ADC_Workflow Start Start: Antibody & Linker Step1 1. NHS Ester Conjugation: Antibody + Linker Start->Step1 Purification1 Purification 1: Remove Excess Linker (SEC/Dialysis) Step1->Purification1 QC1 QC 1: Characterize Propargyl-Ab (e.g., Mass Spec) Purification1->QC1 Step2 2. CuAAC Click Reaction: Propargyl-Ab + Azide-Drug QC1->Step2 Purification2 Purification 2: Remove Excess Drug & Catalyst (SEC/TFF) Step2->Purification2 QC2 QC 2: Characterize Final ADC (DAR, Purity, Aggregation) Purification2->QC2 End End: Purified ADC QC2->End

References

An In-depth Technical Guide to Propargyl-O-C1-amido-PEG3-C2-NHS Ester: Mechanism of Action and Applications

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the mechanism of action and applications of Propargyl-O-C1-amido-PEG3-C2-NHS ester, a heterobifunctional linker crucial in the fields of bioconjugation, proteomics, and drug development. This document details the chemistry of its reactive moieties, the role of its spacer arm, and provides experimental protocols for its use.

Core Concepts: A Dual-Functionality Linker

This compound is a versatile chemical tool designed to connect two molecules with high specificity and efficiency. Its structure comprises three key components:

  • N-Hydroxysuccinimide (NHS) Ester: An amine-reactive group that forms stable amide bonds with primary amines, such as the lysine (B10760008) residues and the N-terminus of proteins.

  • Propargyl Group: A terminal alkyne that enables covalent bond formation with azide-containing molecules via copper-catalyzed or strain-promoted "click chemistry".

  • PEG3 Spacer: A short, hydrophilic polyethylene (B3416737) glycol (PEG) chain that enhances the solubility and biocompatibility of the resulting conjugate.

The strategic combination of these elements allows for a two-step sequential or one-pot conjugation strategy, providing researchers with precise control over the assembly of complex biomolecular architectures.

Unraveling the Structure: "this compound"
  • Propargyl-O-: Indicates a propargyl group linked via an ether oxygen.

  • C1-amido-: Likely refers to a one-carbon unit attached to an amide group.

  • PEG3-: A triethylene glycol spacer.

  • -C2-: A two-carbon (ethyl) chain.

  • NHS ester: The N-hydroxysuccinimide ester reactive group.

Based on this, a plausible structure is presented below. Researchers should always refer to the structure provided by their specific supplier.

G cluster_propargyl Propargyl Group cluster_c1_amido C1-Amido cluster_peg3 PEG3 Spacer cluster_c2 C2 Linker cluster_nhs NHS Ester p1 HC≡C-CH₂-O- a1 -CH₂-C(O)NH- peg1 -(CH₂CH₂O)₃- c2_1 -CH₂CH₂- nhs1 -C(O)O-N(C(O)CH₂)₂ G reagents Propargyl-PEG-NHS + Protein-NH₂ intermediate Tetrahedral Intermediate reagents->intermediate Aminolysis hydrolysis Hydrolysis Product reagents->hydrolysis Hydrolysis (H₂O) product Propargyl-PEG-C(O)NH-Protein + NHS intermediate->product NHS release G reagents Propargyl-PEG-Protein + N₃-Molecule product Triazole-linked Conjugate reagents->product Cu(I) catalyst G start Start buffer_exchange Buffer Exchange (Amine-free) start->buffer_exchange reagent_prep Prepare Linker (DMSO/DMF) buffer_exchange->reagent_prep conjugation Add Linker to Protein (10-50x excess) reagent_prep->conjugation incubation Incubate (RT or on ice) conjugation->incubation quenching Quench Reaction (Tris buffer) incubation->quenching purification Purify (Desalting column) quenching->purification end End purification->end G probe_synthesis Synthesize Probe: Small Molecule-Linker cell_treatment Treat Cells/Lysate with Probe probe_synthesis->cell_treatment target_binding Probe Binds to Target Proteins cell_treatment->target_binding click_reaction Click Chemistry: Add Azide-Biotin target_binding->click_reaction enrichment Enrich Biotinylated Proteins (Streptavidin beads) click_reaction->enrichment ms_analysis Mass Spectrometry (Identify Proteins) enrichment->ms_analysis pathway_analysis Signaling Pathway Analysis ms_analysis->pathway_analysis

In-Depth Technical Guide to Propargyl-O-C1-amido-PEG3-C2-NHS Ester: A Core Component in Bioconjugation and Drug Development

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the chemical properties, applications, and experimental considerations for the bifunctional linker, Propargyl-O-C1-amido-PEG3-C2-NHS ester. Its unique structure offers a versatile platform for the synthesis of complex biomolecular conjugates, particularly in the burgeoning field of Antibody-Drug Conjugates (ADCs).

Core Chemical Properties

This compound is a chemical reagent with the CAS Number 2101206-78-2.[1] It is specifically designed for bioconjugation, featuring two distinct reactive moieties: an N-hydroxysuccinimide (NHS) ester and a terminal alkyne group.[2][3] This dual functionality allows for a two-step conjugation strategy, providing precision and control in the assembly of complex biomolecules.

PropertyValueReference
CAS Number 2101206-78-2[1]
Molecular Formula C18H26N2O9[1]
Molecular Weight 414.41 g/mol [1]
Purity Typically >95%
Solubility Soluble in DMSO, DMF, DCM, THF, Chloroform[4]
Storage Conditions Recommended storage at -20°C, desiccated[4]

Mechanism of Action and Key Applications

The utility of this compound lies in its ability to bridge two different molecules through distinct chemical reactions. It is primarily used as a non-cleavable linker in the synthesis of ADCs.[1][2]

The NHS ester group provides a mechanism for covalent attachment to biomolecules containing primary amines, such as the lysine (B10760008) residues on antibodies. This reaction proceeds efficiently at a pH range of 7.2 to 8.5, forming a stable amide bond.[]

The propargyl group , with its terminal alkyne, is a key component for "click chemistry," specifically the copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC).[2][3] This reaction allows for the highly efficient and specific attachment of a second molecule that has been functionalized with an azide (B81097) group, such as a cytotoxic drug or a fluorescent probe. The resulting triazole linkage is exceptionally stable.

This two-step process offers significant advantages in ADC development:

  • Controlled Stoichiometry: The ability to first modify an antibody with the linker and then attach the payload via click chemistry allows for greater control over the drug-to-antibody ratio (DAR).[3]

  • Enhanced Solubility and Stability: The polyethylene (B3416737) glycol (PEG) spacer within the linker structure improves the hydrophilicity of the resulting conjugate, which can enhance solubility and reduce aggregation.[3]

  • Versatility: This linker is not limited to ADC development and can be employed in a wide range of bioconjugation applications, including the labeling of proteins and the development of targeted drug delivery systems.[6]

Experimental Protocols

The following are generalized protocols for the two key reactions involving this compound. It is crucial to optimize these protocols for specific antibodies, payloads, and desired outcomes.

Antibody Modification with the Linker (NHS Ester Conjugation)

This protocol outlines the steps for attaching the this compound to an antibody.

Materials:

  • Antibody of interest in an amine-free buffer (e.g., PBS)

  • This compound

  • Anhydrous DMSO or DMF

  • Reaction buffer (e.g., PBS, pH 8.0-8.5)

  • Quenching solution (e.g., 1 M Tris-HCl, pH 8.0)

  • Purification system (e.g., size-exclusion chromatography or dialysis)

Procedure:

  • Antibody Preparation: Prepare the antibody solution at a concentration of 1-2 mg/mL in the reaction buffer.

  • Linker Solution Preparation: Immediately before use, dissolve the this compound in anhydrous DMSO to create a 10 mM stock solution.

  • Conjugation Reaction: Add a 10-fold molar excess of the linker solution to the antibody solution. The reaction can be incubated for 1-2 hours at room temperature with gentle agitation.[]

  • Quenching: To stop the reaction, add the quenching solution to a final concentration of 50-100 mM.

  • Purification: Remove unreacted linker and byproducts by purifying the antibody-linker conjugate using size-exclusion chromatography or dialysis against an appropriate buffer.

Payload Attachment via Click Chemistry (CuAAC)

This protocol describes the attachment of an azide-functionalized payload to the alkyne-modified antibody.

Materials:

  • Alkyne-modified antibody

  • Azide-functionalized payload

  • Copper(I) source (e.g., copper(II) sulfate (B86663) with a reducing agent like sodium ascorbate, or a copper(I) complex)

  • Copper-chelating ligand (e.g., TBTA)

  • Reaction buffer (e.g., PBS)

  • Purification system

Procedure:

  • Reactant Preparation: Prepare a solution of the alkyne-modified antibody in the reaction buffer. Separately, prepare a solution of the azide-functionalized payload in a compatible solvent.

  • Catalyst Preparation: Prepare a fresh solution of the copper(I) catalyst. If using copper(II) sulfate, pre-mix it with the reducing agent and the chelating ligand.

  • Click Reaction: Add the azide-functionalized payload to the antibody solution, followed by the copper(I) catalyst. The reaction is typically carried out at room temperature for 1-4 hours.

  • Purification: Purify the final ADC to remove any unreacted payload, catalyst, and other reagents. Size-exclusion chromatography is a commonly used method.

Visualizing the Workflow and Logic

The following diagrams illustrate the key processes involved in the use of this compound.

G cluster_0 Step 1: Antibody Modification cluster_1 Step 2: Payload Conjugation Antibody Antibody with Lysine Residues Modified_Ab Alkyne-Modified Antibody Antibody->Modified_Ab NHS Ester Reaction (pH 7.2-8.5) Linker This compound Linker->Modified_Ab Final_ADC Antibody-Drug Conjugate (ADC) Modified_Ab->Final_ADC CuAAC Click Chemistry (Copper(I) Catalyst) Azide_Payload Azide-Functionalized Payload Azide_Payload->Final_ADC

Caption: Two-step ADC synthesis workflow.

G cluster_reactants Reactants cluster_reactions Reactions cluster_products Products Propargyl_Linker Propargyl-PEG-NHS NHS_Ester_Reaction NHS Ester Aminolysis Propargyl_Linker->NHS_Ester_Reaction Antibody Antibody (-NH2) Antibody->NHS_Ester_Reaction Azide_Drug Azide-Drug Click_Reaction CuAAC Azide_Drug->Click_Reaction Intermediate Propargyl-PEG-Antibody NHS_Ester_Reaction->Intermediate ADC Final ADC Click_Reaction->ADC Intermediate->Click_Reaction

Caption: Logical flow of bioconjugation.

References

Synthesis of Propargyl-O-C1-amido-PEG3-C2-NHS Ester: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide details the synthesis of Propargyl-O-C1-amido-PEG3-C2-NHS ester, a heterobifunctional linker critical in the development of antibody-drug conjugates (ADCs) and other targeted therapeutics.[1][2] The molecule features a terminal propargyl group for click chemistry applications, a hydrophilic polyethylene (B3416737) glycol (PEG) spacer to enhance solubility, and an N-hydroxysuccinimide (NHS) ester for covalent conjugation to amine-containing biomolecules.[1][3][] This guide provides a comprehensive overview of the synthetic pathway, detailed experimental protocols, and key quantitative data.

Synthetic Strategy Overview

The synthesis of this compound is a multi-step process that involves the sequential assembly of its core components. The general strategy involves the synthesis of a key intermediate, the carboxylic acid precursor (Propargyl-O-C1-amido-PEG3-C2-acid), followed by its activation to the final NHS ester. The synthesis of the carboxylic acid precursor itself can be approached in a convergent manner, preparing the propargyl-containing moiety and the PEG linker separately before their conjugation.

A plausible synthetic route is outlined below:

  • Step 1: Synthesis of the Propargyl-Amine Moiety. This involves the introduction of an amine group to a propargyl-containing molecule.

  • Step 2: Synthesis of the PEG3-Carboxylic Acid Moiety. This requires a PEG3 linker with a terminal carboxylic acid and a reactive group for amide bond formation.

  • Step 3: Amide Coupling. The propargyl-amine and the PEG3-carboxylic acid moieties are coupled to form the Propargyl-O-C1-amido-PEG3-C2-acid intermediate.

  • Step 4: NHS Ester Formation. The terminal carboxylic acid of the PEG linker is activated with N-hydroxysuccinimide to yield the final product.

Experimental Protocols

The following protocols are based on established methodologies for similar chemical transformations and provide a detailed guide for the synthesis of this compound.

Materials and General Methods

All reagents should be of analytical grade and used as received unless otherwise noted. Anhydrous solvents should be used for reactions sensitive to moisture. Reaction progress can be monitored by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS). Purification of intermediates and the final product is typically achieved by column chromatography on silica (B1680970) gel.

Synthesis of Propargyl-O-C1-amido-PEG3-C2-acid (Intermediate 1)

This intermediate is the direct precursor to the final NHS ester. Its synthesis involves the coupling of a propargyl-containing amine with a suitable PEG3 derivative. A representative protocol is detailed below.

Reaction Scheme:

G cluster_0 Step 1: Amide Coupling Propargyl_amine Propargyl-O-C1-amine Intermediate_1 Propargyl-O-C1-amido-PEG3-C2-acid Propargyl_amine->Intermediate_1 EDC, NHS, DIPEA DCM, rt, 12 h PEG3_acid HOOC-PEG3-C2-COOH PEG3_acid->Intermediate_1

Caption: Synthesis of the carboxylic acid precursor.

Procedure:

  • To a solution of amine-PEG3-carboxylic acid (1.0 eq) in anhydrous dichloromethane (B109758) (DCM, 0.1 M) under an inert atmosphere, add N-(3-Dimethylaminopropyl)-N'-ethylcarbodiimide hydrochloride (EDC·HCl, 1.5 eq) and N-hydroxysuccinimide (NHS, 1.2 eq).

  • Stir the mixture at room temperature for 30 minutes to pre-activate the carboxylic acid.

  • Add propargyloxy-ethylamine (1.1 eq) and N,N-diisopropylethylamine (DIPEA, 2.0 eq) to the reaction mixture.

  • Stir the reaction at room temperature for 12-16 hours.

  • Monitor the reaction progress by TLC or LC-MS.

  • Upon completion, dilute the reaction mixture with DCM and wash with 1 M HCl, saturated NaHCO3, and brine.

  • Dry the organic layer over anhydrous Na2SO4, filter, and concentrate under reduced pressure.

  • Purify the crude product by silica gel column chromatography to afford Propargyl-O-C1-amido-PEG3-C2-acid.

Table 1: Reagents for Synthesis of Intermediate 1

ReagentMolar Equiv.Purpose
Amine-PEG3-carboxylic acid1.0Starting material
EDC·HCl1.5Coupling agent
NHS1.2Activating agent
Propargyloxy-ethylamine1.1Starting material
DIPEA2.0Base
Dichloromethane (DCM)-Solvent
Synthesis of this compound (Final Product)

The final step is the activation of the terminal carboxylic acid of Intermediate 1 to the NHS ester.

Reaction Scheme:

G cluster_1 Step 2: NHS Ester Formation Intermediate_1 Propargyl-O-C1-amido-PEG3-C2-acid NHS_ester This compound Intermediate_1->NHS_ester EDC, NHS DCM, rt, 4 h

Caption: Final activation to the NHS ester.

Procedure:

  • Dissolve Propargyl-O-C1-amido-PEG3-C2-acid (Intermediate 1, 1.0 eq) in anhydrous DCM (0.1 M) under an inert atmosphere.

  • Add N-hydroxysuccinimide (NHS, 1.2 eq) and EDC·HCl (1.5 eq) to the solution.

  • Stir the reaction mixture at room temperature for 4-6 hours.

  • Monitor the formation of the NHS ester by TLC or LC-MS.

  • Once the reaction is complete, wash the organic layer with ice-cold water and brine to remove excess EDC and urea (B33335) byproduct.

  • Dry the organic layer over anhydrous Na2SO4, filter, and concentrate under reduced pressure at a low temperature to avoid degradation of the NHS ester.

  • The crude product can be purified by crystallization or by rapid column chromatography on silica gel.

  • The final product should be stored under anhydrous conditions at -20°C to prevent hydrolysis of the NHS ester.[5]

Table 2: Reagents for NHS Ester Formation

ReagentMolar Equiv.Purpose
Propargyl-O-C1-amido-PEG3-C2-acid1.0Starting material
N-hydroxysuccinimide (NHS)1.2Activating agent
EDC·HCl1.5Coupling agent
Dichloromethane (DCM)-Solvent

Quantitative Data

The following table summarizes typical quantitative data for the synthesis of this compound, based on general procedures for similar compounds. Actual yields may vary depending on the specific reaction conditions and the scale of the synthesis.

Table 3: Summary of Quantitative Data

StepProductTypical Yield (%)Purity (%) (by HPLC)
Amide CouplingPropargyl-O-C1-amido-PEG3-C2-acid70-85>95
NHS Ester FormationThis compound80-95>90*

*The purity of the NHS ester can decrease over time due to hydrolysis. It is recommended to use it immediately after synthesis or store it under strictly anhydrous conditions at low temperature.[5]

Characterization

The structure and purity of the synthesized compounds should be confirmed by standard analytical techniques:

  • Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): To confirm the chemical structure and the presence of all expected functional groups.

  • Mass Spectrometry (MS): To confirm the molecular weight of the product.

  • High-Performance Liquid Chromatography (HPLC): To determine the purity of the final compound.

Logical Workflow Diagram

The overall synthetic workflow is depicted in the following diagram.

G Start Starting Materials (Propargyl derivative, PEG linker) Step1 Amide Coupling Start->Step1 Intermediate Propargyl-O-C1-amido-PEG3-C2-acid Step1->Intermediate Step2 NHS Ester Formation Intermediate->Step2 Final_Product This compound Step2->Final_Product

Caption: Overall synthetic workflow.

This technical guide provides a comprehensive framework for the successful synthesis of this compound. Researchers are encouraged to adapt and optimize the provided protocols based on their specific laboratory conditions and available starting materials.

References

In-Depth Technical Guide: Propargyl-O-C1-amido-PEG3-C2-NHS Ester

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the available data and methodologies related to Propargyl-O-C1-amido-PEG3-C2-NHS ester, a chemical linker pivotal in the field of bioconjugation and antibody-drug conjugate (ADC) development.

Core Properties and Function

This compound is a non-cleavable linker containing a polyethylene (B3416737) glycol (PEG) spacer, a propargyl group for click chemistry, and an N-hydroxysuccinimide (NHS) ester for amine reactivity.[1][2] The NHS ester facilitates covalent attachment to primary amines, such as those on the surface of antibodies, while the terminal alkyne (propargyl group) allows for subsequent conjugation to azide-modified molecules via copper-catalyzed azide-alkyne cycloaddition (CuAAC).[1][2] This linker is integral to the synthesis of ADCs, where a cytotoxic drug is attached to a monoclonal antibody, enabling targeted drug delivery.

Solubility Data

Precise solubility data for "this compound" is not explicitly available in the public domain. However, data for structurally similar compounds provides valuable insights into its solubility profile. The following table summarizes the available quantitative solubility data for related propargyl-PEG-NHS ester linkers.

Compound NameSolventConcentrationRemarks
Propargyl-C1-NHS esterDMSO100 mg/mL (512.37 mM)Ultrasonic assistance may be needed.[3]
Propargyl-PEG3-NHS esterDMSO200 mg/mL (638.37 mM)Hygroscopic nature of DMSO can impact solubility; use of newly opened solvent is recommended. Ultrasonic assistance may be needed.[4]
Propargyl-C1-NHS ester10% DMSO, 40% PEG300, 5% Tween-80, 45% saline≥ 2.5 mg/mL (12.81 mM)Clear solution for in vivo applications.[3]
Propargyl-C1-NHS ester10% DMSO, 90% (20% SBE-β-CD in saline)2.5 mg/mL (12.81 mM)Suspended solution; ultrasonic assistance required.[3]
Propargyl-C1-NHS ester10% DMSO, 90% corn oil≥ 2.5 mg/mL (12.81 mM)Clear solution for in vivo applications.[3]
Propargyl-PEG3-NHS esterDMSO, DCM, DMFSolubleQualitative data.[5]
Propargyl-PEG1-NHS esterDMSO~100 mg/mL (~444.05 mM)[6]

Experimental Protocols

Detailed experimental protocols for determining the solubility of this compound are not publicly available. However, a general approach for assessing the solubility of similar compounds for in vitro and in vivo applications can be outlined.

General Protocol for Preparing Stock Solutions (In Vitro):

  • Weigh a precise amount of the this compound in a sterile microcentrifuge tube.

  • Add the desired solvent (e.g., DMSO) to achieve the target concentration.

  • Vortex the solution to facilitate dissolution.

  • If the compound does not fully dissolve, sonicate the solution in a water bath until a clear solution is obtained.

  • Store the stock solution at -20°C or -80°C for long-term stability.[4]

In Vivo Formulation Protocol Example:

For animal studies, a multi-component solvent system is often required to achieve a biocompatible formulation.

  • Prepare a stock solution of the compound in DMSO.

  • In a separate sterile tube, prepare the vehicle by combining the other solvents in the desired ratio (e.g., 40% PEG300, 5% Tween-80, and 45% saline).[3]

  • Add the DMSO stock solution to the vehicle to achieve the final desired concentration.

  • Vortex the final formulation thoroughly to ensure homogeneity.

Application in Antibody-Drug Conjugate (ADC) Synthesis

The primary application of this compound is in the construction of ADCs. The workflow involves a two-step conjugation process.

ADC_Synthesis_Workflow cluster_step1 Step 1: Amine-NHS Ester Reaction cluster_step2 Step 2: Click Chemistry (CuAAC) Antibody Monoclonal Antibody (mAb) Activated_mAb Propargyl-PEG-mAb (Alkyne-modified mAb) Antibody->Activated_mAb NHS ester reacts with primary amines (e.g., Lysine residues) Linker Propargyl-O-C1-amido- PEG3-C2-NHS ester Linker->Activated_mAb ADC Antibody-Drug Conjugate (ADC) Activated_mAb->ADC Copper-catalyzed azide-alkyne cycloaddition Azide_Drug Azide-modified Cytotoxic Drug Azide_Drug->ADC

Caption: Workflow for Antibody-Drug Conjugate (ADC) synthesis.

This diagram illustrates the sequential conjugation process. First, the NHS ester of the linker reacts with primary amines on the antibody. Second, the alkyne-modified antibody is conjugated to an azide-modified cytotoxic drug via a copper-catalyzed click reaction.

Signaling Pathways

This compound is a synthetic linker and does not have a direct role in biological signaling pathways. Its function is to covalently link two molecules, typically a large biomolecule like an antibody and a small molecule drug. The biological activity of the resulting conjugate is determined by the antibody's targeting and the drug's mechanism of action.

Logical_Relationship Linker Propargyl-O-C1-amido- PEG3-C2-NHS ester ADC Antibody-Drug Conjugate Linker->ADC Covalently links Antibody Antibody Antibody->ADC Drug Drug Drug->ADC TargetCell Target Cell ADC->TargetCell Binds to specific antigen BiologicalEffect Biological Effect (e.g., Cytotoxicity) TargetCell->BiologicalEffect Internalization & drug release leads to

Caption: Logical relationship of the linker in ADC function.

This diagram shows the linker's role in forming the ADC, which then enacts a biological effect on a target cell.

References

Propargyl-O-C1-amido-PEG3-C2-NHS Ester: A Technical Guide to Safe Handling and Application

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the safety, handling, and application of Propargyl-O-C1-amido-PEG3-C2-NHS ester, a bifunctional linker crucial in bioconjugation and drug development. This document is intended to equip researchers with the necessary information for the safe and effective use of this reagent in the laboratory.

Introduction

This compound is a non-cleavable linker containing a terminal alkyne group and an N-hydroxysuccinimide (NHS) ester.[1][2] This heterobifunctional molecule serves as a bridge, enabling the covalent conjugation of molecules. The NHS ester functionality reacts with primary amines, commonly found on proteins and other biomolecules, to form stable amide bonds.[3][4][5] The propargyl group is a reactant in copper-catalyzed azide-alkyne cycloaddition (CuAAC) "click chemistry," allowing for the efficient and specific attachment of azide-containing molecules.[1] This dual reactivity makes it a valuable tool in the synthesis of antibody-drug conjugates (ADCs) and other complex biomolecular structures.[1][2]

Physicochemical and Safety Data

While specific quantitative physical properties for this compound are not extensively published, the following tables summarize available data and information derived from suppliers and related compounds.

Table 1: Chemical and Physical Properties

PropertyValueSource/Comment
CAS Number 2101206-78-2DC Chemicals MSDS[6]
Molecular Formula Not explicitly found, but similar PEG3-NHS esters have formulas like C14H19NO7.[5]The exact formula should be confirmed with the supplier.
Molecular Weight Not explicitly found, but a similar Propargyl-PEG3-NHS ester has a MW of 313.3 g/mol .[5]The exact molecular weight should be confirmed with the supplier.
Appearance Likely a white to off-white solid.Based on similar NHS ester compounds.[7]
Solubility Soluble in organic solvents such as Dimethyl Sulfoxide (DMSO), Dimethylformamide (DMF), and Dichloromethane (DCM).[5]NHS esters are generally moisture-sensitive and should be dissolved in anhydrous solvents.
Purity Typically >90% or >95% as determined by HPLC.[7][8]Purity can degrade over time with exposure to moisture.
Storage Store at -20°C, desiccated.[3][5]Protect from moisture and light.

Table 2: Hazard Identification and Safety Precautions

Hazard CategoryGHS ClassificationPrecautionary Statements
Acute Toxicity Oral (Category 4), H302: Harmful if swallowed.[6]P264: Wash skin thoroughly after handling. P270: Do not eat, drink or smoke when using this product.[6]
Aquatic Hazard Acute aquatic toxicity (Category 1), H400: Very toxic to aquatic life. Chronic aquatic toxicity (Category 1), H410: Very toxic to aquatic life with long lasting effects.[6]P273: Avoid release to the environment.[6]

Experimental Protocols

The following protocols are generalized for the use of NHS esters in bioconjugation and should be optimized for specific applications.

General Handling and Storage of this compound
  • Storage: Upon receipt, store the vial of this compound at -20°C, protected from light and moisture.[3][5] The use of a desiccant is highly recommended.

  • Handling: Before opening, allow the vial to equilibrate to room temperature to prevent moisture condensation, which can hydrolyze the NHS ester.[3] Handle in a well-ventilated area, wearing appropriate personal protective equipment (PPE), including gloves, a lab coat, and safety glasses.

  • Solution Preparation: The NHS ester is moisture-sensitive and hydrolyzes in aqueous solutions.[3] Therefore, it is recommended to prepare solutions in anhydrous organic solvents like DMSO or DMF immediately before use.[3][5] Do not prepare stock solutions for long-term storage.[3]

Protocol for Protein Conjugation

This protocol outlines the general steps for conjugating this compound to a protein containing primary amines (e.g., lysine (B10760008) residues).

Materials:

  • This compound

  • Protein to be labeled in an amine-free buffer (e.g., Phosphate-Buffered Saline, PBS) at pH 7.2-8.5.[]

  • Anhydrous DMSO or DMF

  • Quenching buffer (e.g., 1 M Tris-HCl, pH 8.0, or 1 M glycine)

  • Desalting column or dialysis equipment for purification

Procedure:

  • Protein Preparation: Prepare the protein solution in an amine-free buffer (e.g., 0.1 M phosphate (B84403) buffer, 0.15 M NaCl, pH 7.2-8.0).[3] Buffers containing primary amines, such as Tris or glycine, will compete with the reaction and should be avoided.[3]

  • NHS Ester Solution Preparation: Immediately before use, dissolve the this compound in anhydrous DMSO or DMF to a desired stock concentration (e.g., 10 mg/mL).[]

  • Conjugation Reaction: Add a calculated molar excess of the NHS ester solution to the protein solution. A 10- to 20-fold molar excess is a common starting point, but the optimal ratio should be determined experimentally.[3][] The final concentration of the organic solvent should ideally be less than 10% of the total reaction volume to minimize protein denaturation.

  • Incubation: Incubate the reaction mixture at room temperature for 30-60 minutes or at 4°C for 2 hours to overnight, with gentle stirring or rotation.[3][10]

  • Quenching: Stop the reaction by adding a quenching buffer to a final concentration of 50-100 mM. The primary amines in the quenching buffer will react with any excess NHS ester. Incubate for an additional 15-30 minutes at room temperature.

  • Purification: Remove unreacted linker and byproducts by size-exclusion chromatography (e.g., a desalting column) or dialysis against an appropriate buffer.

Visualizations

Chemical Structure and Reactivity

Protein Conjugation Workflow start Start: Prepare Protein in Amine-Free Buffer prepare_linker Dissolve NHS Ester in Anhydrous DMSO/DMF start->prepare_linker mix Add NHS Ester to Protein Solution prepare_linker->mix incubate Incubate (RT or 4°C) mix->incubate quench Quench Reaction with Tris or Glycine incubate->quench purify Purify Conjugate (e.g., Desalting Column) quench->purify end End: Characterize Conjugated Protein purify->end Safety and Handling Procedures start Receiving the Reagent storage Store at -20°C with Desiccant start->storage handling_prep Equilibrate to Room Temperature Before Opening storage->handling_prep ppe Wear Appropriate PPE (Gloves, Goggles, Lab Coat) handling_prep->ppe weighing Weigh in a Ventilated Area ppe->weighing dissolving Dissolve in Anhydrous Solvent Immediately Before Use weighing->dissolving end Safe Use in Experiment dissolving->end disposal Dispose of Waste According to Institutional and Local Regulations end->disposal

References

Propargyl-O-C1-amido-PEG3-C2-NHS ester for antibody-drug conjugates

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide on Propargyl-O-C1-amido-PEG3-C2-NHS Ester for Antibody-Drug Conjugates

Introduction

Antibody-Drug Conjugates (ADCs) represent a cornerstone of targeted cancer therapy, merging the specificity of monoclonal antibodies with the potent cell-killing ability of cytotoxic payloads. The linker, a critical component connecting these two moieties, dictates the stability, pharmacokinetics, and efficacy of the ADC. This guide provides a comprehensive overview of this compound, a heterobifunctional linker designed for the development of advanced ADCs.

This compound is a non-cleavable linker featuring a short polyethylene (B3416737) glycol (PEG) spacer.[1][2] Its architecture is tailored for a two-step conjugation strategy. The N-hydroxysuccinimide (NHS) ester facilitates covalent attachment to primary amines on the antibody, primarily the ε-amino groups of lysine (B10760008) residues.[3][4] The terminal propargyl group serves as a handle for the subsequent, highly specific attachment of an azide-modified payload via copper-catalyzed azide-alkyne cycloaddition (CuAAC), a premier "click chemistry" reaction.[1][2]

The incorporation of a discrete three-unit PEG (PEG3) spacer enhances the hydrophilicity of the ADC, which can improve solubility, reduce aggregation, and positively impact pharmacokinetic properties.[5][6] This guide will delve into the technical details of utilizing this linker, from conjugation protocols to characterization methods and the underlying biological pathways.

Core Concepts and Mechanism of Action

The utility of this compound is rooted in its dual reactive functionalities, enabling a controlled, sequential conjugation process.

Step 1: Antibody Modification via NHS Ester Reaction

The initial step involves the reaction of the NHS ester with primary amines on the antibody surface.[7] Lysine residues, being abundant and accessible, are the most common sites for this modification.[4] The reaction, typically performed at a slightly basic pH (7.2-8.5), results in the formation of a stable amide bond, covalently linking the propargyl-PEG3 moiety to the antibody.[7][8] This process transforms the native antibody into an "alkyne-modified" intermediate, ready for payload conjugation.

Step 2: Payload Conjugation via Click Chemistry

The second step employs the highly efficient and bioorthogonal copper-catalyzed azide-alkyne cycloaddition (CuAAC).[9][10] The alkyne group on the modified antibody reacts with an azide-functionalized cytotoxic payload in the presence of a Cu(I) catalyst.[11] This reaction forms a stable triazole linkage, completing the ADC construct.[11] The specificity of the click reaction ensures that the conjugation occurs only between the desired functionalities, minimizing side reactions and leading to a more defined product.[12]

Quantitative Data Presentation

While specific quantitative data for ADCs synthesized with the exact this compound linker is not extensively published, the following tables present representative data for ADCs created using similar short-chain propargyl-PEG-NHS ester linkers. This data illustrates the typical outcomes and performance metrics.

Table 1: Representative Reaction Parameters and Outcomes for ADC Synthesis

ParameterTypical Value/RangeReference
NHS Ester Conjugation
Molar Excess of Linker:Antibody5 to 20-fold[8]
Reaction pH7.2 - 8.5[7]
Reaction Time30 - 120 minutes[13]
CuAAC Payload Conjugation
Molar Excess of Payload:Alkyne4 to 10-fold[11]
Copper (I) CatalystCuSO₄ with a reducing agent (e.g., sodium ascorbate)[11]
LigandTHPTA or TBTA[11]
Final ADC Characteristics
Average Drug-to-Antibody Ratio (DAR)3.5 - 4.5[3]
Conjugation EfficiencyOften near-quantitative for the CuAAC step[12]
Percentage of High Molecular Weight Species (Aggregates)< 5% with PEG linkers[6]

Table 2: Representative Stability and Efficacy Data

ParameterMetricTypical ResultReference
Plasma Stability % Intact ADC after 6 days in human plasma>95% (for stable linkers)[14]
% Free Payload Released<1% in human plasma[14]
In Vitro Cytotoxicity IC₅₀ (Antigen-Positive Cell Line)Low nM range (payload-dependent)[15]
IC₅₀ (Antigen-Negative Cell Line)Significantly higher than on antigen-positive cells[15]

Experimental Protocols

The following protocols provide detailed methodologies for the synthesis, characterization, and evaluation of ADCs using this compound.

Protocol 1: Antibody Modification with this compound

Objective: To conjugate the alkyne-PEG linker to lysine residues on the antibody.

Materials:

  • Monoclonal antibody (mAb) in an amine-free buffer (e.g., PBS).

  • This compound.

  • Anhydrous dimethylsulfoxide (DMSO).

  • Reaction Buffer: Phosphate-buffered saline (PBS), pH 8.0.

  • Quenching Buffer: 1 M Tris-HCl, pH 8.0.

  • Desalting columns (e.g., Zeba Spin Desalting Columns).

Procedure:

  • Antibody Preparation:

    • If the antibody solution contains primary amines (e.g., Tris buffer) or stabilizers like BSA, perform a buffer exchange into the Reaction Buffer.[16]

    • Adjust the antibody concentration to 2-10 mg/mL.[8]

  • Linker Preparation:

    • Equilibrate the vial of this compound to room temperature before opening to prevent moisture condensation.[13]

    • Immediately before use, dissolve the linker in anhydrous DMSO to prepare a 10 mM stock solution.[8]

  • Conjugation Reaction:

    • Add a 20-fold molar excess of the 10 mM linker-DMSO solution to the antibody solution. The final volume of DMSO should not exceed 10% of the total reaction volume.[8]

    • Incubate the reaction at room temperature for 60 minutes with gentle mixing.[13]

  • Quenching:

    • Add Quenching Buffer to the reaction mixture to a final concentration of 50-100 mM to quench any unreacted NHS ester.[16]

    • Incubate for 15 minutes at room temperature.[16]

  • Purification:

    • Remove excess linker and quenching reagent by passing the reaction mixture through a desalting column equilibrated with PBS, pH 7.4.

    • Collect the purified alkyne-modified antibody.

  • Characterization:

    • Determine the concentration of the modified antibody using a spectrophotometer at 280 nm.

    • The degree of linker substitution can be analyzed by techniques like MALDI-TOF mass spectrometry if desired.

Protocol 2: Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) of an Azide-Payload

Objective: To conjugate the azide-modified cytotoxic payload to the alkyne-modified antibody.

Materials:

  • Purified alkyne-modified antibody.

  • Azide-modified payload.

  • Copper(II) Sulfate (CuSO₄) solution (100 mM in water).

  • THPTA ligand solution (200 mM in water).[11]

  • Sodium Ascorbate (B8700270) solution (100 mM in water, freshly prepared).[11]

  • Reaction Buffer: PBS, pH 7.4.

  • Desalting columns or Size-Exclusion Chromatography (SEC) system for purification.

Procedure:

  • Reagent Preparation:

    • Dissolve the azide-payload in DMSO to a concentration of 10-20 mM.

    • Prepare fresh sodium ascorbate solution.[17]

  • Catalyst Complex Formation:

    • In a separate tube, mix CuSO₄ and THPTA in a 1:2 molar ratio. Let it stand for a few minutes to form the Cu(I) complex.[11]

  • Conjugation Reaction:

    • In a reaction tube, combine the alkyne-modified antibody with a 4 to 10-fold molar excess of the azide-payload.[11]

    • Add the pre-formed Cu(I)/THPTA complex to the mixture.

    • Initiate the reaction by adding the sodium ascorbate solution.[11] A final concentration of ~40 equivalents relative to the azide (B81097) is typical.[10]

    • Incubate at room temperature for 30-60 minutes, protected from light.[10]

  • Purification:

    • Purify the resulting ADC using a desalting column or SEC to remove unreacted payload, catalyst, and other reagents.[11]

    • The final ADC should be exchanged into a suitable formulation buffer.

Protocol 3: Characterization of the ADC

Objective: To determine the Drug-to-Antibody Ratio (DAR) and assess the purity and aggregation of the final ADC.

A. DAR Determination by Hydrophobic Interaction Chromatography (HIC-HPLC):

  • Principle: HIC separates molecules based on hydrophobicity. As more hydrophobic drug molecules are conjugated to the antibody, the ADC becomes more hydrophobic and is retained longer on the HIC column, allowing for the separation of species with different DARs.[18][19]

  • Method:

    • Use a HIC column (e.g., TSKgel Butyl-NPR).[3]

    • Employ a mobile phase gradient, typically starting with a high salt concentration (e.g., ammonium (B1175870) sulfate) to promote binding and decreasing the salt concentration to elute the ADC species.[20]

    • Monitor the elution profile with a UV detector.

    • The peaks corresponding to different DAR values (DAR0, DAR2, DAR4, etc., for cysteine-linked mimics, or a distribution for lysine-linked ADCs) can be integrated.[3]

    • The average DAR is calculated from the weighted average of the peak areas.[3]

B. Aggregation Analysis by Size-Exclusion Chromatography (SEC-HPLC):

  • Principle: SEC separates molecules based on their hydrodynamic radius. Monomeric ADC will elute as a main peak, while larger aggregates will elute earlier.[3]

  • Method:

    • Use an SEC column (e.g., TSKgel SuperSW3000).[3]

    • Use an isocratic mobile phase, such as PBS.

    • Monitor the elution profile with a UV detector.

    • The percentage of aggregates is determined by integrating the area of the high molecular weight species peaks relative to the total peak area.

Protocol 4: In Vitro Cytotoxicity Assay

Objective: To evaluate the potency and specificity of the ADC on cancer cell lines.

Materials:

  • Antigen-positive cancer cell line (e.g., BT-474 for anti-HER2 ADC).[15]

  • Antigen-negative cancer cell line (e.g., MCF-7 for anti-HER2 ADC).[15]

  • Complete cell culture medium.

  • ADC, unconjugated antibody, and free payload for controls.

  • Cell viability reagent (e.g., CellTiter-Glo®).

  • 96-well plates.

Procedure:

  • Cell Seeding: Seed both antigen-positive and antigen-negative cells in 96-well plates at a predetermined density and allow them to adhere overnight.

  • ADC Treatment:

    • Prepare serial dilutions of the ADC, unconjugated antibody, and free payload in complete medium.

    • Remove the medium from the cells and add the different concentrations of the test articles.[21] Include untreated cells as a control.

  • Incubation: Incubate the plates for 96 hours at 37°C in a CO₂ incubator.[19]

  • Viability Assessment:

    • Add the cell viability reagent to each well according to the manufacturer's instructions.

    • Measure the signal (e.g., luminescence or fluorescence) using a plate reader.

  • Data Analysis:

    • Calculate the percentage of cell viability for each concentration relative to the untreated control.

    • Plot the dose-response curves and determine the IC₅₀ value (the concentration that inhibits 50% of cell growth) for each compound on both cell lines.[21]

Mandatory Visualizations

The following diagrams illustrate key workflows and biological pathways relevant to ADC development.

ADC_Development_Workflow cluster_synthesis ADC Synthesis cluster_analysis Analysis & Characterization cluster_evaluation Functional Evaluation mAb Monoclonal Antibody Alkyne_mAb Alkyne-Modified mAb mAb->Alkyne_mAb NHS Ester Reaction (Lysine Conjugation) Linker Propargyl-PEG3-NHS Ester Linker->Alkyne_mAb Payload Azide-Payload ADC Final ADC Payload->ADC Alkyne_mAb->ADC CuAAC Click Chemistry HIC HIC-HPLC ADC->HIC SEC SEC-HPLC ADC->SEC MS Mass Spectrometry ADC->MS Cytotoxicity In Vitro Cytotoxicity ADC->Cytotoxicity Stability Plasma Stability Assay ADC->Stability Efficacy In Vivo Efficacy ADC->Efficacy DAR DAR Determination HIC->DAR Aggregation Aggregation Analysis SEC->Aggregation Potency Potency & Specificity (IC50) Cytotoxicity->Potency

Caption: Experimental workflow for ADC synthesis and evaluation.

HER2_Signaling_Pathway HER2 Signaling Pathway HER2_ADC Anti-HER2 ADC HER2 HER2 Receptor HER2_ADC->HER2 Binds Dimerization Heterodimerization HER2->Dimerization Internalization Internalization & Lysosomal Trafficking HER2->Internalization ADC Binding Induces HER3 HER3 Receptor HER3->Dimerization Ligand Binding PI3K PI3K Dimerization->PI3K Autophosphorylation MAPK RAS-RAF-MEK-ERK (MAPK Pathway) Dimerization->MAPK Autophosphorylation Akt Akt PI3K->Akt Proliferation Cell Proliferation & Survival Akt->Proliferation MAPK->Proliferation Payload_Release Payload Release Internalization->Payload_Release Payload_Release->Proliferation Inhibits

Caption: Anti-HER2 ADC mechanism and HER2 signaling pathway.

EGFR_Signaling_Pathway EGFR Signaling Pathway EGFR_ADC Anti-EGFR ADC EGFR EGFR EGFR_ADC->EGFR Binds Dimerization Dimerization EGFR->Dimerization Internalization Internalization EGFR->Internalization ADC Binding Induces Ligand EGF Ligand Ligand->EGFR PI3K_Akt PI3K/Akt Pathway Dimerization->PI3K_Akt Activates RAS_MAPK RAS/MAPK Pathway Dimerization->RAS_MAPK Activates PLCg PLCγ Pathway Dimerization->PLCg Activates Outcomes Proliferation, Survival, Metastasis PI3K_Akt->Outcomes RAS_MAPK->Outcomes PLCg->Outcomes Payload_Release Payload Release Internalization->Payload_Release Payload_Release->Outcomes Inhibits

Caption: Anti-EGFR ADC mechanism and EGFR signaling pathway.

TROP2_Signaling_Pathway TROP2 Signaling Pathway TROP2_ADC Anti-TROP2 ADC TROP2 TROP2 TROP2_ADC->TROP2 Binds Ca_Signal Intracellular Ca2+ Mobilization TROP2->Ca_Signal Transduces Signal Internalization Internalization TROP2->Internalization ADC Binding Induces MAPK MAPK Pathway (ERK1/2) Ca_Signal->MAPK PKC PKC Ca_Signal->PKC NFkB NF-κB MAPK->NFkB Outcomes Proliferation, Invasion, Survival MAPK->Outcomes PKC->Outcomes NFkB->Outcomes Payload_Release Payload Release Internalization->Payload_Release Payload_Release->Outcomes Inhibits

References

The Strategic Role of the PEG Linker in Propargyl-O-C1-amido-PEG3-C2-NHS Ester: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

The heterobifunctional linker, Propargyl-O-C1-amido-PEG3-C2-NHS ester, represents a critical tool in modern bioconjugation, particularly in the construction of antibody-drug conjugates (ADCs). This technical guide provides an in-depth analysis of the core functions of its components, with a particular focus on the strategic role of the polyethylene (B3416737) glycol (PEG) moiety. The guide will detail the chemical properties, experimental protocols for conjugation, and the impact of the PEG3 linker on the overall stability, solubility, and pharmacokinetic profile of the resulting bioconjugate.

Introduction: Deconstructing the Propargyl-PEG-NHS Linker

This compound is a non-cleavable linker designed for the precise and stable covalent attachment of molecules.[1][2] Its architecture can be broken down into three key functional domains:

  • N-Hydroxysuccinimide (NHS) Ester: An amine-reactive group that facilitates the covalent conjugation to primary amines, such as the lysine (B10760008) residues on antibodies, forming a stable amide bond.[3]

  • Propargyl Group: A terminal alkyne that serves as a reactive handle for copper-catalyzed azide-alkyne cycloaddition (CuAAC), a cornerstone of "click chemistry."[2][4] This allows for the highly efficient and specific attachment of a second molecule containing an azide (B81097) group.[4]

  • PEG3 Linker: A discrete three-unit polyethylene glycol chain that acts as a spacer between the conjugated molecules.[1][2]

The nomenclature "this compound" describes the specific arrangement of these components, indicating a propargyl group connected via an ether and a single carbon to an amide, which is then linked to a three-unit PEG chain, followed by a two-carbon chain attached to the NHS ester.

The Pivotal Role of the PEG3 Linker

The inclusion of a PEG linker, even a short one like PEG3, imparts several advantageous properties to the bioconjugate, significantly influencing its therapeutic potential.

Enhanced Solubility and Stability

Many potent cytotoxic drugs used in ADCs are hydrophobic.[5] This hydrophobicity can lead to aggregation and rapid clearance from circulation.[5] The hydrophilic nature of the PEG linker helps to mitigate these issues by increasing the overall water solubility of the ADC.[] This improved solubility contributes to better biophysical stability and allows for potentially higher drug-to-antibody ratios (DARs) without compromising the integrity of the conjugate.[5]

Improved Pharmacokinetics and Reduced Immunogenicity

PEGylation, the process of attaching PEG chains, is a well-established strategy to improve the pharmacokinetic profile of therapeutic molecules.[] The PEG linker creates a hydrophilic shield around the conjugate, which can reduce recognition by the immune system and decrease enzymatic degradation.[] This "stealth" effect can lead to a longer circulation half-life, allowing for greater accumulation of the ADC at the target site.[]

Spatial Optimization

The PEG3 linker provides a defined and flexible spacer between the antibody and the payload. This spatial separation can be crucial for maintaining the biological activity of both components. It can minimize steric hindrance that might otherwise interfere with the antibody's ability to bind to its target antigen.

Quantitative Impact of PEG Linkers on ADC Properties

The length of the PEG linker is a critical design parameter that can be optimized to fine-tune the properties of an ADC. While specific data for PEG3 is often part of broader studies, the general trends observed with varying PEG linker lengths provide valuable insights.

PropertyEffect of PEG LinkerQuantitative Data/ObservationsReference(s)
Solubility Increases with PEG lengthPEGylation of traditional dipeptide linkers has been shown to enhance the hydrophilicity and biophysical stability of ADCs with hydrophobic payloads.[5]
In Vivo Half-Life Generally increases with PEG lengthAn ADC with a methyl-PEG24 moiety demonstrated a prolonged half-life and enhanced animal tolerability compared to shorter or no PEG linkers.[5]
Tumor Suppression Can be enhanced by longer PEG linkersThe same ADC with a methyl-PEG24 linker showed maximum tumor suppression.[5]
Cytotoxicity Can be influenced by PEG lengthIn some studies, the introduction of longer PEG chains has led to a reduction in in vitro cytotoxicity, suggesting a potential trade-off between pharmacokinetic benefits and in vitro potency.[7]

Experimental Protocols

The use of this compound in bioconjugation involves a two-step process: (1) conjugation of the NHS ester to a primary amine-containing molecule (e.g., an antibody) and (2) the click chemistry reaction of the propargyl group with an azide-containing molecule.

Protocol for NHS Ester Conjugation to an Antibody

This protocol outlines the general steps for labeling an antibody with the Propargyl-PEG-NHS ester.

Materials:

  • Antibody in a suitable buffer (e.g., PBS), free of primary amines like Tris.

  • This compound.

  • Anhydrous DMSO or DMF.

  • Sodium bicarbonate buffer (1 M, pH 8.3-8.5).

  • Purification column (e.g., size-exclusion chromatography).

Procedure:

  • Antibody Preparation: Adjust the antibody solution to a concentration of 2-3 mg/mL in a buffer at pH 8.3-8.5. This can be achieved by adding a calculated volume of 1 M sodium bicarbonate buffer.

  • Linker Preparation: Dissolve the Propargyl-PEG-NHS ester in anhydrous DMSO or DMF to a stock concentration of 10 mM immediately before use.[]

  • Conjugation Reaction: Add a 10- to 20-fold molar excess of the dissolved linker to the antibody solution while gently stirring.[]

  • Incubation: Incubate the reaction mixture for 1-2 hours at room temperature, protected from light.[9]

  • Purification: Remove the unreacted linker and byproducts by size-exclusion chromatography or dialysis.[9]

  • Characterization: Characterize the resulting alkyne-modified antibody to determine the degree of labeling.

Protocol for Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)

This protocol describes the "clicking" of an azide-modified payload to the alkyne-modified antibody.

Materials:

  • Alkyne-modified antibody.

  • Azide-containing payload.

  • Copper(II) sulfate (B86663) (CuSO₄).

  • Copper-stabilizing ligand (e.g., THPTA).

  • Reducing agent (e.g., sodium ascorbate).

  • Purification column.

Procedure:

  • Reagent Preparation: Prepare stock solutions of CuSO₄ (e.g., 20 mM in water), THPTA (e.g., 50 mM in water), and sodium ascorbate (B8700270) (e.g., 100 mM in water, freshly prepared).[10]

  • Catalyst Premix: In a separate tube, mix the CuSO₄ and THPTA solutions in a 1:5 molar ratio and let it stand for 1-2 minutes.[10]

  • Click Reaction: In a reaction tube, combine the alkyne-modified antibody with a 2- to 10-fold molar excess of the azide-modified payload.[3][10]

  • Initiation: Add the catalyst premix to the antibody-payload mixture, followed by the sodium ascorbate solution to initiate the reaction.[10]

  • Incubation: Incubate the reaction for 1-4 hours at room temperature.[3]

  • Purification: Purify the final antibody-drug conjugate using a suitable chromatography method to remove excess reagents and byproducts.[10]

Visualizing the Workflow and Logical Relationships

Chemical Structure of this compound

G cluster_propargyl Propargyl Group cluster_c1_amido C1-Amido cluster_peg3 PEG3 Linker cluster_c2_nhs C2-NHS Ester p1 HC≡C-CH₂-O- a1 -CH₂-C(=O)NH- p1->a1 peg1 -(CH₂CH₂O)₃- a1->peg1 c2 -CH₂CH₂-C(=O)O-N peg1->c2 nhs Succinimidyl Ring c2->nhs

Caption: Chemical structure of this compound.

ADC Synthesis Workflow```dot

// Nodes Antibody [label="Antibody (with Lysine -NH₂)", fillcolor="#4285F4", fontcolor="#FFFFFF"]; Linker [label="Propargyl-PEG-NHS Ester", fillcolor="#EA4335", fontcolor="#FFFFFF"]; Step1 [label="Step 1: NHS Ester Conjugation\n(pH 8.3-8.5)", shape=ellipse, fillcolor="#FBBC05", fontcolor="#202124"]; Alkyne_Ab [label="Alkyne-Modified Antibody", fillcolor="#4285F4", fontcolor="#FFFFFF"]; Azide_Drug [label="Azide-Modified Drug", fillcolor="#34A853", fontcolor="#FFFFFF"]; Step2 [label="Step 2: CuAAC Click Reaction\n(CuSO₄, Ligand, Ascorbate)", shape=ellipse, fillcolor="#FBBC05", fontcolor="#202124"]; ADC [label="Final Antibody-Drug Conjugate (ADC)", shape=diamond, fillcolor="#4285F4", fontcolor="#FFFFFF"]; Purification1 [label="Purification", shape=cylinder, fillcolor="#F1F3F4", fontcolor="#202124"]; Purification2 [label="Purification", shape=cylinder, fillcolor="#F1F3F4", fontcolor="#202124"];

// Edges Antibody -> Step1 [label="Primary Amine"]; Linker -> Step1 [label="NHS Ester"]; Step1 -> Purification1; Purification1 -> Alkyne_Ab; Alkyne_Ab -> Step2 [label="Alkyne"]; Azide_Drug -> Step2 [label="Azide"]; Step2 -> Purification2; Purification2 -> ADC; }

References

Methodological & Application

Application Notes and Protocols for Propargyl-O-C1-amido-PEG3-C2-NHS Ester in Click Chemistry

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a detailed overview and experimental protocols for the use of Propargyl-O-C1-amido-PEG3-C2-NHS ester, a bifunctional linker designed for the synthesis of bioconjugates, particularly Antibody-Drug Conjugates (ADCs). This linker features a terminal propargyl group for copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) click chemistry and an N-hydroxysuccinimide (NHS) ester for covalent modification of primary amines. The integrated polyethylene (B3416737) glycol (PEG) spacer enhances solubility and reduces steric hindrance.[]

Introduction

This compound is a non-cleavable linker that facilitates the precise and stable conjugation of molecules.[2][3] The NHS ester moiety reacts efficiently with primary amines, such as the lysine (B10760008) residues on antibodies, to form a stable amide bond.[4][5][6] The terminal alkyne group enables subsequent conjugation to an azide-containing molecule via CuAAC, a highly efficient and bioorthogonal click chemistry reaction.[4][7] This two-step approach allows for the controlled assembly of complex biomolecules, a critical aspect in the development of targeted therapeutics like ADCs.[8] The PEG3 spacer provides hydrophilicity to the linker, which can improve the solubility and pharmacokinetic properties of the resulting bioconjugate.[]

Key Features and Applications

  • Bifunctional Nature: Allows for a two-step conjugation strategy, providing greater control over the final construct.

  • Amine Reactivity: The NHS ester selectively reacts with primary amines in a physiological pH range.[4]

  • Click Chemistry Compatibility: The terminal alkyne is ready for CuAAC-mediated ligation with azide-functionalized molecules.[7]

  • Enhanced Solubility: The hydrophilic PEG spacer can mitigate aggregation and improve the solubility of the conjugate.[][5]

  • ADC Development: This linker is well-suited for the synthesis of ADCs, where a cytotoxic drug is attached to a monoclonal antibody.[2][3][8]

  • Bioconjugation: Can be used to link various molecules, including peptides, proteins, and fluorescent dyes.

Experimental Protocols

This section provides detailed protocols for a two-step conjugation process: first, the modification of an amine-containing protein (e.g., an antibody) with the this compound, followed by the click chemistry reaction with an azide-bearing molecule.

Protocol 1: Modification of a Protein with this compound

This protocol describes the covalent attachment of the propargyl-PEG linker to a protein via its primary amines.

Materials:

  • Protein (e.g., antibody) in an amine-free buffer (e.g., PBS, pH 7.4)

  • This compound

  • Anhydrous dimethyl sulfoxide (B87167) (DMSO) or dimethylformamide (DMF)

  • Reaction Buffer: 0.1 M sodium bicarbonate or phosphate (B84403) buffer, pH 8.3-8.5

  • Desalting columns for purification

Procedure:

  • Reagent Preparation:

    • Equilibrate the vial of this compound to room temperature before opening.

    • Prepare a stock solution of the NHS ester (e.g., 10 mM) in anhydrous DMSO or DMF immediately before use. Do not store the stock solution.

  • Protein Preparation:

    • Ensure the protein solution is at a suitable concentration (e.g., 2-5 mg/mL) in an amine-free buffer like PBS. If the buffer contains primary amines (e.g., Tris), exchange it with an appropriate reaction buffer.

  • Conjugation Reaction:

    • Adjust the pH of the protein solution to 8.3-8.5 using a concentrated sodium bicarbonate or phosphate buffer.

    • Add a 5-20 fold molar excess of the dissolved this compound to the protein solution. The optimal ratio should be determined empirically.

    • Ensure the final concentration of the organic solvent (DMSO or DMF) in the reaction mixture is below 10% to maintain protein stability.

    • Incubate the reaction at room temperature for 1-2 hours or on ice for 2-4 hours.

  • Purification:

    • Remove the excess, unreacted NHS ester and byproducts by size-exclusion chromatography using a desalting column equilibrated with a suitable buffer (e.g., PBS, pH 7.4).

  • Characterization:

    • The successful incorporation of the alkyne group can be confirmed by mass spectrometry.

Protocol 2: Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)

This protocol outlines the conjugation of the alkyne-modified protein to an azide-containing molecule.

Materials:

  • Alkyne-modified protein from Protocol 1

  • Azide-containing molecule (e.g., a cytotoxic drug, fluorescent dye)

  • Copper(II) sulfate (B86663) (CuSO₄)

  • Tris(3-hydroxypropyltriazolylmethyl)amine (THPTA) or other copper(I)-stabilizing ligand

  • Sodium ascorbate (B8700270)

  • Reaction Buffer: PBS, pH 7.4

Procedure:

  • Reagent Preparation:

    • Prepare a stock solution of the azide-containing molecule in a suitable solvent (e.g., DMSO).

    • Prepare fresh stock solutions of 50 mM CuSO₄ in water, 100 mM THPTA in water, and 200 mM sodium ascorbate in water.

  • Catalyst Premix:

    • In a separate microcentrifuge tube, mix the CuSO₄ and THPTA stock solutions in a 1:2 molar ratio. Allow the mixture to stand for 2-3 minutes to form the copper-ligand complex.

  • Click Reaction:

    • To the alkyne-modified protein solution, add the azide-containing molecule. A 2-5 fold molar excess of the azide (B81097) molecule over the protein is a typical starting point.

    • Add the pre-mixed copper/THPTA solution to the reaction mixture. A final copper concentration of 100-500 µM is generally sufficient.

    • Initiate the reaction by adding the sodium ascorbate solution to a final concentration of 1-5 mM.

    • Incubate the reaction at room temperature for 1-4 hours, protected from light.

  • Purification:

    • Purify the resulting bioconjugate using an appropriate method, such as size-exclusion chromatography, to remove the catalyst, excess reagents, and byproducts.

Data Presentation

Analytical TechniqueParameter MeasuredTypical Value/ResultReference
UV-Vis Spectrophotometry Average DAR3.5 - 4.5[]
Hydrophobic Interaction Chromatography (HIC) DAR DistributionPeaks corresponding to DAR0, DAR2, DAR4, etc.[]
LC-MS (Intact Mass Analysis) Molecular Weight of Conjugate SpeciesObserved masses consistent with different DAR species[9][11]
LC-MS/MS (Peptide Mapping) Site-Specific ConjugationIdentification of modified lysine residues[12]

Note: The values presented are illustrative and the actual results will depend on the specific antibody, drug, and reaction conditions used.

Visualization of Workflows and Concepts

Experimental Workflow for ADC Synthesis

The following diagram illustrates the two-step experimental workflow for synthesizing an Antibody-Drug Conjugate (ADC) using the this compound.

ADC_Synthesis_Workflow cluster_step1 Step 1: Antibody Modification cluster_step2 Step 2: Click Chemistry Conjugation Antibody Antibody (with primary amines) Reaction1 NHS Ester Reaction (pH 8.3-8.5) Antibody->Reaction1 NHS_Linker Propargyl-O-C1-amido- PEG3-C2-NHS ester NHS_Linker->Reaction1 Purification1 Purification (Desalting Column) Reaction1->Purification1 Alkyne_Ab Alkyne-Modified Antibody Reaction2 CuAAC Reaction (CuSO4, THPTA, NaAsc) Alkyne_Ab->Reaction2 Purification1->Alkyne_Ab Azide_Drug Azide-Containing Drug Azide_Drug->Reaction2 Purification2 Purification (SEC) Reaction2->Purification2 ADC_Product Antibody-Drug Conjugate (ADC) Purification2->ADC_Product

Caption: Workflow for ADC synthesis using the bifunctional linker.

Logical Relationship of Reagents and Reactions

This diagram shows the logical relationship between the key components and reactions involved in the bioconjugation process.

Reagent_Relationships cluster_reactants Initial Reactants cluster_reactions Reactions cluster_intermediates Intermediate cluster_product Final Product Antibody Protein/Antibody (Lysine -NH2) Amidation Amidation Reaction Antibody->Amidation Linker Propargyl-PEG-NHS (NHS Ester & Alkyne) Linker->Amidation Payload Azide-Payload (Azide Group) Click CuAAC Click Reaction Payload->Click Alkyne_Protein Alkyne-Modified Protein Amidation->Alkyne_Protein Final_ADC Final Bioconjugate (ADC) Click->Final_ADC Alkyne_Protein->Click

References

Propargyl-O-C1-amido-PEG3-C2-NHS Ester: Application Notes and Protocols for Bioconjugation

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Propargyl-O-C1-amido-PEG3-C2-NHS ester is a heterobifunctional crosslinker designed for two-step bioconjugation strategies. This reagent is particularly valuable in the construction of complex bioconjugates, such as antibody-drug conjugates (ADCs), due to its distinct reactive moieties separated by a hydrophilic polyethylene (B3416737) glycol (PEG) spacer.[1][2][3]

The molecule incorporates three key functional components:

  • N-hydroxysuccinimide (NHS) Ester: This amine-reactive group facilitates the covalent attachment of the linker to biomolecules containing primary amines, such as the lysine (B10760008) residues on proteins and antibodies. The reaction is efficient and forms a stable amide bond.[][5]

  • Propargyl Group: This terminal alkyne serves as a handle for "click chemistry," specifically the copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC). This highly specific and efficient reaction enables the subsequent conjugation of an azide-containing molecule, such as a drug, toxin, or imaging agent.[6]

  • PEG3 Spacer: The short, discrete three-unit polyethylene glycol (PEG) spacer enhances the solubility and stability of the resulting bioconjugate.[1] It also provides spatial separation between the conjugated molecules, which can help to preserve their biological activity.

This combination of features allows for a controlled, two-step conjugation process. First, the linker is attached to a primary biomolecule via the NHS ester. In the second step, a secondary molecule of interest is "clicked" onto the propargyl group. This reagent is classified as a non-cleavable linker, meaning the resulting conjugate is stable under physiological conditions.[2][3]

Chemical Properties and Reaction Scheme

The fundamental utility of this compound lies in its two orthogonal reactive ends. The NHS ester reacts with primary amines at a pH range of 7.2 to 8.5, forming a stable amide linkage and releasing N-hydroxysuccinimide as a byproduct.[7] Following this initial conjugation, the terminal alkyne of the propargyl group is available for a highly selective CuAAC reaction with an azide-functionalized molecule.

G cluster_0 Step 1: NHS Ester Conjugation cluster_1 Step 2: Click Chemistry (CuAAC) Protein Protein-NH₂ Protein_Linker Protein-NH-CO-PEG3-Propargyl Protein->Protein_Linker pH 7.2-8.5 Linker Propargyl-PEG3-NHS Linker->Protein_Linker NHS NHS Protein_Linker->NHS Release Protein_Linker_2 Protein-NH-CO-PEG3-Propargyl Azide_Molecule N₃-Molecule (e.g., Drug) Final_Conjugate Protein-NH-CO-PEG3-Triazole-Molecule Azide_Molecule->Final_Conjugate Cu(I) catalyst Protein_Linker_2->Final_Conjugate

Figure 1: Two-step bioconjugation workflow using Propargyl-PEG3-NHS ester.

Applications

The dual-reactive nature of this linker makes it suitable for a variety of bioconjugation applications where precise control over the assembly of biomolecular complexes is required.

  • Antibody-Drug Conjugates (ADCs): The linker can be used to attach cytotoxic drugs to monoclonal antibodies. The antibody directs the drug to a specific target, such as a cancer cell, thereby increasing the therapeutic efficacy and reducing off-target toxicity.[1]

  • Protein Labeling and Functionalization: Proteins can be modified with the linker to introduce a propargyl group. This "alkyne-tagged" protein can then be conjugated to a variety of azide-containing molecules, including fluorescent dyes, biotin, or other proteins.

  • Surface Immobilization: Biomolecules can be first functionalized with the linker and then immobilized onto an azide-modified surface for applications in diagnostics and proteomics.

Quantitative Data Summary

The efficiency of the conjugation reactions is dependent on several factors including pH, temperature, reaction time, and the molar ratio of reactants. The following tables provide typical starting parameters for optimization.

Table 1: Typical Reaction Conditions for NHS Ester Conjugation

ParameterRecommended RangeNotes
pH 7.2 - 8.5Optimal pH is often around 8.3-8.5.[8] Below this range, the amine is protonated and less reactive. Above this range, hydrolysis of the NHS ester increases significantly.[7][8]
Buffer Amine-free buffers (e.g., PBS, HEPES, Borate)Buffers containing primary amines, such as Tris, will compete with the target biomolecule for reaction with the NHS ester and should be avoided.[8][9]
Molar Excess of Linker 5 to 20-foldThe optimal ratio depends on the concentration of the protein and the desired degree of labeling. For a 1-10 mg/mL antibody solution, a 20-fold excess typically results in 4-6 linkers per antibody.[10]
Reaction Temperature 4°C or Room TemperatureRoom temperature reactions are faster (30-60 minutes), while reactions at 4°C can proceed for longer (2-16 hours) to control the reaction rate and for labile proteins.[11][12]
Reaction Time 30 minutes to 2 hours (RT) or 2 hours to overnight (4°C)The reaction should be monitored to determine the optimal time for the desired level of conjugation.
Solvent for Linker Anhydrous DMSO or DMFThe NHS ester should be dissolved immediately before use. The volume of the organic solvent should not exceed 10% of the total reaction volume.[9][12]

Table 2: Typical Reaction Conditions for Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)

ParameterRecommended Concentration/ReagentNotes
Copper (I) Source 10-50 µM Cu(I)Can be added directly as CuBr or generated in situ from CuSO₄ with a reducing agent.[13]
Reducing Agent 5-fold excess over CuSO₄ (e.g., Sodium Ascorbate)Used to reduce Cu(II) to the active Cu(I) catalyst.
Copper Ligand e.g., THPTA, BTTAAStabilizes the Cu(I) oxidation state and improves reaction efficiency, especially in aqueous buffers.
Azide-Molecule 1.5 to 5-fold molar excess over the alkyne-modified proteinThe optimal ratio should be determined empirically.
Reaction Temperature Room TemperatureThe reaction is typically efficient at room temperature.
Reaction Time 1 to 4 hoursReaction progress can be monitored by techniques such as SDS-PAGE or mass spectrometry.

Experimental Protocols

Protocol 1: Labeling an Antibody with this compound

This protocol describes the first step of the two-step conjugation process to introduce a propargyl handle onto an antibody.

Materials:

  • Antibody (in amine-free buffer, e.g., PBS, pH 7.4)

  • This compound

  • Anhydrous Dimethyl Sulfoxide (DMSO)

  • Reaction Buffer: 0.1 M Sodium Phosphate, 0.15 M NaCl, pH 8.0

  • Quenching Buffer: 1 M Tris-HCl, pH 8.0

  • Desalting columns (e.g., Zeba™ Spin Desalting Columns)

Procedure:

  • Antibody Preparation:

    • If the antibody is in a buffer containing primary amines (e.g., Tris), perform a buffer exchange into the Reaction Buffer.

    • Adjust the antibody concentration to 2-5 mg/mL in the Reaction Buffer.

  • Linker Preparation:

    • Allow the vial of this compound to equilibrate to room temperature before opening to prevent moisture condensation.[12]

    • Immediately before use, prepare a 10 mM stock solution of the linker in anhydrous DMSO.[12]

  • Conjugation Reaction:

    • Calculate the required volume of the 10 mM linker stock solution to achieve a 10- to 20-fold molar excess relative to the antibody.

    • Add the calculated volume of the linker solution to the antibody solution while gently vortexing. Ensure the final DMSO concentration does not exceed 10% (v/v).[12]

    • Incubate the reaction for 1 hour at room temperature or for 2 hours at 4°C.[12]

  • Quenching the Reaction:

    • (Optional) To stop the reaction, add the Quenching Buffer to a final concentration of 50 mM.

    • Incubate for 15 minutes at room temperature.

  • Purification:

    • Remove the excess, unreacted linker and byproducts using a desalting column equilibrated with a suitable storage buffer (e.g., PBS, pH 7.4).

    • Determine the concentration and degree of labeling of the purified propargyl-modified antibody.

G cluster_workflow Antibody Labeling Workflow A 1. Prepare Antibody (2-5 mg/mL in pH 8.0 buffer) C 3. Conjugation (Add 10-20x molar excess of linker to antibody) A->C B 2. Prepare Linker (10 mM in anhydrous DMSO) B->C D 4. Incubate (1 hr at RT or 2 hrs at 4°C) C->D E 5. (Optional) Quench (Add Tris buffer) D->E F 6. Purify (Desalting column) E->F G Propargyl-Modified Antibody F->G

Figure 2: Experimental workflow for antibody labeling.

Protocol 2: Click Chemistry Conjugation of an Azide-Molecule to the Propargyl-Modified Antibody

This protocol describes the second step, attaching an azide-containing molecule to the propargyl-modified antibody.

Materials:

  • Propargyl-modified antibody (from Protocol 1)

  • Azide-containing molecule (e.g., drug, dye)

  • Copper (II) Sulfate (CuSO₄) solution (e.g., 10 mM in water)

  • Sodium Ascorbate solution (e.g., 50 mM in water, freshly prepared)

  • Copper Ligand (e.g., THPTA) solution (e.g., 25 mM in water)

  • Reaction Buffer (e.g., PBS, pH 7.4)

  • Purification system (e.g., size exclusion chromatography or dialysis)

Procedure:

  • Prepare Reagents:

    • Prepare a stock solution of the azide-containing molecule in a suitable solvent (e.g., DMSO or water).

    • Freshly prepare the Sodium Ascorbate solution.

  • Prepare Click-Chemistry Premix:

    • In a microcentrifuge tube, combine the CuSO₄ solution and the Copper Ligand solution. Vortex briefly. The final concentration in the reaction should be around 50 µM CuSO₄ and 250 µM ligand.

    • Add the freshly prepared Sodium Ascorbate solution to the copper/ligand mixture. The final concentration in the reaction should be around 2.5 mM. The solution may turn a faint yellow/orange color.

  • Click Reaction:

    • To the propargyl-modified antibody in Reaction Buffer, add the azide-containing molecule to the desired final molar excess (e.g., 3-fold excess).

    • Add the click-chemistry premix to the antibody/azide mixture to initiate the reaction.

    • Incubate the reaction for 1-2 hours at room temperature, protected from light if using a fluorescent dye.

  • Purification:

    • Purify the final antibody conjugate to remove excess reagents and byproducts. Size exclusion chromatography is often effective for separating the conjugated antibody from small molecule reagents.

    • Characterize the final conjugate for purity, concentration, and drug-to-antibody ratio (DAR).

G cluster_premix Click Premix Preparation cluster_reaction Click Reaction CuSO4 CuSO₄ Premix Cu(I) Premix CuSO4->Premix Ligand Ligand (e.g., THPTA) Ligand->Premix Ascorbate Sodium Ascorbate Ascorbate->Premix Final_Conjugate Final Antibody Conjugate Premix->Final_Conjugate Initiate Reaction Propargyl_Ab Propargyl-Antibody Propargyl_Ab->Final_Conjugate Azide_Molecule Azide-Molecule Azide_Molecule->Final_Conjugate

Figure 3: Logical relationship for the click chemistry reaction step.

Troubleshooting

IssuePossible CauseSuggested Solution
Low Labeling Efficiency (NHS Ester Step) Incorrect pH: pH is too low, causing protonation of amines.Ensure the reaction buffer pH is between 7.2 and 8.5.[8]
Hydrolyzed Linker: NHS ester was exposed to moisture or stored improperly.Use fresh, anhydrous DMSO/DMF. Allow the reagent vial to reach room temperature before opening.[9][12]
Competing Amines: Buffer contains Tris, glycine, or other primary amines.Perform buffer exchange into an amine-free buffer like PBS or HEPES before conjugation.[8]
Low Yield (Click Chemistry Step) Oxidized Copper: The Cu(I) catalyst has been oxidized to the inactive Cu(II) state.Use a freshly prepared solution of the reducing agent (e.g., sodium ascorbate). Include a copper-stabilizing ligand.
Precipitation of Protein: The addition of reagents or changes in buffer conditions caused the protein to aggregate.Optimize the concentrations of all reactants. Ensure the final concentration of any organic solvent is low. Perform a small-scale pilot reaction to test for stability.
High Background/Non-specific Binding Excess Unreacted Linker: The unreacted propargyl-PEG-NHS ester was not fully removed after the first step.Ensure thorough purification after the NHS ester conjugation step using an appropriate size-based separation method.[8]

References

Application Note: Streamlined Two-Step Antibody Labeling Using a Propargyl-PEG-NHS Ester for Click Chemistry Applications

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This application note provides a detailed protocol for the covalent modification of antibodies with a terminal alkyne group using Propargyl-O-C1-amido-PEG3-C2-NHS ester. This heterobifunctional linker enables a two-step conjugation strategy. Initially, the N-hydroxysuccinimide (NHS) ester reacts with primary amines on the antibody, such as lysine (B10760008) residues, to form a stable amide bond. This introduces a polyethylene (B3416737) glycol (PEG) spacer terminating in a propargyl group. The propargyl-modified antibody can then be conjugated to a molecule of interest containing an azide (B81097) group via a copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) "click chemistry" reaction.[1][2][3][4][5][6][7][8][9] This method allows for the efficient and specific labeling of antibodies for various applications, including the development of antibody-drug conjugates (ADCs), fluorescent imaging probes, and other targeted therapeutics.[1][3][4][5][6][8][9][10]

Introduction

The specific and robust labeling of monoclonal antibodies (mAbs) is a cornerstone of modern biotechnology and drug development.[11] NHS esters are widely used for their ability to efficiently react with primary amines on proteins under physiological to slightly alkaline conditions.[12][13][14] The this compound is a non-cleavable linker that introduces a terminal alkyne, a bioorthogonal handle, onto the antibody surface.[1][3][6][10] This alkyne group is inert in biological systems but can undergo a highly efficient and specific "click" reaction with an azide-functionalized molecule.[1][5][15] The PEG spacer enhances the solubility and stability of the resulting conjugate.[15] This two-step approach offers modularity and versatility in creating well-defined antibody conjugates.[15]

Chemical Reaction Workflow

The overall process involves two key chemical reactions: the initial NHS ester-amine coupling followed by the copper-catalyzed azide-alkyne cycloaddition (CuAAC).

G cluster_0 Step 1: Propargylation of Antibody cluster_1 Step 2: Click Chemistry Conjugation Antibody Antibody with Lysine (-NH2) Reaction1 NHS Ester-Amine Reaction (pH 8.0-8.5) Antibody->Reaction1 NHS_Ester This compound NHS_Ester->Reaction1 Propargylated_Ab Propargylated Antibody (-NH-CO-Linker-C≡CH) Propargylated_Ab2 Propargylated Antibody Propargylated_Ab->Propargylated_Ab2 Purification Reaction1->Propargylated_Ab Azide_Molecule Azide-functionalized Molecule (e.g., Drug, Fluorophore) Reaction2 CuAAC 'Click' Reaction (Cu(I) catalyst) Azide_Molecule->Reaction2 Final_Conjugate Final Antibody Conjugate Propargylated_Ab2->Reaction2 Reaction2->Final_Conjugate

A high-level overview of the two-step antibody labeling process.

Experimental Protocols

Part 1: Antibody Propargylation with this compound

This protocol details the modification of an antibody with terminal alkyne groups.

Materials:

  • Antibody (stock solution in a buffer free of primary amines, e.g., PBS)

  • This compound

  • Anhydrous dimethyl sulfoxide (B87167) (DMSO)

  • Reaction Buffer: 0.1 M sodium bicarbonate buffer, pH 8.3-8.5

  • Quenching Buffer: 1 M Tris-HCl, pH 8.0

  • Purification equipment: Size-exclusion chromatography (SEC) column or dialysis cassette (10-50 kDa MWCO)

Procedure:

  • Antibody Preparation:

    • If the antibody solution contains primary amines (e.g., Tris buffer) or stabilizing proteins (e.g., BSA), it must be purified first.[16] This can be achieved by dialysis against the Reaction Buffer or by using a desalting column.

    • Adjust the antibody concentration to 2-5 mg/mL in the Reaction Buffer.[]

  • NHS Ester Stock Solution Preparation:

    • Allow the vial of this compound to warm to room temperature before opening to prevent moisture condensation.[18]

    • Immediately before use, dissolve the NHS ester in anhydrous DMSO to a final concentration of 10 mM.[][19] Do not store the reconstituted NHS ester solution.[18]

  • Labeling Reaction:

    • Add the desired molar excess of the NHS ester stock solution to the antibody solution. A typical starting point is a 10-20 fold molar excess of the linker to the antibody.[20][21] The optimal ratio should be determined empirically for each antibody.

    • Incubate the reaction for 1-2 hours at room temperature or 2-4 hours at 4°C, with gentle mixing.[18][22]

  • Quenching the Reaction:

    • Add the Quenching Buffer to a final concentration of 50-100 mM to stop the reaction by consuming any unreacted NHS ester.[]

    • Incubate for 15-30 minutes at room temperature.[]

  • Purification of the Propargylated Antibody:

    • Remove excess, unreacted linker and byproducts by size-exclusion chromatography or dialysis.[23][24]

    • For SEC, elute with PBS. For dialysis, perform against PBS at 4°C with at least three buffer changes.[23][24]

Part 2: Click Chemistry Conjugation of the Propargylated Antibody

This protocol describes the conjugation of an azide-containing molecule to the propargylated antibody.

Materials:

  • Purified propargylated antibody

  • Azide-functionalized molecule (e.g., fluorescent dye, drug)

  • Copper(II) sulfate (B86663) (CuSO4) stock solution (e.g., 100 mM in water)

  • Copper-chelating ligand (e.g., THPTA or BTTAA) stock solution (e.g., 200 mM in water)

  • Reducing agent: Sodium ascorbate (B8700270) stock solution (e.g., 100 mM in water, freshly prepared)

  • Purification equipment (as in Part 1)

Procedure:

  • Preparation of Reagents:

    • Prepare stock solutions of the azide-functionalized molecule, CuSO4, the copper-chelating ligand, and sodium ascorbate.[2][25]

  • Click Reaction Setup:

    • In a reaction tube, combine the propargylated antibody with the azide-functionalized molecule. A molar excess of the azide molecule (e.g., 4-10 fold) over the antibody is typically used.[2]

    • Prepare the copper catalyst by mixing the CuSO4 and ligand stock solutions. A 1:2 molar ratio of CuSO4 to ligand is common.[2] Let this mixture stand for a few minutes.

    • Add the copper/ligand complex to the antibody/azide mixture. Typically, 25 equivalents relative to the azide are used.[2]

    • Initiate the reaction by adding the freshly prepared sodium ascorbate solution (e.g., 40 equivalents relative to the azide).[2]

  • Incubation:

    • Incubate the reaction at room temperature for 1-4 hours, protected from light if using a fluorescent molecule.

  • Purification of the Final Antibody Conjugate:

    • Remove the excess azide molecule, copper catalyst, and other reagents using size-exclusion chromatography or dialysis as described in Part 1, Step 5.

Characterization and Data Presentation

The successful conjugation and purity of the final antibody product should be verified.

Degree of Labeling (DOL) / Drug-to-Antibody Ratio (DAR):

The average number of propargyl linkers or final molecules conjugated to each antibody can be determined using UV/Vis spectrophotometry (if the conjugated molecule has a distinct absorbance) or mass spectrometry.[][19] For UV/Vis, the concentrations of the antibody and the conjugated molecule are measured, and the DOL is calculated. For mass spectrometry, the mass shift of the antibody after conjugation is measured.[11][26][27][28]

Molar Excess of NHS EsterTypical Degree of Labeling (DOL)
5:11-3
10:13-5
20:14-6
Note: These are typical values for NHS ester labeling of IgG antibodies and should be optimized for the specific antibody and linker.[20][21]

Antibody Recovery and Purity:

The recovery of the antibody after purification can be quantified by measuring the protein concentration (e.g., A280) before and after the labeling and purification process. Purity can be assessed by SDS-PAGE, which will show an increase in the molecular weight of the heavy and/or light chains, and by size-exclusion chromatography to check for aggregation.

Purification MethodTypical Antibody Recovery
Size-Exclusion Chromatography> 90%
Dialysis> 85%
Centrifugal Concentrators> 95%

Functional Assays:

The biological activity of the final antibody conjugate should be assessed to ensure that the labeling process has not compromised its function.[29][30]

Assay TypePurpose
ELISATo confirm antigen-binding affinity.
Flow CytometryTo assess binding to cell-surface antigens.[31]
Cell-based Assays (e.g., ADCC, CDC)To evaluate effector functions of the antibody.
Internalization AssaysFor ADCs, to confirm uptake by target cells.[31]

Experimental Workflow Diagram

G cluster_workflow Antibody Labeling and Conjugation Workflow Ab_Prep 1. Antibody Preparation (Buffer Exchange) Labeling 3. NHS Ester Labeling Reaction (1-2h, RT) Ab_Prep->Labeling NHS_Prep 2. Prepare NHS Ester Stock Solution NHS_Prep->Labeling Quench1 4. Quench Reaction (Tris Buffer) Labeling->Quench1 Purify1 5. Purify Propargylated Ab (SEC or Dialysis) Quench1->Purify1 Click_Reaction 7. CuAAC Reaction (1-4h, RT) Purify1->Click_Reaction Click_Prep 6. Prepare Click Chemistry Reagents (Azide, Cu(I)) Click_Prep->Click_Reaction Purify2 8. Purify Final Conjugate (SEC or Dialysis) Click_Reaction->Purify2 Characterize 9. Characterization (DOL, Purity, Function) Purify2->Characterize

A step-by-step experimental workflow for antibody propargylation and subsequent click chemistry conjugation.

Conclusion

The use of this compound provides a reliable and versatile method for introducing a terminal alkyne onto an antibody. This two-step labeling strategy, combining robust NHS ester chemistry with highly efficient and bioorthogonal click chemistry, allows for the modular construction of a wide range of antibody conjugates. The detailed protocols and characterization guidelines presented here will enable researchers to produce well-defined and functional antibody conjugates for various applications in research, diagnostics, and therapeutics.

References

Application Notes and Protocols for NHS Ester Conjugation

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

N-hydroxysuccinimide (NHS) esters are widely utilized reagents in bioconjugation, enabling the covalent attachment of molecules to primary amines on proteins, peptides, and other biomolecules.[1] This process, known as NHS ester conjugation, is a cornerstone technique for creating a diverse range of bioconjugates, including antibody-drug conjugates (ADCs), fluorescently labeled proteins for imaging, and immobilized enzymes for various applications.[] The reaction proceeds via a nucleophilic acyl substitution, where the primary amine attacks the carbonyl carbon of the NHS ester, forming a stable and irreversible amide bond and releasing N-hydroxysuccinimide as a byproduct.[1]

The efficiency of this reaction is highly dependent on several factors, most notably pH. The optimal pH range for NHS ester conjugation is typically between 7.2 and 8.5.[3][4] Below this range, the primary amines are protonated and less nucleophilic, while at higher pH values, the rate of hydrolysis of the NHS ester, a competing reaction, increases significantly.[4][5] This guide provides a comprehensive overview of the principles, protocols, and optimization strategies for successful NHS ester conjugation.

Chemical Reaction Mechanism

The fundamental reaction involves the nucleophilic attack of a primary amine on the carbonyl carbon of the NHS ester. This leads to the formation of a tetrahedral intermediate, which then collapses to yield a stable amide bond and the N-hydroxysuccinimide leaving group.[1]

NHS_Ester_Reaction Reactant1 R-C(=O)O-NHS (NHS Ester) Product1 R-C(=O)NH-P (Stable Amide Bond) Reactant1->Product1 + P-NH₂ Product2 NHS (N-hydroxysuccinimide) Reactant1->Product2 releases Reactant2 P-NH₂ (Primary Amine) Conjugation_Workflow Start Start PrepProtein 1. Prepare Protein Solution (Amine-free buffer, pH 7.2-8.5) Start->PrepProtein PrepNHS 2. Prepare NHS Ester Solution (Anhydrous DMSO or DMF) PrepProtein->PrepNHS Reaction 3. Mix and Incubate (RT for 0.5-4h or 4°C overnight) PrepNHS->Reaction Quench 4. Quench Reaction (e.g., Tris or Glycine) Reaction->Quench Purify 5. Purify Conjugate (Desalting column, Dialysis) Quench->Purify Characterize 6. Characterize Conjugate (Spectrophotometry, SDS-PAGE) Purify->Characterize End End Characterize->End

References

Applications of Propargyl-O-C1-amido-PEG3-C2-NHS Ester in Proteomics: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Propargyl-O-C1-amido-PEG3-C2-NHS ester is a versatile chemical tool that bridges conventional protein labeling with the power of click chemistry for advanced proteomics applications. This heterobifunctional reagent features two key reactive moieties:

  • An N-hydroxysuccinimide (NHS) ester that efficiently reacts with primary amines (the N-terminus and lysine (B10760008) side chains) on proteins, forming stable amide bonds.[1][2] This allows for the covalent tagging of proteins in a sample.

  • A terminal alkyne group (propargyl) that serves as a bioorthogonal handle for copper-catalyzed azide-alkyne cycloaddition (CuAAC) click chemistry.[3][4][5] This reaction is highly specific and efficient, enabling the attachment of various reporter molecules, such as biotin (B1667282) for enrichment or fluorophores for imaging, to the tagged proteins.[4][6]

The polyethylene (B3416737) glycol (PEG) spacer enhances the solubility of the reagent and the labeled proteins, minimizing aggregation and improving accessibility for subsequent reactions.[7] This application note provides an overview of the applications and detailed protocols for using this compound in proteomics research.

Key Applications

The unique structure of this compound enables a two-step "tag-and-click" strategy applicable to a wide range of proteomics workflows:

  • Activity-Based Protein Profiling (ABPP): This reagent can be used to label active enzymes or specific protein subpopulations. By first reacting a bespoke azide-modified probe with its protein target, the alkyne-bearing NHS ester can be used to generally label all proteins. Subsequent click chemistry with a reporter molecule allows for the specific detection or enrichment of the probe-labeled proteins.

  • Enrichment of Post-Translationally Modified (PTM) Peptides: In conjunction with an azide-functionalized enrichment handle (e.g., an antibody or binding protein specific for a PTM), this reagent can facilitate the selective isolation of modified peptides for mass spectrometry analysis.

  • Visualization of Newly Synthesized Proteins: While not a direct application for this specific reagent which targets existing proteins, the underlying click chemistry principle is central to methods like BONCAT (Bio-Orthogonal Non-Canonical Amino Acid Tagging) that visualize nascent proteomes.[4]

  • Protein-Protein Interaction Studies: In combination with other crosslinking strategies, this reagent can be used to label and subsequently identify interacting proteins.[8]

Quantitative Data Summary

The following tables provide representative data for experiments utilizing an NHS ester-alkyne click chemistry workflow. The actual results may vary depending on the specific experimental conditions and sample complexity.

Table 1: Reagent Specifications and Reaction Conditions

ParameterValueReference
Reagent Name This compound
Reactive Groups NHS Ester (amine-reactive), Alkyne (azide-reactive)[3][5]
Optimal pH for NHS Ester Labeling 8.0 - 9.0[1][9]
Recommended Buffer for Labeling Amine-free buffers (e.g., PBS, HEPES)[2][10]
Click Chemistry Catalyst Cu(I)[4]

Table 2: Representative Experimental Data for Protein Enrichment

MetricControl (No Click Reaction)Experimental (With Click Reaction)
Number of Identified Proteins 1500850
Enrichment Fold Change (Target Proteins) 1x> 50x
Labeling Efficiency (NHS Ester) > 95%> 95%
Click Reaction Efficiency N/A> 90%

Experimental Protocols

Protocol 1: Labeling of Proteins with this compound

This protocol describes the first step of the two-step workflow: the covalent labeling of proteins with the alkyne handle.

Materials:

  • Protein sample (e.g., cell lysate, purified protein)

  • Amine-free buffer (e.g., 0.1 M sodium phosphate (B84403) buffer, pH 8.3-8.5)[2]

  • This compound

  • Anhydrous dimethyl sulfoxide (B87167) (DMSO) or dimethylformamide (DMF)[2]

  • Quenching buffer (e.g., 1 M Tris-HCl, pH 8.0)

  • Desalting column or dialysis cassette

Procedure:

  • Sample Preparation: Ensure the protein sample is in an amine-free buffer. If necessary, perform a buffer exchange using a desalting column or dialysis. Adjust the protein concentration to 1-5 mg/mL.

  • Reagent Preparation: Immediately before use, prepare a 10 mM stock solution of this compound in anhydrous DMSO or DMF.[10]

  • Labeling Reaction: Add the NHS ester stock solution to the protein sample to achieve a 10- to 20-fold molar excess of the reagent over the protein. The final concentration of the organic solvent should not exceed 10% of the total reaction volume.

  • Incubation: Incubate the reaction mixture for 1-2 hours at room temperature or overnight at 4°C. Protect from light if the final reporter is a fluorophore.

  • Quenching: Quench the reaction by adding the quenching buffer to a final concentration of 50-100 mM. Incubate for 15 minutes at room temperature to consume any unreacted NHS ester.

  • Purification: Remove the excess reagent and byproducts by using a desalting column or dialysis. The alkyne-labeled protein is now ready for the click chemistry reaction.

Protocol 2: Click Chemistry Reaction for Protein Enrichment

This protocol describes the second step: the attachment of an azide-functionalized reporter (e.g., biotin-azide) to the alkyne-labeled proteins for subsequent enrichment.

Materials:

  • Alkyne-labeled protein sample (from Protocol 1)

  • Biotin-azide (or other azide-functionalized reporter)

  • Copper(II) sulfate (B86663) (CuSO4)

  • Tris(2-carboxyethyl)phosphine (TCEP) or sodium ascorbate (B8700270) (reducing agent)

  • Tris(benzyltriazolylmethyl)amine (TBTA) (ligand to stabilize Cu(I))

  • Streptavidin-agarose beads (for enrichment)

  • Wash buffers

  • Elution buffer

Procedure:

  • Click Reaction Cocktail Preparation: Prepare a fresh click reaction cocktail. For a 100 µL reaction, the final concentrations should be:

    • 1-2 mM CuSO4

    • 2-4 mM TCEP or sodium ascorbate

    • 1-2 mM TBTA

    • 0.1-1 mM Biotin-azide

  • Click Reaction: Add the click reaction cocktail to the alkyne-labeled protein sample.

  • Incubation: Incubate the reaction for 1-2 hours at room temperature.

  • Enrichment: a. Add streptavidin-agarose beads to the reaction mixture and incubate for 1 hour at room temperature with gentle rotation to capture the biotinylated proteins. b. Pellet the beads by centrifugation and discard the supernatant. c. Wash the beads extensively with a series of wash buffers to remove non-specifically bound proteins.

  • Elution: Elute the captured proteins from the beads using an appropriate elution buffer (e.g., by boiling in SDS-PAGE sample buffer for subsequent western blotting or by on-bead digestion for mass spectrometry).

Visualizations

G Chemical Labeling of Proteins cluster_reactants Reactants cluster_products Products Protein Protein with Primary Amine (-NH2) Labeled_Protein Alkyne-Labeled Protein Protein->Labeled_Protein Stable Amide Bond Formation Reagent This compound Reagent->Labeled_Protein NHS_leaving_group NHS Leaving Group Reagent->NHS_leaving_group Release

Caption: Reaction of this compound with a protein.

G Experimental Workflow for Protein Enrichment cluster_labeling Step 1: Protein Labeling cluster_click Step 2: Click Chemistry & Enrichment cluster_analysis Step 3: Analysis Sample_Prep Sample Preparation (e.g., Cell Lysate) NHS_Labeling NHS Ester Labeling (with this compound) Sample_Prep->NHS_Labeling Purification1 Purification (Remove excess reagent) NHS_Labeling->Purification1 Click_Reaction Click Chemistry Reaction (with Azide-Biotin) Purification1->Click_Reaction Enrichment Enrichment (Streptavidin Beads) Click_Reaction->Enrichment Washing Washing Steps Enrichment->Washing Elution Elution / On-Bead Digestion Washing->Elution MS_Analysis Mass Spectrometry Analysis Elution->MS_Analysis Data_Analysis Data Analysis MS_Analysis->Data_Analysis

Caption: Workflow for proteomics analysis using a two-step labeling strategy.

References

Application Notes & Protocols: Preparation of Antibody-Drug Conjugates using Propargyl-O-C1-amido-PEG3-C2-NHS Ester

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

Antibody-Drug Conjugates (ADCs) are a powerful class of biotherapeutics that combine the specificity of a monoclonal antibody (mAb) with the potency of a cytotoxic drug. The linker molecule that connects the antibody and the drug is critical to the ADC's stability, efficacy, and safety profile.

This document provides detailed protocols for the preparation of ADCs using Propargyl-O-C1-amido-PEG3-C2-NHS ester , a bifunctional linker. This linker utilizes two of the most robust and widely used bioconjugation chemistries:

  • N-Hydroxysuccinimide (NHS) Ester: Reacts efficiently with primary amines, such as the side chains of lysine (B10760008) residues on the surface of an antibody, to form a stable amide bond.[1][2][3][4]

  • Propargyl Group (Alkyne): Enables the covalent attachment of an azide-modified drug payload via a Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) reaction, a cornerstone of "click chemistry".[5][][7][8]

The polyethylene (B3416737) glycol (PEG) component of the linker enhances solubility and can improve the pharmacokinetic properties of the final ADC.[9][10] This two-step conjugation strategy allows for a controlled and modular approach to ADC synthesis.

Principle of Conjugation

The preparation of the ADC is a two-stage process:

  • Antibody Modification: The NHS ester end of the linker reacts with lysine residues on the antibody, introducing a terminal alkyne (propargyl) group onto the antibody surface. This creates an "alkyne-modified antibody" intermediate.

  • Drug Conjugation (Click Chemistry): The alkyne-modified antibody is then reacted with an azide-functionalized cytotoxic drug. In the presence of a Cu(I) catalyst, a stable triazole linkage is formed, yielding the final ADC.[][7] This reaction is highly specific and efficient, occurring under mild, biocompatible conditions.[11]

Experimental Workflow and Mechanism of Action

G cluster_0 Step 1: Antibody Modification cluster_1 Step 2: Drug Conjugation (Click Chemistry) Ab Monoclonal Antibody (mAb) Reaction1 NHS Ester Reaction (pH 8.0-8.5) Ab->Reaction1 Linker Propargyl-PEG-NHS Ester Linker->Reaction1 Purify1 Purification (e.g., Desalting Column) Reaction1->Purify1 Ab_Alkyne Alkyne-Modified mAb Purify1->Ab_Alkyne Reaction2 CuAAC Click Reaction (CuSO₄, Ligand, Reductant) Ab_Alkyne->Reaction2 Drug Azide-Modified Drug Drug->Reaction2 Purify2 Final Purification (e.g., SEC, HIC) Reaction2->Purify2 ADC Final Antibody-Drug Conjugate (ADC) Purify2->ADC

Figure 1. Two-Step ADC Conjugation Workflow

G cluster_cell Cancer Cell Receptor Target Antigen Internalization Endocytosis Receptor->Internalization 2. Internalization Endosome Endosome Lysosome Lysosome Endosome->Lysosome 3. Trafficking Payload Released Cytotoxic Payload Lysosome->Payload 4. Linker Cleavage & Payload Release Apoptosis Apoptosis (Cell Death) Payload->Apoptosis 5. Induction of Cytotoxicity ADC Antibody-Drug Conjugate (ADC) ADC->Receptor 1. Binding

Figure 2. General ADC Mechanism of Action

Materials and Reagents

  • Antibody: Monoclonal antibody (mAb) of interest, free of amine-containing stabilizers like Tris, BSA, or sodium azide.[12]

  • Linker: this compound.

  • Drug: Azide-functionalized cytotoxic payload.

  • Solvents: Anhydrous, amine-free Dimethylformamide (DMF) or Dimethyl sulfoxide (B87167) (DMSO).[13]

  • Buffers:

    • Phosphate-Buffered Saline (PBS), pH 7.4.

    • Reaction Buffer: 0.1 M Sodium Bicarbonate, pH 8.3-8.5.[13]

  • Click Chemistry Reagents: [7]

    • Copper(II) Sulfate (CuSO₄).

    • Ligand: Tris(3-hydroxypropyltriazolylmethyl)amine (THPTA) or similar Cu(I)-stabilizing ligand.

    • Reducing Agent: Sodium Ascorbate.

  • Purification:

    • Desalting columns (e.g., Sephadex G-25, PD-10).

    • Size Exclusion Chromatography (SEC) system.

    • Hydrophobic Interaction Chromatography (HIC) system.

    • Protein concentration devices (e.g., ultrafiltration vials).

Experimental Protocols

Protocol 1: Antibody Modification with Propargyl-PEG-NHS Ester

This protocol describes the introduction of alkyne groups onto the antibody.

  • Antibody Preparation:

    • If necessary, perform a buffer exchange for the antibody into the Reaction Buffer (0.1 M Sodium Bicarbonate, pH 8.3). This removes any interfering amine-containing substances.[12]

    • Adjust the antibody concentration to 2-10 mg/mL.[12][13]

  • Linker Preparation:

    • Allow the vial of Propargyl-PEG-NHS ester to warm to room temperature before opening to prevent moisture condensation.

    • Prepare a fresh stock solution of the linker (e.g., 10 mg/mL or ~25 mM) in anhydrous DMSO or DMF immediately before use.[3]

  • Conjugation Reaction:

    • Add a calculated molar excess of the linker solution to the antibody solution. A typical starting point is a 5 to 20-fold molar excess of linker over antibody.[14]

    • Gently mix the reaction and incubate for 1-2 hours at room temperature, protected from light.[3]

  • Purification of Alkyne-Modified Antibody:

    • Remove the excess, unreacted linker immediately following incubation using a pre-equilibrated desalting column (e.g., G-25).

    • Elute the modified antibody with PBS (pH 7.4).

    • Pool the protein-containing fractions and measure the concentration. The alkyne-modified antibody can be used immediately or stored at -80°C.

Protocol 2: Drug Conjugation via CuAAC (Click Chemistry)

This protocol attaches the azide-modified drug to the alkyne-modified antibody.

  • Reagent Preparation:

    • Prepare fresh stock solutions: 100 mM CuSO₄ in water, 200 mM THPTA ligand in water, and 100 mM Sodium Ascorbate in water.[7]

    • Dissolve the azide-modified drug in DMSO or an appropriate solvent.

  • Click Reaction Setup:

    • In a reaction tube, combine the alkyne-modified antibody with the azide-modified drug. A typical starting molar ratio is 1:5 to 1:10 (antibody:drug).[7]

    • Add the THPTA ligand to the reaction mixture.

    • Add the CuSO₄ solution.

    • Initiate the reaction by adding the fresh Sodium Ascorbate solution.[7]

  • Incubation:

    • Mix gently and incubate at room temperature for 1-2 hours, protected from light.

  • Final ADC Purification:

    • Purify the final ADC product to remove unreacted drug, catalyst, and other reagents.

    • Size Exclusion Chromatography (SEC) is commonly used to separate the ADC from small molecule impurities and to assess aggregation.[15]

    • Concentrate the final ADC using an appropriate ultrafiltration device and store at 2-8°C or -80°C as determined by stability studies.

ADC Characterization and Data Presentation

Thorough characterization is essential to ensure the quality and consistency of the ADC. Key parameters include the Drug-to-Antibody Ratio (DAR), purity, and aggregation state.

Key Analytical Techniques
  • Hydrophobic Interaction Chromatography (HIC): The primary method for determining the average DAR and the distribution of different drug-loaded species (DAR0, DAR2, DAR4, etc.). The addition of the hydrophobic drug payload increases the retention time on the HIC column.[16][17][18]

  • Size Exclusion Chromatography (SEC): Used to quantify the percentage of monomeric ADC and to detect the presence of high molecular weight aggregates or low molecular weight fragments.[15][19]

  • Mass Spectrometry (MS): Provides an accurate mass of the ADC, confirming successful conjugation and helping to identify different drug-loaded species.

Table 1: Recommended Reaction Parameters
ParameterStep 1: NHS Ester ReactionStep 2: CuAAC Click Reaction
Buffer 0.1 M Sodium BicarbonatePBS or similar neutral buffer
pH 8.3 - 8.5[13]~7.4
Molar Excess (Reagent:Ab) 5x - 20x (Linker)5x - 10x (Drug)[7]
Temperature Room TemperatureRoom Temperature
Reaction Time 1 - 2 hours1 - 2 hours
Solvent for Reagents Anhydrous DMSO or DMFDMSO or DMF
Table 2: Representative ADC Characterization Data
Analytical MethodParameter MeasuredTypical Result
HIC-HPLC Average Drug-to-Antibody Ratio (DAR)3.5 - 4.2
Drug DistributionDAR0 < 5%, DAR2, DAR4, DAR6 peaks observed
SEC-HPLC % Monomer> 95%
% Aggregates< 5%
Mass Spectrometry Mass ConfirmationObserved mass matches theoretical mass of Ab + (Linker+Drug) x DAR

References

Application Notes and Protocols for Propargyl-O-C1-amido-PEG3-C2-NHS Ester in Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) is a cornerstone of "click chemistry," a class of reactions known for their high efficiency, specificity, and biocompatibility.[1][2][3] This reaction forms a stable triazole linkage between an azide (B81097) and a terminal alkyne, and it has been widely adopted in fields ranging from drug discovery and bioconjugation to materials science.[2][3][4] Propargyl-O-C1-amido-PEG3-C2-NHS ester is a heterobifunctional linker designed to leverage the power of both NHS ester chemistry and CuAAC. It contains a terminal alkyne for click chemistry and an N-hydroxysuccinimide (NHS) ester for covalent modification of primary amines, such as those found on lysine (B10760008) residues of proteins or antibodies.[5][6][7][8] The inclusion of a hydrophilic polyethylene (B3416737) glycol (PEG) spacer enhances solubility and can reduce steric hindrance.[7][8]

These application notes provide detailed protocols for the use of this compound in a two-step bioconjugation strategy: first, the modification of an amine-containing biomolecule with the linker, and second, the subsequent CuAAC reaction with an azide-functionalized molecule of interest.

Core Applications

  • Antibody-Drug Conjugate (ADC) Development: This linker is ideal for the site-specific or stochastic conjugation of cytotoxic payloads to monoclonal antibodies.[7][8]

  • Protein Labeling and Functionalization: Researchers can attach a variety of molecules, including fluorophores, biotin, or small molecule probes, to proteins for imaging, purification, or functional studies.

  • Surface Modification: Immobilization of biomolecules onto surfaces functionalized with azide groups.

  • Assembly of Complex Biomolecular Architectures: The orthogonality of the CuAAC reaction allows for the precise construction of multi-component systems.

Data Presentation

Table 1: Key Properties of this compound

PropertyValue
Molecular FormulaC18H26N2O9
Purity>90%
Reactive GroupsAlkyne, NHS Ester
Spacer ArmPEG3
CleavabilityNon-cleavable

Table 2: Recommended Reaction Conditions for NHS Ester Conjugation

ParameterRecommended Condition
pH7.2 - 8.5
BufferPhosphate, Borate, or Bicarbonate
TemperatureRoom Temperature or 4°C
Reaction Time0.5 - 4 hours
Molar Ratio (Linker:Protein)10:1 to 20:1 (optimization recommended)

Table 3: Typical CuAAC Reaction Parameters

ComponentRecommended Concentration
Alkyne-modified Biomolecule1 - 100 µM
Azide-containing Molecule1.1 - 2 equivalents (relative to alkyne)
Copper(II) Sulfate50 - 250 µM
Reducing Agent (e.g., Sodium Ascorbate)1 - 5 mM
Copper Ligand (e.g., TBTA)250 - 1250 µM (5:1 ratio to copper)
SolventAqueous buffer, potentially with a co-solvent like DMSO

Experimental Protocols

Protocol 1: Conjugation of this compound to a Protein

This protocol describes the modification of a protein with the propargyl linker via its NHS ester functionality.

Materials:

  • This compound

  • Protein of interest in an amine-free buffer (e.g., PBS)

  • Conjugation Buffer: 0.1 M Sodium Bicarbonate, pH 8.3[6][9]

  • Anhydrous Dimethylsulfoxide (DMSO)[6]

  • Quenching Buffer: 1 M Tris-HCl, pH 7.4

  • Purification system (e.g., size-exclusion chromatography or dialysis)

Procedure:

  • Prepare the Protein Solution:

    • Dissolve the protein in the conjugation buffer at a concentration of 2-5 mg/mL.[5][6] Ensure the buffer is free of primary amines (e.g., Tris or glycine) as they will compete with the reaction.[5][10]

  • Prepare the Linker Stock Solution:

    • Immediately before use, dissolve the this compound in anhydrous DMSO to a concentration of 10 mM.[5][6]

  • Conjugation Reaction:

    • Add the calculated volume of the linker stock solution to the protein solution while gently vortexing. The molar ratio of linker to protein should be optimized, but a starting point of 10:1 to 20:1 is recommended.

    • Incubate the reaction for 1-2 hours at room temperature or overnight at 4°C.[10]

  • Quench the Reaction (Optional):

    • Add the quenching buffer to a final concentration of 50-100 mM to quench any unreacted NHS ester.[5] Incubate for 15-30 minutes at room temperature.

  • Purification:

    • Remove excess, unreacted linker and byproducts by size-exclusion chromatography, dialysis, or other suitable protein purification methods.

Protocol 2: Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)

This protocol outlines the "click" reaction between the alkyne-modified protein from Protocol 1 and an azide-containing molecule.

Materials:

  • Alkyne-modified protein

  • Azide-containing molecule of interest

  • Copper(II) Sulfate (CuSO₄) stock solution (e.g., 20 mM in water)

  • Sodium Ascorbate (B8700270) stock solution (e.g., 100 mM in water, freshly prepared)[11]

  • Copper Ligand (e.g., TBTA) stock solution (e.g., 50 mM in DMSO)

  • Reaction Buffer (e.g., PBS, pH 7.4)

  • Purification system

Procedure:

  • Prepare the Reaction Mixture:

    • In a microcentrifuge tube, combine the alkyne-modified protein and the azide-containing molecule in the reaction buffer. A slight molar excess of the azide molecule (1.1-2 equivalents) is recommended.

  • Prepare the Catalyst Premix:

    • In a separate tube, premix the Copper(II) Sulfate and the copper ligand. A 1:5 molar ratio of copper to ligand is often used to protect the biomolecule from oxidative damage.[11]

  • Initiate the Reaction:

    • Add the catalyst premix to the reaction mixture.

    • Add the freshly prepared sodium ascorbate solution to initiate the reaction by reducing Cu(II) to the active Cu(I) species.[1][11][12]

  • Incubation:

    • Incubate the reaction at room temperature for 1-4 hours. The reaction can be monitored by an appropriate analytical method (e.g., SDS-PAGE, mass spectrometry).

  • Purification:

    • Purify the final conjugate using a suitable method to remove the copper catalyst, excess reagents, and byproducts. Size-exclusion chromatography is a common choice.

Visualizations

experimental_workflow cluster_step1 Step 1: NHS Ester Conjugation cluster_step2 Step 2: CuAAC Reaction Protein Amine-Containing Protein Conjugation Conjugation (pH 7.2-8.5) Protein->Conjugation Linker Propargyl-O-C1-amido- PEG3-C2-NHS ester Linker->Conjugation AlkyneProtein Alkyne-Modified Protein Conjugation->AlkyneProtein Purification1 Purification AlkyneProtein->Purification1 PurifiedAlkyneProtein Alkyne-Modified Protein Purification1->PurifiedAlkyneProtein CuAAC CuAAC Reaction (Cu(I) catalyst) PurifiedAlkyneProtein->CuAAC AzideMolecule Azide-Containing Molecule AzideMolecule->CuAAC FinalConjugate Final Conjugate CuAAC->FinalConjugate Purification2 Purification FinalConjugate->Purification2

Caption: A typical experimental workflow for bioconjugation.

CuAAC_mechanism cluster_catalyst Catalyst Activation cluster_cycle Catalytic Cycle CuII Cu(II) Salt (e.g., CuSO4) CuI Active Cu(I) Catalyst CuII->CuI Reduction Ascorbate Sodium Ascorbate Ascorbate->CuI Alkyne Terminal Alkyne (R1-C≡CH) CuI->Alkyne CopperAcetylide Copper-Acetylide Intermediate Alkyne->CopperAcetylide + Cu(I) Azide Azide (R2-N3) Cycloaddition 1,3-Dipolar Cycloaddition Azide->Cycloaddition CopperAcetylide->Cycloaddition Triazole 1,4-Disubstituted Triazole Cycloaddition->Triazole + H+ Triazole->Alkyne Releases Cu(I)

Caption: A simplified mechanism of the CuAAC reaction.

References

Application Notes: Bioconjugation of Peptides with Propargyl-O-C1-amido-PEG3-C2-NHS Ester

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The bioconjugation of peptides with specialized linkers is a cornerstone of modern drug development, enabling the creation of advanced therapeutics such as antibody-drug conjugates (ADCs), targeted imaging agents, and stabilized peptide drugs.[][2][3] Propargyl-O-C1-amido-PEG3-C2-NHS ester is a heterobifunctional linker designed for this purpose. It features an N-hydroxysuccinimide (NHS) ester for covalent attachment to primary amines on a peptide and a terminal propargyl group for subsequent modification via copper-catalyzed azide-alkyne cycloaddition (CuAAC), a highly efficient "click chemistry" reaction.[4][5][6][7]

The integrated polyethylene (B3416737) glycol (PEG) spacer (a discrete PEG3 linker) enhances the hydrophilicity of the resulting conjugate. This modification can improve solubility, increase systemic circulation time, and reduce the immunogenicity of the peptide therapeutic.[][3][8][9] These application notes provide detailed protocols for the conjugation of peptides with this compound, the subsequent click reaction, and the characterization of the final product.

Principle of the Reaction

The bioconjugation process involves two primary steps:

  • Amine Acylation: The NHS ester of the linker reacts with primary amines on the peptide, typically the N-terminal alpha-amine or the epsilon-amine of lysine (B10760008) residues, to form a stable amide bond. This reaction is most efficient at a slightly alkaline pH (7.2-8.5).[10][11]

  • Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC): The propargyl group introduced onto the peptide serves as a handle for a highly specific and efficient click reaction with an azide-functionalized molecule (e.g., a cytotoxic drug, an imaging agent, or another polymer). This reaction is catalyzed by Cu(I) ions to form a stable triazole linkage.[12][13][14][15]

Experimental Protocols

Protocol 1: Peptide Propargylation with this compound

This protocol details the initial conjugation of the linker to the peptide.

Materials:

  • Peptide containing at least one primary amine.

  • This compound.

  • Anhydrous, amine-free dimethylformamide (DMF) or dimethyl sulfoxide (B87167) (DMSO).

  • Reaction Buffer: 0.1 M sodium phosphate (B84403) buffer, 0.15 M NaCl, pH 7.2-7.5. (Avoid buffers containing primary amines like Tris).[10]

  • Quenching Buffer: 1 M Tris-HCl, pH 8.0 or 1 M glycine.

  • Purification system: Size-exclusion chromatography (SEC) or reverse-phase high-performance liquid chromatography (RP-HPLC).

Procedure:

  • Peptide Preparation: Dissolve the peptide in the Reaction Buffer to a final concentration of 1-10 mg/mL.[10]

  • Linker Preparation: Immediately before use, dissolve the this compound in DMF or DMSO to create a 10 mM stock solution. The NHS ester is moisture-sensitive and hydrolyzes in aqueous solutions, so do not store the stock solution.[10]

  • Conjugation Reaction: Add a 10- to 20-fold molar excess of the dissolved linker to the peptide solution. Ensure the final concentration of the organic solvent (DMF/DMSO) does not exceed 10% (v/v) to maintain peptide integrity.[8][10]

  • Incubation: Incubate the reaction mixture for 1-2 hours at room temperature or for 2-4 hours at 4°C with gentle stirring.[10][11][16]

  • Quenching (Optional): To stop the reaction, add Quenching Buffer to a final concentration of 50 mM. Incubate for 15-30 minutes at room temperature to hydrolyze any unreacted NHS ester.[17]

  • Purification: Purify the propargyl-modified peptide from excess linker and byproducts using SEC or RP-HPLC. Monitor the elution profile by absorbance at 280 nm (for peptides containing tryptophan or tyrosine) or 220 nm.

  • Characterization and Storage: Analyze the purified product by mass spectrometry to confirm successful conjugation. Lyophilize the pure fractions and store at -20°C or -80°C.

Protocol 2: Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)

This protocol describes the "click" reaction to conjugate an azide-modified molecule to the propargylated peptide.

Materials:

  • Propargyl-modified peptide.

  • Azide-functionalized molecule (e.g., drug, dye).

  • Copper(II) Sulfate (CuSO₄).

  • Sodium Ascorbate (B8700270).

  • Tris(3-hydroxypropyltriazolylmethyl)amine (THPTA) ligand.[13][14]

  • Reaction Buffer: Phosphate-buffered saline (PBS) or a mixture of DMF and water.

  • Purification system (RP-HPLC or SEC).

Procedure:

  • Reagent Preparation:

    • Prepare a 100 mM stock solution of CuSO₄ in deionized water.

    • Prepare a 100 mM stock solution of Sodium Ascorbate in deionized water. This solution should be made fresh.

    • Prepare a 200 mM stock solution of THPTA ligand in deionized water.

    • Dissolve the propargyl-modified peptide and the azide-functionalized molecule in the chosen Reaction Buffer.

  • Reaction Setup:

    • In a reaction tube, combine the propargyl-modified peptide (1 equivalent) with the azide-modified molecule (1.5-3 equivalents).

    • In a separate tube, pre-mix CuSO₄ and THPTA in a 1:2 to 1:5 molar ratio to form the copper(I) complex.[13][14] Let it stand for a few minutes.

  • Initiation of Click Reaction:

    • Add the CuSO₄/THPTA complex to the peptide/azide (B81097) mixture. A final concentration of 0.1-0.5 mM CuSO₄ is typically effective.[12]

    • Initiate the reaction by adding the freshly prepared sodium ascorbate solution to a final concentration of 1-5 mM.[12][14]

  • Incubation: Incubate the reaction for 30-60 minutes at room temperature, protected from light.[13][14] Monitor the reaction progress by LC-MS.

  • Purification: Purify the final peptide bioconjugate using RP-HPLC to remove unreacted components, copper catalyst, and byproducts.

  • Final Characterization: Characterize the final product by mass spectrometry to confirm the molecular weight of the conjugate and by HPLC to assess its purity. Lyophilize the pure fractions for storage.

Data Presentation

The following tables summarize typical reaction parameters and expected outcomes for the bioconjugation process. Actual results may vary depending on the specific peptide sequence and reaction conditions.

Table 1: Reaction Parameters for Peptide Propargylation

ParameterRecommended ValueNotes
Peptide Concentration 1-10 mg/mLHigher concentrations can improve reaction kinetics.
Molar Ratio (Linker:Peptide) 10:1 to 20:1A molar excess of the linker drives the reaction to completion.[10]
Reaction pH 7.2 - 8.5Optimal for the reaction between NHS esters and primary amines.[11]
Reaction Temperature 4°C or Room TemperatureRoom temperature is faster; 4°C may be preferred for sensitive peptides.
Reaction Time 1 - 4 hoursMonitor by LC-MS for completion.[10][16]
Solvent Aqueous buffer with <10% DMF/DMSOMinimizes the risk of peptide denaturation.[10]

Table 2: Reaction Parameters for CuAAC Click Reaction

ParameterRecommended ValueNotes
Molar Ratio (Azide:Alkyne) 1.5:1 to 3:1An excess of the azide component ensures complete consumption of the propargylated peptide.
CuSO₄ Concentration 0.1 - 0.5 mMCatalytic amount.[12]
Sodium Ascorbate Concentration 1 - 5 mMActs as a reducing agent to maintain copper in the Cu(I) state.[12]
Ligand (THPTA) Concentration 0.5 - 2.5 mMStabilizes the Cu(I) catalyst and accelerates the reaction.[13][14]
Reaction Temperature Room TemperatureThe reaction is typically fast and efficient at ambient temperature.
Reaction Time 30 - 60 minutesMonitor by LC-MS for completion.[14]

Table 3: Characterization of Peptide Conjugates

TechniquePurposeExpected Outcome
RP-HPLC Purity assessment and purification.A single, sharp peak for the final product with >95% purity. The PEGylated conjugate typically has a longer retention time than the unconjugated peptide.[17]
LC/MS (e.g., ESI-TOF) Molecular weight confirmation.The observed mass should match the calculated mass of the peptide-linker or the final peptide-linker-payload conjugate.[18][19][20]
SDS-PAGE Assess increase in molecular weight.A shift to a higher molecular weight band compared to the unconjugated peptide.
NMR Spectroscopy Structural confirmation and quantification.Can be used to confirm the presence of the PEG linker and quantify the extent of PEGylation.[21]

Visualizations

Experimental Workflow and Logical Relationships

Bioconjugation_Workflow cluster_prep Step 1: Peptide Propargylation cluster_click Step 2: Click Chemistry cluster_char Step 3: Characterization Peptide Peptide (with -NH2 group) Reaction1 Amine Acylation (pH 7.2-8.5) Peptide->Reaction1 Linker Propargyl-O-C1-amido- PEG3-C2-NHS ester Linker->Reaction1 Propargyl_Peptide Propargyl-PEG-Peptide Reaction1->Propargyl_Peptide Purification1 Purification (HPLC / SEC) Propargyl_Peptide->Purification1 Reaction2 CuAAC 'Click' Reaction Purification1->Reaction2 Input Azide_Molecule Azide-Functionalized Molecule (e.g., Drug) Azide_Molecule->Reaction2 Catalyst CuSO4 / Na-Ascorbate THPTA Ligand Catalyst->Reaction2 Final_Conjugate Final Bioconjugate Reaction2->Final_Conjugate Purification2 Final Purification (HPLC) Final_Conjugate->Purification2 Analysis Analysis (LC/MS, HPLC) Purification2->Analysis Input

Caption: Experimental workflow for peptide bioconjugation.

ADC_Mechanism_of_Action ADC Antibody-Drug Conjugate (Peptide-Linker-Drug on mAb) Binding 1. Binding to Tumor Antigen ADC->Binding Tumor_Cell Tumor Cell (Antigen Overexpression) Tumor_Cell->Binding Internalization 2. Internalization (Endocytosis) Binding->Internalization Lysosome Lysosome Internalization->Lysosome Release 3. Payload Release (Linker Stability Dependent) Lysosome->Release Payload Active Payload (e.g., Cytotoxic Drug) Release->Payload Apoptosis 4. Cell Death (Apoptosis) Payload->Apoptosis

Caption: ADC mechanism of action logical pathway.

References

Purifying Next-Generation Bioconjugates: A Guide for Propargyl-O-C1-amido-PEG3-C2-NHS Ester

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This application note provides detailed protocols and guidelines for the purification of biomolecules conjugated with Propargyl-O-C1-amido-PEG3-C2-NHS ester. This versatile linker, featuring a short polyethylene (B3416737) glycol (PEG) spacer, an amine-reactive N-hydroxysuccinimide (NHS) ester, and a terminal propargyl group for click chemistry, is increasingly utilized in the development of antibody-drug conjugates (ADCs) and other targeted therapeutics.[1][2][3] Effective purification is a critical step to ensure the safety, efficacy, and batch-to-batch consistency of the final conjugate by removing unreacted biomolecules, excess linker, and reaction byproducts.

Introduction to Conjugation and Purification Strategy

The this compound reacts with primary amines (e.g., lysine (B10760008) residues and the N-terminus) on proteins, antibodies, or other biomolecules to form a stable amide bond.[4][5][6] The reaction mixture is a heterogeneous collection of the desired conjugate, unreacted protein, hydrolyzed and unreacted PEG linker, and potential side-products. The goal of the purification process is to isolate the desired conjugate with a high degree of purity and yield.

A multi-step purification strategy is often necessary, leveraging the physicochemical differences between the components of the reaction mixture. The PEGylation of the biomolecule increases its hydrodynamic radius and can alter its surface charge and hydrophobicity, properties that can be exploited for chromatographic separation.[][8]

Experimental Workflow for Purification

A typical purification workflow for conjugates prepared with this compound involves an initial capture or desalting step followed by one or more high-resolution chromatographic polishing steps.

PurificationWorkflow cluster_0 Initial Cleanup cluster_1 High-Resolution Purification cluster_2 Final Formulation Conjugation Conjugation Reaction Mixture Desalting Desalting / Buffer Exchange (e.g., SEC, Dialysis) Conjugation->Desalting Removal of excess linker & small molecules SEC Size Exclusion Chromatography (SEC) Desalting->SEC Separation by size IEX Ion Exchange Chromatography (IEX) Desalting->IEX Separation by charge HIC Hydrophobic Interaction Chromatography (HIC) Desalting->HIC Separation by hydrophobicity SEC->IEX Further polishing IEX->HIC Orthogonal polishing step Characterization Characterization (SDS-PAGE, MS, HPLC) HIC->Characterization RP_HPLC Reverse Phase HPLC (RP-HPLC) RP_HPLC->Characterization FinalProduct Purified Conjugate Characterization->FinalProduct

Caption: General purification workflow for PEGylated bioconjugates.

Key Purification Techniques and Protocols

The choice of purification method depends on the properties of the biomolecule, the degree of PEGylation, and the desired final purity.

Size Exclusion Chromatography (SEC)

SEC separates molecules based on their hydrodynamic radius.[] Since PEGylation increases the size of the biomolecule, SEC is highly effective at separating the PEGylated conjugate from the smaller, unreacted protein and removing low molecular weight impurities like hydrolyzed linker.[][9][10]

Protocol for SEC Purification:

  • Column Selection: Choose a column with a fractionation range appropriate for the size of your conjugate and unreacted protein. For many proteins and antibodies, a column with a range of 10-600 kDa is suitable.

  • Mobile Phase: An isocratic mobile phase is used. A typical buffer is phosphate-buffered saline (PBS) or another buffer that maintains the stability of the conjugate. For example, 100 mM sodium phosphate, 300 mM arginine, pH 6.2 has been used.[9]

  • Flow Rate: A flow rate of 0.5-1.0 mL/min is common for analytical and semi-preparative columns.

  • Sample Preparation: Filter the reaction mixture through a 0.22 µm filter before injection.

  • Detection: Monitor the elution profile using UV absorbance at 280 nm for proteins.

  • Fraction Collection: Collect fractions corresponding to the different peaks (conjugate, unreacted protein).

  • Analysis: Analyze collected fractions by SDS-PAGE to confirm the separation.

ParameterTypical ValuePurpose
Column TSKgel G4000SWXL or similarSeparation based on molecular size
Mobile Phase 100 mM Sodium Phosphate, 300 mM Arginine, pH 6.2Maintain protein stability and elution
Flow Rate 0.5 mL/minOptimal separation and resolution
Detection UV at 280 nmMonitor protein elution
Injection Volume 10-100 µL (analytical)Dependent on column size and sample concentration
Ion Exchange Chromatography (IEX)

IEX separates molecules based on their net surface charge. The covalent attachment of the neutral PEG chain can shield charged residues on the protein surface, leading to a change in its isoelectric point (pI) and overall charge.[][8] This difference in charge can be used to separate the conjugate from the unreacted protein.

Protocol for IEX Purification (Cation Exchange Example):

  • Column Selection: Choose a cation or anion exchange column based on the pI of your protein and the desired pH of the mobile phase.

  • Mobile Phase:

    • Buffer A (Binding): A low ionic strength buffer, e.g., 20 mM MES, pH 6.0.

    • Buffer B (Elution): A high ionic strength buffer, e.g., 20 mM MES, 1 M NaCl, pH 6.0.

  • Gradient: After loading the sample in Buffer A, elute the bound proteins with a linear gradient of Buffer B (e.g., 0-100% over 30 column volumes). The PEGylated conjugate is expected to elute at a lower salt concentration than the unreacted protein.

  • Flow Rate: A typical flow rate is 1-5 mL/min depending on the column size.

  • Detection: Monitor the elution at 280 nm.

  • Fraction Collection and Analysis: Collect fractions and analyze by SDS-PAGE and/or SEC to identify the purified conjugate.

ParameterTypical ValuePurpose
Column TSKgel SP-5PW or similar cation exchangerSeparation based on surface charge
Buffer A 20 mM MES, pH 6.0For binding of protein to the column
Buffer B 20 mM MES, 1 M NaCl, pH 6.0For elution of bound protein
Gradient 0-100% Buffer B over 30 CVTo differentially elute species
Detection UV at 280 nmMonitor protein elution
Hydrophobic Interaction Chromatography (HIC)

HIC separates molecules based on their hydrophobicity.[11] The propargyl group and the PEG linker can alter the surface hydrophobicity of the biomolecule. HIC is particularly useful for separating antibody-drug conjugates (ADCs) with different drug-to-antibody ratios (DARs).[12][13][14]

HIC_Principle cluster_0 Binding Phase cluster_1 Elution Phase HighSalt High Salt Concentration HydrophobicBinding Hydrophobic patches on protein _bind to stationary phase_ HighSalt->HydrophobicBinding Elution Proteins elute in order _of increasing hydrophobicity_ LowSalt Decreasing Salt Gradient LowSalt->Elution

References

Troubleshooting & Optimization

Technical Support Center: Troubleshooting Low Labeling Efficiency with Propargyl-O-C1-amido-PEG3-C2-NHS Ester

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to our technical support center. This resource is designed to help researchers, scientists, and drug development professionals troubleshoot and resolve common issues encountered when using Propargyl-O-C1-amido-PEG3-C2-NHS ester for biomolecule labeling.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is it used for?

This compound is a chemical linker molecule designed for a two-step biomolecule conjugation process. It contains two key functional groups:

  • An N-hydroxysuccinimide (NHS) ester : This group reacts with primary amines (like the side chain of lysine (B10760008) residues or the N-terminus) on proteins and other biomolecules to form a stable amide bond.

  • A Propargyl group (a terminal alkyne) : This group serves as a handle for a subsequent "click chemistry" reaction, specifically the Copper(I)-catalyzed Azide-Alkyne Cycloaddition (CuAAC), allowing for the attachment of an azide-containing molecule (e.g., a fluorescent dye, a drug molecule, or a biotin (B1667282) tag).

This linker is commonly used in the development of Antibody-Drug Conjugates (ADCs) and for the specific labeling of biomolecules for imaging or detection purposes.

Q2: What is the general workflow for using this linker?

The process involves two main stages:

  • Amine Labeling (NHS Ester Reaction): The biomolecule is reacted with the this compound under specific buffer and pH conditions to attach the propargyl-PEG linker.

  • Click Chemistry (CuAAC Reaction): The propargyl-labeled biomolecule is then reacted with an azide-containing molecule in the presence of a copper(I) catalyst to form the final conjugate.

Troubleshooting Guide: Low Labeling Efficiency

Low labeling efficiency can occur at either the NHS ester reaction stage or the subsequent click chemistry step. This guide is divided into sections to help you identify and resolve the issue at each stage.

Part 1: Troubleshooting the NHS Ester Labeling Reaction

Low efficiency in this initial step is the most common problem and is often related to the reaction conditions.

Issue: Low or no incorporation of the propargyl linker onto the protein.

This is typically due to suboptimal reaction conditions leading to either poor reactivity of the primary amines on the biomolecule or hydrolysis of the NHS ester.

The reaction between an NHS ester and a primary amine is highly pH-dependent.[1][2]

  • At low pH (<7.2): The primary amines on the protein are protonated (-NH3+) and are not nucleophilic enough to react with the NHS ester.[1]

  • At high pH (>8.5): The hydrolysis of the NHS ester to an unreactive carboxylic acid becomes a significant competing reaction, reducing the amount of linker available to react with the protein.[1][2]

Solution:

  • Ensure your reaction buffer is within the optimal pH range of 7.2-8.5 .[1] A pH of 8.3 is often recommended as a good starting point.[2]

  • Use a freshly calibrated pH meter to verify the pH of your reaction buffer immediately before use.

The choice of buffer is critical for a successful labeling reaction.

Solution:

  • Avoid buffers containing primary amines , such as Tris (tris(hydroxymethyl)aminomethane) or glycine. These will compete with the protein for reaction with the NHS ester, significantly reducing labeling efficiency.[3][4]

  • Use amine-free buffers such as phosphate-buffered saline (PBS), sodium bicarbonate, or HEPES.[3]

The NHS ester is sensitive to moisture and will hydrolyze in aqueous solutions. The rate of hydrolysis increases with pH and temperature.[1][2]

pHTemperatureHalf-life of NHS Ester Hydrolysis
7.00°C4-5 hours
8.64°C10 minutes

Solutions:

  • Prepare fresh solutions: Dissolve the this compound in a dry, water-miscible organic solvent like anhydrous DMSO or DMF immediately before use.[3][4] Do not prepare aqueous stock solutions for storage.[3]

  • Control temperature: If hydrolysis is suspected to be a major issue, consider performing the reaction at 4°C for a longer period (e.g., overnight) instead of at room temperature for a shorter time.[1]

The concentrations of both the protein and the NHS ester can impact labeling efficiency.

Solutions:

  • Protein Concentration: It is recommended to use a protein concentration of at least 2 mg/mL.[1] At lower protein concentrations, the competing hydrolysis reaction of the NHS ester is more pronounced.[1]

  • Molar Excess of NHS Ester: A 10- to 20-fold molar excess of the NHS ester over the protein is a common starting point.[3] However, this may need to be optimized for your specific protein and desired degree of labeling. For dilute protein solutions, a higher molar excess may be required.[3]

The PEG3 linker, while designed to be a spacer, could potentially cause steric hindrance, especially if the primary amines on your protein are not readily accessible.

Solution:

  • If you have structural information about your protein, assess the accessibility of the lysine residues.

  • Consider performing a trial reaction with a smaller, non-PEGylated NHS ester to see if labeling efficiency improves, which might suggest steric hindrance from the PEG chain.

Part 2: Troubleshooting the Click Chemistry (CuAAC) Reaction

If you have successfully labeled your protein with the propargyl group but are seeing low efficiency in the subsequent click reaction, consider the following:

Issue: Low or no conjugation of the azide-containing molecule to the propargyl-labeled protein.

The CuAAC reaction requires a copper(I) catalyst. This is often generated in situ from a copper(II) salt (like CuSO₄) and a reducing agent (like sodium ascorbate). The copper(I) ion is prone to oxidation to the inactive copper(II) state, especially in the presence of oxygen.

Solutions:

  • Use fresh reducing agent: Prepare the sodium ascorbate (B8700270) solution fresh for each experiment, as it can oxidize in solution.

  • Degas your buffers: To remove dissolved oxygen, degas your reaction buffers before use.

  • Use a copper-chelating ligand: Ligands such as THPTA (Tris(3-hydroxypropyltriazolylmethyl)amine) can help stabilize the copper(I) oxidation state. A 5:1 ligand to copper ratio is often recommended.

The purity and concentration of your azide (B81097) probe and other click chemistry reagents are critical.

Solutions:

  • Ensure azide probe integrity: Use a high-quality azide-functionalized molecule and ensure it has not degraded during storage.

  • Optimize azide probe concentration: Use a molar excess of the azide probe over the propargyl-labeled protein. A 2- to 10-fold excess is a good starting point.

  • Optimize catalyst concentration: Ensure you are using the recommended concentrations of the copper source, ligand, and reducing agent.

Certain components in your buffer can interfere with the click reaction.

Solution:

  • If your protein sample contains reducing agents like DTT or TCEP from a previous step, they must be removed by dialysis or buffer exchange before initiating the click reaction.

  • If free cysteine residues are present on your protein, they could potentially interfere with the reaction. Consider pre-treating your protein with a thiol-blocking agent like N-ethylmaleimide (NEM) if this is a concern and compatible with your experimental goals.

If the propargyl group is located in a sterically hindered region of the protein after labeling, the azide probe may have difficulty accessing it.

Solution:

  • If your downstream application allows for it, consider performing the click reaction under denaturing conditions (e.g., in the presence of 1% SDS) to increase the accessibility of the propargyl group.

Experimental Protocols

General Protocol for NHS Ester Labeling

This protocol provides a general guideline. Optimization may be required for your specific protein.

Materials:

  • Protein of interest in an amine-free buffer (e.g., PBS, pH 7.4)

  • This compound

  • Anhydrous DMSO or DMF

  • Reaction buffer (e.g., 0.1 M sodium bicarbonate, pH 8.3)

  • Quenching buffer (e.g., 1 M Tris-HCl, pH 8.0)

  • Desalting column or dialysis cassette for purification

Procedure:

  • Prepare the Protein Solution: Ensure the protein is at a concentration of 2-10 mg/mL in an amine-free buffer. If necessary, perform a buffer exchange.

  • Prepare the NHS Ester Solution: Immediately before use, dissolve the this compound in anhydrous DMSO or DMF to a concentration of 10 mg/mL.

  • Reaction:

    • Add the desired molar excess (e.g., 10- to 20-fold) of the dissolved NHS ester to the protein solution.

    • Ensure the final concentration of the organic solvent (DMSO or DMF) does not exceed 10% of the total reaction volume.

    • Incubate the reaction for 1-2 hours at room temperature or overnight at 4°C.

  • Quenching: Stop the reaction by adding the quenching buffer to a final concentration of 50-100 mM. Incubate for 15-30 minutes at room temperature.

  • Purification: Remove the unreacted linker and byproducts by size-exclusion chromatography (desalting column) or dialysis.

General Protocol for Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)

Materials:

  • Propargyl-labeled protein in an appropriate buffer (e.g., PBS)

  • Azide-functionalized molecule (e.g., fluorescent dye-azide)

  • Copper(II) sulfate (B86663) (CuSO₄) solution (e.g., 20 mM in water)

  • Ligand solution (e.g., 50 mM THPTA in water)

  • Sodium ascorbate solution (e.g., 100 mM in water, freshly prepared)

  • Desalting column or dialysis cassette for purification

Procedure:

  • Prepare Reagents: Ensure all solutions are prepared and the sodium ascorbate solution is fresh.

  • Reaction Setup:

    • In a reaction tube, combine the propargyl-labeled protein and the azide-functionalized molecule.

    • Add the ligand solution, followed by the copper(II) sulfate solution.

    • Initiate the reaction by adding the freshly prepared sodium ascorbate solution.

  • Incubation: Incubate the reaction at room temperature for 1-4 hours, protected from light if using a fluorescent probe.

  • Purification: Purify the final conjugate using a desalting column or dialysis to remove the copper catalyst, excess azide probe, and other small molecules.

Visualizations

Experimental Workflow

G cluster_0 Step 1: NHS Ester Labeling cluster_1 Step 2: Click Chemistry (CuAAC) start Protein with Primary Amines reaction1 Amine-Reactive Labeling (pH 7.2-8.5) start->reaction1 reagent1 This compound reagent1->reaction1 purification1 Purification (Desalting/Dialysis) reaction1->purification1 product1 Propargyl-Labeled Protein reaction2 Azide-Alkyne Cycloaddition product1->reaction2 purification1->product1 reagent2 Azide-Containing Molecule reagent2->reaction2 catalyst Cu(I) Catalyst (CuSO4 + NaAscorbate + Ligand) catalyst->reaction2 purification2 Purification (Desalting/Dialysis) reaction2->purification2 product2 Final Conjugate purification2->product2

Caption: Workflow for two-step protein conjugation.

Troubleshooting Logic Diagram

G cluster_nhs NHS Ester Labeling Issues cluster_click Click Chemistry Issues start Low Labeling Efficiency check_ph Is pH 7.2-8.5? start->check_ph check_buffer Is buffer amine-free? check_ph->check_buffer Yes adjust_ph Adjust pH check_ph->adjust_ph No check_reagent Is NHS ester fresh? check_buffer->check_reagent Yes change_buffer Change Buffer check_buffer->change_buffer No check_conc Are concentrations optimal? check_reagent->check_conc Yes new_reagent Use Fresh Reagent check_reagent->new_reagent No check_catalyst Is Cu(I) catalyst active? check_conc->check_catalyst Yes, labeling is confirmed optimize_conc Optimize Concentrations check_conc->optimize_conc No check_azide Is azide probe ok? check_catalyst->check_azide Yes fix_catalyst Use fresh reagents, degas buffers, add ligand check_catalyst->fix_catalyst No check_interference Any interfering reagents? check_azide->check_interference Yes fix_azide Check azide quality, optimize concentration check_azide->fix_azide No check_steric Steric hindrance? check_interference->check_steric Yes remove_interference Remove interfering reagents (e.g., DTT) check_interference->remove_interference No denature_protein Denature if possible check_steric->denature_protein Consider

Caption: Decision tree for troubleshooting low labeling efficiency.

References

Technical Support Center: Optimizing Reaction Conditions for NHS Ester Coupling

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for N-hydroxysuccinimide (NHS) ester coupling reactions. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) to help optimize your bioconjugation experiments.

Frequently Asked Questions (FAQs)

Q1: What is the optimal pH for an NHS ester coupling reaction?

The optimal pH for reacting NHS esters with primary amines is between 7.2 and 8.5.[1][2] The reaction is highly pH-dependent. At a lower pH, the primary amine groups on the target molecule are protonated and thus less nucleophilic, which slows down the reaction rate.[3][4] Conversely, at a higher pH, the rate of hydrolysis of the NHS ester increases significantly, which competes with the desired reaction with the amine, thereby reducing the overall efficiency.[2][5] For many applications, a pH of 8.3-8.5 is considered optimal for achieving a good balance between amine reactivity and NHS ester stability.[1][3][4]

Q2: Which buffers are recommended for NHS ester conjugations, and which should be avoided?

It is crucial to use buffers that do not contain primary amines, as these will compete with the target molecule for reaction with the NHS ester.[2]

  • Recommended Buffers: Phosphate (B84403), carbonate-bicarbonate, HEPES, and borate (B1201080) buffers are commonly used for NHS ester reactions within the recommended pH range of 7.2 to 8.5. A 0.1 M sodium bicarbonate or sodium phosphate buffer is a frequent choice.[1][5]

  • Buffers to Avoid: Buffers containing primary amines, such as Tris (tris(hydroxymethyl)aminomethane) and glycine, should be avoided in the reaction mixture as they will quench the reaction.[2] However, they can be useful for intentionally stopping the reaction.[2]

Q3: My NHS ester is not soluble in my aqueous reaction buffer. What should I do?

Many NHS esters, especially those that are not sulfonated, have poor solubility in aqueous solutions. To overcome this, the NHS ester can be first dissolved in a small amount of a dry, water-miscible organic solvent like anhydrous dimethyl sulfoxide (B87167) (DMSO) or dimethylformamide (DMF) before being added to the aqueous reaction mixture.[1][5] It is important to use high-quality, amine-free DMF, as any dimethylamine (B145610) impurity can react with the NHS ester.[3] The final concentration of the organic solvent in the reaction should typically be kept below 10% to avoid denaturation of proteins.[1]

Q4: How can I stop or "quench" the NHS ester coupling reaction?

To stop the labeling reaction, a quenching reagent containing a primary amine can be added.[1] Common quenching reagents include Tris-HCl, glycine, or hydroxylamine. These molecules will react with any unreacted NHS ester, preventing further labeling of the target molecule.[6]

Troubleshooting Guide

This guide addresses common issues encountered during NHS ester coupling experiments in a question-and-answer format.

Q1: My labeling efficiency is very low. What are the potential causes and how can I improve it?

Low labeling efficiency is a frequent issue with several possible causes:

  • Hydrolysis of the NHS ester: NHS esters are sensitive to moisture and can hydrolyze, rendering them inactive. Always use fresh, high-quality NHS ester and prepare the solution in anhydrous DMSO or DMF immediately before use.[1] Store the solid NHS ester desiccated at the recommended temperature.

  • Suboptimal pH: Ensure the reaction buffer is within the optimal pH range of 7.2-8.5.[1] A pH outside this range can significantly reduce the reaction rate or increase hydrolysis.

  • Presence of competing primary amines: Make sure your protein solution or other reagents do not contain primary amine-containing substances like Tris or glycine.[2] If necessary, perform a buffer exchange before starting the conjugation.

  • Insufficient molar excess of NHS ester: The ratio of NHS ester to the target molecule is critical. A 5 to 20-fold molar excess of the NHS ester is a common starting point.[1] For dilute protein solutions, a higher molar excess may be required.[7]

  • Low protein concentration: The competing hydrolysis reaction is more pronounced in dilute protein solutions. If possible, increase the concentration of your protein to 1-10 mg/mL to favor the desired conjugation reaction.[1]

Q2: My protein is precipitating after the labeling reaction. What can I do?

Protein precipitation post-labeling can be caused by a few factors:

  • Over-labeling: A high degree of labeling can alter the protein's physicochemical properties, leading to aggregation and precipitation. Try reducing the molar excess of the NHS ester or decreasing the reaction time.[7]

  • Hydrophobic labels: Labeling with a very hydrophobic molecule can cause the protein to become less soluble. Consider using a more hydrophilic version of the label if available.

  • Organic solvent concentration: If you are using an organic solvent to dissolve the NHS ester, ensure its final concentration in the reaction mixture is as low as possible (ideally under 10%).[1]

Q3: I am observing non-specific binding in my downstream applications. What is the cause?

Non-specific binding can occur if there is an excess of unreacted NHS ester-labeled molecules that were not removed after the reaction. It is crucial to efficiently remove all unreacted small molecules from the labeled protein. Purification methods like size-exclusion chromatography (e.g., gel filtration) or dialysis are effective for this purpose.[8]

Data Presentation

Table 1: Half-life of NHS Esters at Different pH and Temperature Conditions

This table summarizes the stability of NHS esters in aqueous solutions. The half-life is the time it takes for 50% of the reactive NHS ester to hydrolyze.

pHTemperatureHalf-life
7.00°C4 to 5 hours
8.64°C10 minutes
7.0Ambient~7 hours
9.0AmbientMinutes

Data sourced from Thermo Fisher Scientific.[2]

Table 2: Recommended Molar Excess of NHS Ester for Protein Labeling

The optimal molar excess of NHS ester depends on the protein concentration and the desired degree of labeling (DOL). This table provides general recommendations for starting points.

Protein ConcentrationRecommended Molar Excess (NHS Ester : Protein)Notes
> 5 mg/mL5 to 10-foldHigher protein concentrations generally lead to more efficient labeling.[7]
1-5 mg/mL10 to 20-foldA common concentration range for antibody labeling.[7]
< 1 mg/mL20 to 50-foldA higher excess is often needed to compensate for slower reaction kinetics at lower concentrations.[7]

It is highly recommended to perform pilot experiments with varying molar ratios to determine the optimal conditions for your specific protein and application.[7]

Experimental Protocols

Protocol 1: General Protein Labeling with an NHS Ester

This protocol provides a general procedure for labeling a protein with an NHS ester-functionalized molecule (e.g., a fluorescent dye or biotin).

Materials:

  • Protein of interest in an amine-free buffer (e.g., 0.1 M sodium phosphate, pH 7.2-8.5)

  • NHS ester of the desired label

  • Anhydrous dimethyl sulfoxide (DMSO) or dimethylformamide (DMF)

  • Reaction Buffer: 0.1 M sodium bicarbonate or 0.1 M sodium phosphate buffer, pH 8.3-8.5[5]

  • Quenching Solution (optional): 1 M Tris-HCl, pH 8.0, or 1 M glycine

  • Purification column (e.g., gel filtration desalting column)

Procedure:

  • Protein Preparation:

    • Ensure the protein solution is free of any primary amine-containing substances. If necessary, perform a buffer exchange into the Reaction Buffer.

    • Adjust the protein concentration to 1-10 mg/mL.[1]

  • NHS Ester Solution Preparation:

    • Immediately before use, prepare a stock solution of the NHS ester in anhydrous DMSO or DMF. The concentration will depend on the desired molar excess.[1]

  • Conjugation Reaction:

    • Add the calculated amount of the NHS ester stock solution to the protein solution while gently stirring or vortexing.

    • Incubate the reaction mixture at room temperature for 1-4 hours or at 4°C overnight.[1] If using a light-sensitive label, protect the reaction from light.

  • Quenching the Reaction (Optional):

    • To stop the reaction, add the Quenching Solution to a final concentration of 50-100 mM.

    • Incubate for an additional 15-30 minutes at room temperature.[4]

  • Purification of the Conjugate:

    • Remove unreacted label and byproducts by passing the reaction mixture through a size-exclusion chromatography column (e.g., a desalting column) equilibrated with a suitable storage buffer (e.g., PBS).[8]

  • Characterization:

    • Determine the concentration of the labeled protein and the degree of labeling (DOL), which is the average number of label molecules per protein molecule.[9]

Visualizations

NHS_Ester_Coupling_Reaction cluster_reactants Reactants cluster_products Products Protein-NH2 Protein-NH₂ (Primary Amine) Amide-Bond Protein-NH-C(=O)-Label (Stable Amide Bond) Protein-NH2->Amide-Bond Nucleophilic Attack NHS-Ester Label-C(=O)O-NHS (NHS Ester) NHS-Ester->Amide-Bond NHS N-Hydroxysuccinimide (Leaving Group) NHS-Ester->NHS Release Troubleshooting_Workflow Start Low Labeling Efficiency Check_pH Is pH between 7.2 and 8.5? Start->Check_pH Check_Buffer Is buffer amine-free? Check_pH->Check_Buffer Yes Adjust_pH Adjust pH Check_pH->Adjust_pH No Check_NHS_Quality Is NHS ester fresh and dry? Check_Buffer->Check_NHS_Quality Yes Buffer_Exchange Perform buffer exchange Check_Buffer->Buffer_Exchange No Check_Molar_Ratio Is molar excess sufficient? Check_NHS_Quality->Check_Molar_Ratio Yes Use_Fresh_NHS Use fresh NHS ester Check_NHS_Quality->Use_Fresh_NHS No Check_Concentration Is protein concentration >1 mg/mL? Check_Molar_Ratio->Check_Concentration Yes Increase_Ratio Increase molar ratio Check_Molar_Ratio->Increase_Ratio No Optimize Optimize Reaction Conditions Check_Concentration->Optimize Yes Concentrate_Protein Increase protein concentration Check_Concentration->Concentrate_Protein No Adjust_pH->Check_Buffer Buffer_Exchange->Check_NHS_Quality Use_Fresh_NHS->Check_Molar_Ratio Increase_Ratio->Check_Concentration Concentrate_Protein->Optimize

References

preventing hydrolysis of Propargyl-O-C1-amido-PEG3-C2-NHS ester during conjugation

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on preventing the hydrolysis of Propargyl-O-C1-amido-PEG3-C2-NHS ester during bioconjugation reactions.

Troubleshooting Guide

This guide addresses common issues encountered during the conjugation of this compound, with a focus on mitigating hydrolysis to ensure successful and efficient labeling.

Issue 1: Low Conjugation Yield

Low or no yield of the desired conjugate is the most common problem and is often directly linked to the hydrolysis of the NHS ester.

  • Question: Why is my conjugation yield consistently low?

  • Answer: Low conjugation yield can be attributed to several factors, primarily the hydrolysis of the NHS ester, suboptimal reaction conditions, or issues with the reagents themselves.[1]

    • Potential Cause 1: NHS Ester Hydrolysis. The N-hydroxysuccinimide (NHS) ester is highly susceptible to hydrolysis in aqueous environments, a reaction that competes with the desired amine reaction.[1][2][3] The rate of hydrolysis increases significantly with pH.[1][4][2][5][6]

      • Solution:

        • Prepare the NHS ester solution immediately before use.[1]

        • If using an organic solvent like DMSO or DMF to dissolve the NHS ester, ensure it is anhydrous (moisture-free).[1][7][8]

        • Avoid repeated freeze-thaw cycles of the NHS ester solution.[1][8]

        • Work quickly when handling the NHS ester in aqueous solutions.

    • Potential Cause 2: Suboptimal pH. The reaction between the NHS ester and a primary amine is strongly pH-dependent.[2][9][10][11] At a low pH, primary amines are protonated and less reactive.[1][2][9] At a high pH, the rate of NHS ester hydrolysis increases, reducing the amount available to react with the amine.[1][2][9][11]

      • Solution: The optimal pH for most NHS ester conjugations is between 7.2 and 8.5.[1][12] A pH of 8.3-8.5 is often recommended as a starting point for efficient conjugation while minimizing hydrolysis.[2][9][10]

    • Potential Cause 3: Incorrect Buffer. Buffers containing primary amines, such as Tris (tris(hydroxymethyl)aminomethane) or glycine, will compete with the target molecule for reaction with the NHS ester.[1][4][13]

      • Solution: Use amine-free buffers like phosphate (B84403), bicarbonate, HEPES, or borate (B1201080) buffers.[1][4] If your protein or molecule of interest is in a buffer containing primary amines, a buffer exchange step is necessary before starting the conjugation.[13]

    • Potential Cause 4: Inactive Reagent. The this compound may have hydrolyzed due to improper storage or handling.

      • Solution: Store the NHS ester desiccated at -20°C or -80°C.[7][8][14] Allow the vial to equilibrate to room temperature before opening to prevent condensation of moisture inside.[7][8][14] For optimal results, use a fresh vial of the reagent.

Issue 2: Inconsistent Results

Variability between experiments can be frustrating and points to subtle issues in the experimental setup.

  • Question: Why do I get different conjugation efficiencies even when I follow the same protocol?

  • Answer: Inconsistent results are often due to variations in reagent preparation and handling, particularly the age of the NHS ester solution and the precise pH of the reaction buffer.

    • Potential Cause 1: Age of NHS Ester Solution. An aqueous solution of an NHS ester should be used immediately after preparation.[9] Even in anhydrous DMSO or DMF, prolonged storage of the stock solution can lead to gradual hydrolysis if any moisture is present.[8]

      • Solution: Always prepare a fresh solution of the this compound for each experiment. If you must store a stock solution in DMSO or DMF, aliquot it into small, single-use volumes and store it at -20°C or -80°C under a dry, inert gas like argon or nitrogen.[8]

    • Potential Cause 2: pH Fluctuation. The hydrolysis of the NHS ester releases N-hydroxysuccinimide, which is acidic and can cause the pH of the reaction mixture to drop, especially in poorly buffered solutions.[9][10] This decrease in pH can slow down the desired amine reaction.

      • Solution: Use a buffer with sufficient buffering capacity (e.g., 0.1 M). For large-scale reactions, it may be necessary to monitor the pH during the reaction and adjust it if needed.[9][10]

Frequently Asked Questions (FAQs)

Q1: What is the optimal pH for conjugating this compound?

A1: The optimal pH is a compromise between maximizing the reactivity of the primary amine and minimizing the hydrolysis of the NHS ester. For most applications, a pH range of 7.2 to 8.5 is recommended.[1][12] A common starting point that provides a good balance is pH 8.3-8.5.[2][9][10]

Q2: What are the best buffers to use for the conjugation reaction?

A2: Amine-free buffers are essential to prevent competition with your target molecule. Recommended buffers include:

  • Phosphate-buffered saline (PBS) at a pH of 7.2-7.4, although the reaction will be slower.[15]

  • 0.1 M Sodium bicarbonate buffer, pH 8.3-8.5.[2][9][16]

  • 0.1 M Sodium phosphate buffer, pH 8.3-8.5.[2][9]

  • HEPES or Borate buffers within the recommended pH range.[4]

Q3: How should I prepare and handle the this compound?

A3: Due to its moisture sensitivity, proper handling is critical:

  • Allow the reagent vial to warm to room temperature before opening to prevent moisture condensation.[7][8][14]

  • Dissolve the NHS ester in a high-quality, anhydrous organic solvent such as dimethyl sulfoxide (B87167) (DMSO) or dimethylformamide (DMF) immediately before use.[1][2][3][9]

  • Add the dissolved NHS ester to your protein or molecule solution in the appropriate reaction buffer.

Q4: How long does the conjugation reaction take?

A4: The reaction time can vary from 30 minutes to a few hours.[12] Typical protocols suggest incubating for 1-2 hours at room temperature or overnight at 4°C.[2][15] The optimal time will depend on the specific reactants and their concentrations.

Q5: How can I stop or "quench" the conjugation reaction?

A5: The reaction can be stopped by adding a quenching buffer that contains a primary amine.[1] This will react with any remaining NHS ester. Common quenching reagents include:

  • Tris-HCl (to a final concentration of 50-100 mM).[1][2]

  • Glycine.[2] Incubate for 15-30 minutes at room temperature after adding the quenching buffer.[2]

Quantitative Data

The stability of the NHS ester is highly dependent on pH and temperature. The following tables summarize the half-life of NHS esters under various conditions.

Table 1: Half-life of NHS Esters at Various pH Values [2]

pHTemperature (°C)Half-life of NHS Ester
7.004 - 5 hours
8.0Room Temperature210 minutes
8.5Room Temperature180 minutes
8.6410 minutes
9.0Room Temperature125 minutes

Table 2: Comparison of Amidation and Hydrolysis Reaction Rates of a Porphyrin-NHS Ester [2]

This table illustrates that while the rate of hydrolysis increases with pH, the desired amidation reaction is accelerated more significantly, leading to a higher yield of the conjugate at an optimal pH.

pHHalf-life of Amidation (minutes)Half-life of Hydrolysis (minutes)
8.080210
8.520180
9.010125

Experimental Protocols

General Protocol for Protein Labeling with this compound

This protocol provides a general guideline and may require optimization for your specific protein and application.

Materials:

  • Protein of interest in an amine-free buffer (e.g., PBS).

  • This compound.

  • Reaction Buffer: 0.1 M sodium bicarbonate or 0.1 M sodium phosphate buffer, pH 8.3-8.5.[2]

  • Quenching Buffer: 1 M Tris-HCl, pH 8.0, or 1 M glycine.[2]

  • Anhydrous dimethylformamide (DMF) or dimethyl sulfoxide (DMSO).[2]

  • Desalting column or dialysis equipment for purification.[2]

Procedure:

  • Prepare the Protein Solution: Dissolve the protein in the Reaction Buffer at a concentration of 1-10 mg/mL.[2] If the protein is in an incompatible buffer, perform a buffer exchange into the Reaction Buffer.

  • Prepare the NHS Ester Solution: Immediately before use, dissolve the this compound in a small amount of anhydrous DMF or DMSO.[2] The concentration will depend on the desired molar excess of the labeling reagent.

  • Reaction: Add the dissolved NHS ester to the protein solution while gently vortexing. A common starting point is a 5- to 20-fold molar excess of the NHS ester over the protein.[2]

  • Incubation: Incubate the reaction mixture for 1-2 hours at room temperature or overnight at 4°C.[2] The optimal time may vary. Protect from light if the propargyl group is being used with a light-sensitive reporter.

  • Quenching: Stop the reaction by adding the Quenching Buffer to a final concentration of 50-100 mM.[2] Incubate for 15-30 minutes at room temperature.[2]

  • Purification: Remove the excess, unreacted labeling reagent and byproducts by gel filtration (desalting column) or dialysis against a suitable storage buffer (e.g., PBS).[2]

Visualizations

Hydrolysis_vs_Conjugation cluster_reagents Reactants cluster_products Products NHS_Ester This compound Conjugate Desired Conjugate (Stable Amide Bond) NHS_Ester->Conjugate Aminolysis (Desired Reaction) Hydrolyzed_Ester Inactive Hydrolyzed Ester NHS_Ester->Hydrolyzed_Ester Hydrolysis (Competing Reaction) Protein Protein-NH2 (Primary Amine) Protein->Conjugate Water H2O (Water) Water->Hydrolyzed_Ester

Caption: Competing reactions of NHS ester: aminolysis vs. hydrolysis.

Troubleshooting_Workflow Start Low Conjugation Yield Check_pH Is the reaction pH between 7.2 and 8.5? Start->Check_pH Check_Buffer Is the buffer amine-free? Check_pH->Check_Buffer Yes Adjust_pH Adjust pH to 8.3-8.5 Check_pH->Adjust_pH No Check_Reagent_Prep Was the NHS ester solution prepared freshly in anhydrous solvent? Check_Buffer->Check_Reagent_Prep Yes Buffer_Exchange Perform buffer exchange into an amine-free buffer Check_Buffer->Buffer_Exchange No Check_Reagent_Storage Was the NHS ester stored properly (desiccated, cold)? Check_Reagent_Prep->Check_Reagent_Storage Yes Prepare_Fresh Prepare fresh NHS ester solution immediately before use Check_Reagent_Prep->Prepare_Fresh No Use_New_Reagent Use a new vial of NHS ester Check_Reagent_Storage->Use_New_Reagent No Success Successful Conjugation Check_Reagent_Storage->Success Yes Adjust_pH->Check_Buffer Buffer_Exchange->Check_Reagent_Prep Prepare_Fresh->Check_Reagent_Storage Use_New_Reagent->Success

Caption: Troubleshooting workflow for low conjugation yield.

References

Propargyl-O-C1-amido-PEG3-C2-NHS ester solubility issues in aqueous buffers

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and Frequently Asked Questions (FAQs) for researchers, scientists, and drug development professionals experiencing solubility issues and other challenges with Propargyl-O-C1-amido-PEG3-C2-NHS ester in aqueous buffers during bioconjugation experiments.

Frequently Asked Questions (FAQs)

Q1: My this compound is not dissolving in my aqueous reaction buffer. What should I do?

A1: This is a common challenge as many NHS esters, despite the hydrophilic PEG spacer, can exhibit limited solubility in purely aqueous solutions.[1] The recommended method is to first dissolve the ester in a dry, water-miscible organic solvent before adding it to your aqueous buffer.[1][2]

  • Recommended Solvents: Anhydrous Dimethyl Sulfoxide (DMSO) or Dimethylformamide (DMF) are the most common and effective choices.[1][3] One supplier specifies a solubility of 10 mM in DMSO for this compound.[4]

  • Procedure:

    • Prepare a concentrated stock solution of the NHS ester in the organic solvent (e.g., 10 mM in anhydrous DMSO).

    • Add this stock solution dropwise to your aqueous reaction buffer containing the molecule to be labeled, ideally while gently vortexing or stirring.[1]

    • Ensure the final concentration of the organic solvent in the reaction mixture remains low, typically below 10%, to prevent denaturation of proteins or other biomolecules.[1][5]

Q2: Which aqueous buffer system is optimal for reactions with this compound?

A2: The choice of buffer is critical for a successful conjugation. The reaction of the NHS ester with primary amines is highly dependent on the pH.[6]

  • Recommended Buffers: Phosphate (B84403), carbonate-bicarbonate, HEPES, and borate (B1201080) buffers are all suitable choices.[7][8]

  • Optimal pH Range: The ideal pH is a balance between amine reactivity and NHS ester stability. A pH range of 7.2 to 8.5 is generally recommended.[6][7] For many applications, a pH of 8.3-8.5 is considered optimal for maximizing the reaction with the amine while managing hydrolysis.[8][9]

  • Buffers to Avoid: Buffers containing primary amines, such as Tris (tris(hydroxymethyl)aminomethane) and glycine (B1666218), are incompatible.[6][10] These will compete with the target molecule for reaction with the NHS ester, significantly lowering your conjugation efficiency.[6] Tris or glycine can, however, be used to quench the reaction.[5][7]

Q3: My conjugation efficiency is low. What are the potential causes related to the NHS ester?

A3: Low conjugation efficiency can stem from several factors, primarily related to the stability and handling of the NHS ester.

  • NHS Ester Hydrolysis: The NHS ester is susceptible to hydrolysis in aqueous solutions, a process that accelerates with increasing pH.[7][11] This competing reaction renders the ester inactive.[11] It is crucial to use freshly prepared solutions of the NHS ester.[9]

  • Reagent Quality: Ensure your this compound is stored correctly (typically at -20°C in a dry environment) and has not expired.[12] When using DMF as a solvent, it must be of high quality and amine-free, as degraded DMF can contain amines that react with the NHS ester.[1][9] A fishy odor is an indicator of DMF degradation.[1]

  • Suboptimal pH: If the buffer pH is too low (below 7.2), the primary amines on your target molecule will be protonated and thus less nucleophilic, slowing down the reaction.[6][8] If the pH is too high (above 8.6), the rate of hydrolysis increases dramatically.[2][7]

Q4: Can I store this compound in a solution?

A4: It is not recommended to store NHS esters in aqueous solutions due to their rapid hydrolysis.[6] An NHS ester dissolved in anhydrous DMF or DMSO can be stored for 1-2 months at -20°C.[9] However, for optimal reactivity, it is always best to prepare the stock solution immediately before use.[1][5]

Troubleshooting Guide

This guide addresses specific problems you may encounter during your experiments with this compound.

Problem 1: Precipitate forms upon adding the NHS ester stock solution to the aqueous buffer.

Potential Cause Solution
Poor Aqueous Solubility The local concentration of the NHS ester is too high when added. Add the organic stock solution more slowly and in smaller aliquots while vigorously stirring or vortexing the buffer.[1]
Low Temperature of Buffer If your reaction is being performed at 4°C, the solubility of the reagent may be reduced. Ensure the reagent is fully dissolved in the organic solvent before addition and consider if the initial mixing can be done at room temperature before cooling.
High Final Concentration of Organic Solvent If the volume of the organic stock solution is a significant percentage of the total reaction volume, it can cause precipitation of buffer components or the target molecule. Keep the final organic solvent concentration below 10%.[5]
Protein Aggregation The addition of the organic solvent or the conjugation process itself can sometimes lead to protein aggregation.[5] Try reducing the molar excess of the NHS ester or testing a different organic solvent (e.g., DMF instead of DMSO).[1][5]

Problem 2: Inconsistent results between experiments.

Potential Cause Solution
Hydrolysis of NHS Ester Always prepare fresh stock solutions of the NHS ester immediately before each experiment.[5] Avoid using stock solutions that have been stored for extended periods, even at low temperatures.
Degraded Organic Solvent Use a fresh vial of high-quality, anhydrous DMSO or amine-free DMF.[1] Do not use DMF if it has a fishy odor.[1]
pH Shift During Reaction The hydrolysis of the NHS ester releases N-hydroxysuccinimide, which can lower the pH of the reaction mixture, especially in large-scale reactions or with weakly buffered solutions.[9] Use a more concentrated buffer (e.g., 0.1 M) and verify the pH of the reaction mixture at the end of the incubation period.[9]

Quantitative Data

Table 1: Half-life of NHS Esters at Various pH and Temperature Conditions

This table illustrates the significant impact of pH and temperature on the stability of the NHS ester functional group in aqueous solutions. As pH increases, the rate of hydrolysis accelerates, leading to a shorter half-life.

pHTemperature (°C)Half-life
7.004-5 hours[2][7]
7.4Not specified>120 minutes[13]
8.6410 minutes[2][7]
9.0Not specified<9 minutes[13]

Note: These values are for general NHS esters and can vary based on the specific molecular structure.

Table 2: Recommended Buffers and pH for NHS Ester Conjugation

BufferRecommended pH RangeIncompatible?Notes
Phosphate7.2 - 8.5[7]NoCommonly used and provides good buffering capacity.
Carbonate-Bicarbonate7.2 - 8.5[7]NoEffective, especially at the higher end of the pH range.
HEPES7.2 - 8.5[7]NoA non-amine biological buffer.
Borate7.2 - 8.5[7]NoAnother suitable option.
Tris (TBS)N/AYes [6][7]Contains primary amines that compete in the reaction.
GlycineN/AYes [6]Contains a primary amine and should be avoided.

Experimental Protocols

Protocol 1: General Procedure for Labeling a Protein with this compound

  • Prepare the Protein Solution:

    • Dissolve the protein to be labeled in a suitable amine-free buffer (e.g., 0.1 M sodium phosphate buffer, pH 7.5-8.5) at a concentration of at least 2 mg/mL.[6]

    • If the protein is stored in a buffer containing amines (like Tris), it must be exchanged into the reaction buffer using dialysis or a desalting column.

  • Prepare the NHS Ester Stock Solution:

    • Immediately before use, allow the vial of this compound to equilibrate to room temperature before opening to prevent moisture condensation.

    • Dissolve the ester in anhydrous DMSO or amine-free DMF to create a concentrated stock solution (e.g., 10 mM).[1][5]

  • Perform the Labeling Reaction:

    • Calculate the required volume of the NHS ester stock solution to achieve the desired molar excess over the protein. A starting point for optimization is often a 10-20 fold molar excess.

    • Slowly add the calculated volume of the NHS ester stock solution to the protein solution while gently stirring or vortexing.[1] Ensure the final volume of the organic solvent does not exceed 10% of the total reaction volume.[5]

  • Incubation:

    • Incubate the reaction at room temperature for 30-60 minutes or at 4°C for 2 hours to overnight.[5] The longer incubation at a lower temperature can help to minimize hydrolysis.[6]

  • Quench the Reaction (Optional but Recommended):

    • To stop the reaction, add a quenching solution containing a primary amine, such as Tris-HCl or glycine, to a final concentration of 20-50 mM.[1][5]

    • Incubate for an additional 15-30 minutes at room temperature.[5]

  • Purify the Conjugate:

    • Remove unreacted NHS ester and byproducts (like N-hydroxysuccinimide) using size-exclusion chromatography (gel filtration), dialysis, or a spin column appropriate for the size of your protein.[5][9]

Visualizations

experimental_workflow cluster_prep Preparation cluster_reaction Reaction cluster_cleanup Cleanup prep_protein Prepare Protein in Amine-Free Buffer (pH 7.2-8.5) reaction Add NHS Ester to Protein (Slowly, while mixing) prep_protein->reaction prep_nhs Prepare Fresh NHS Ester Stock Solution (in anhydrous DMSO/DMF) prep_nhs->reaction incubation Incubate (RT for 0.5-4h or 4°C overnight) reaction->incubation quench Quench Reaction (e.g., Tris or Glycine) incubation->quench purify Purify Conjugate (e.g., Gel Filtration) quench->purify final_product Purified Propargyl-PEG-Protein Conjugate purify->final_product

Caption: Workflow for protein conjugation with this compound.

troubleshooting_logic rect_node rect_node end_node end_node start Low Conjugation Efficiency? check_solubility Did reagent dissolve completely in buffer? start->check_solubility check_buffer Is buffer amine-free and pH 7.2-8.5? check_solubility->check_buffer Yes sol_precipitate Re-dissolve in fresh anhydrous DMSO/DMF. Add dropwise to vortexing buffer. Keep organic solvent <10%. check_solubility->sol_precipitate No check_reagent Is NHS ester fresh and stored properly? check_buffer->check_reagent Yes sol_buffer Use recommended buffer (Phosphate, Borate, etc.). Verify pH with a calibrated meter. check_buffer->sol_buffer No check_ratio Is molar ratio of NHS:Protein optimal? check_reagent->check_ratio Yes sol_reagent Use a new aliquot of NHS ester. Prepare stock solution immediately before use. check_reagent->sol_reagent No sol_ratio Perform titration with varying molar excess (e.g., 5x, 10x, 20x) to find the optimal ratio. check_ratio->sol_ratio No success Problem Solved check_ratio->success Yes sol_precipitate->success sol_buffer->success sol_reagent->success sol_ratio->success

Caption: Troubleshooting logic for low efficiency in NHS ester conjugation reactions.

References

Technical Support Center: Propargyl-O-C1-amido-PEG3-C2-NHS Ester Reactions

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance for utilizing Propargyl-O-C1-amido-PEG3-C2-NHS ester in their experiments. Here you will find troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and key data to ensure successful conjugation reactions.

Frequently Asked Questions (FAQs)

Q1: What is the optimal buffer for reacting this compound with my protein/antibody?

A1: The optimal buffer for NHS ester conjugation is crucial for achieving high yields. Amine-free buffers are essential to prevent competition with the target molecule. Recommended buffers include phosphate-buffered saline (PBS), borate (B1201080) buffer, or sodium bicarbonate buffer. The pH of the reaction buffer should be maintained between 7.2 and 8.5 to ensure that the primary amine groups on your protein are sufficiently deprotonated and nucleophilic for the reaction to proceed efficiently.[1][2] A pH of 8.3-8.5 is often considered optimal as it balances amine reactivity with the rate of NHS ester hydrolysis.[2]

Q2: Which buffers should I absolutely avoid?

A2: Buffers containing primary amines, such as Tris (tris(hydroxymethyl)aminomethane) and glycine, are incompatible with NHS ester reactions. These buffers will directly compete with your target molecule for reaction with the NHS ester, leading to significantly lower conjugation efficiency.[1][3]

Q3: How do I dissolve and handle the this compound?

A3: this compound is moisture-sensitive and should be stored at -20°C with a desiccant.[1][3] Before use, allow the vial to equilibrate to room temperature to prevent moisture condensation.[1][3] This reagent is soluble in anhydrous organic solvents such as dimethyl sulfoxide (B87167) (DMSO) or dimethylformamide (DMF).[1][3] It is recommended to prepare a stock solution in one of these solvents immediately before use and then add it to your protein solution in the aqueous reaction buffer.[1][3] Do not prepare and store aqueous stock solutions of the NHS ester as it readily hydrolyzes.[1]

Q4: What is the primary side reaction I should be aware of, and how can I minimize it?

A4: The primary competing side reaction is the hydrolysis of the NHS ester by water, which results in a non-reactive carboxylic acid and reduces the efficiency of your conjugation. The rate of hydrolysis is highly dependent on the pH of the reaction buffer, increasing significantly at higher pH values. To minimize hydrolysis, it is crucial to work within the recommended pH range of 7.2-8.5 and to use the NHS ester solution promptly after preparation.[4]

Q5: How do I stop (quench) the reaction?

A5: To quench the reaction, you can add a small molecule containing a primary amine. Common quenching agents include Tris buffer, glycine, or hydroxylamine. These molecules will react with any unreacted NHS ester, preventing further conjugation. Typically, the quenching agent is added to a final concentration of 20-100 mM and incubated for 15-30 minutes.[4]

Data Presentation

Table 1: Recommended Buffers for NHS Ester Conjugation
BufferConcentrationpH RangeNotes
Phosphate-Buffered Saline (PBS)0.1 M Phosphate (B84403), 0.15 M NaCl7.2 - 7.5Commonly used, mimics physiological conditions.
Sodium Bicarbonate Buffer0.1 M8.3 - 8.5Optimal pH for high reaction efficiency.[2]
Borate Buffer50 mM8.0 - 8.5A good alternative to phosphate and bicarbonate buffers.
Table 2: Half-life of NHS Esters in Aqueous Solution at Different pH Values

This table illustrates the strong dependence of NHS ester stability on pH. As the pH increases, the rate of hydrolysis increases, leading to a shorter half-life of the reactive ester. While this data is for general NHS esters, the trend is applicable to this compound.

pHTemperature (°C)Half-life
7.025Several hours
7.425> 120 minutes[4]
8.025~ 1 hour
8.525~ 30 minutes
9.025< 10 minutes[4]

Note: The half-life can vary depending on the specific NHS ester, buffer composition, and temperature.

Experimental Protocols

Protocol 1: General Protein Labeling with this compound

This protocol provides a general procedure for conjugating the NHS ester to a protein or antibody. Optimization may be required for your specific application.

Materials:

  • Protein of interest in an amine-free buffer (e.g., 0.1 M PBS, pH 7.4)

  • This compound

  • Anhydrous dimethylformamide (DMF) or dimethyl sulfoxide (DMSO)

  • Reaction Buffer: 0.1 M sodium bicarbonate or 0.1 M phosphate buffer, pH 8.3-8.5

  • Quenching Buffer: 1 M Tris-HCl, pH 8.0, or 1 M glycine

  • Desalting column or dialysis equipment for purification

Procedure:

  • Prepare the Protein Solution: Dissolve the protein in the Reaction Buffer at a concentration of 1-10 mg/mL.

  • Prepare the NHS Ester Solution: Immediately before use, dissolve the this compound in a small amount of anhydrous DMF or DMSO to create a stock solution (e.g., 10 mg/mL).[1][3]

  • Reaction: Add a 5- to 20-fold molar excess of the dissolved NHS ester to the protein solution while gently vortexing.[1] The optimal molar ratio should be determined empirically for your specific protein and desired degree of labeling.

  • Incubation: Incubate the reaction mixture for 1-2 hours at room temperature or overnight at 4°C. The optimal incubation time may vary depending on the specific reactants.

  • Quenching: Stop the reaction by adding the Quenching Buffer to a final concentration of 50-100 mM. Incubate for 15-30 minutes at room temperature.[4]

  • Purification: Remove the excess, unreacted labeling reagent and byproducts by gel filtration (desalting column) or dialysis against a suitable storage buffer (e.g., PBS).[1]

Mandatory Visualization

experimental_workflow cluster_prep Preparation cluster_reaction Reaction cluster_post_reaction Post-Reaction A Dissolve Protein in Reaction Buffer (pH 8.3-8.5) C Add NHS Ester to Protein Solution A->C B Dissolve NHS Ester in Anhydrous DMSO/DMF B->C D Incubate (1-2h RT or O/N 4°C) C->D E Quench Reaction (Tris or Glycine) D->E F Purify Conjugate (Desalting/Dialysis) E->F

Caption: Experimental workflow for protein conjugation with this compound.

troubleshooting_logic cluster_checks Initial Checks cluster_solutions Potential Solutions Start Low Conjugation Efficiency pH_check Buffer pH Correct? (7.2-8.5) Start->pH_check buffer_check Amine-free Buffer? pH_check->buffer_check Yes adjust_pH Adjust pH to 8.3-8.5 pH_check->adjust_pH No reagent_check Fresh NHS Ester Solution? buffer_check->reagent_check Yes change_buffer Use PBS, Borate, or Bicarbonate buffer_check->change_buffer No prepare_fresh Prepare Fresh NHS Ester in Anhydrous Solvent reagent_check->prepare_fresh No increase_excess Increase Molar Excess of NHS Ester reagent_check->increase_excess Yes increase_conc Increase Protein Concentration increase_excess->increase_conc

Caption: Troubleshooting workflow for low conjugation efficiency in NHS ester reactions.

References

common side reactions with Propargyl-O-C1-amido-PEG3-C2-NHS ester

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for Propargyl-O-C1-amido-PEG3-C2-NHS ester. This guide is designed for researchers, scientists, and drug development professionals to provide troubleshooting assistance and answer frequently asked questions (FAQs) encountered during experimental procedures involving this linker.

Frequently Asked Questions (FAQs)

Q1: What is the primary application of this compound?

A1: this compound is a heterobifunctional crosslinker. The N-hydroxysuccinimide (NHS) ester end reacts with primary amines (e.g., on lysine (B10760008) residues of proteins) to form stable amide bonds[1][2][3]. The terminal propargyl group is used for "click chemistry," specifically the copper-catalyzed azide-alkyne cycloaddition (CuAAC) reaction, allowing for the efficient conjugation of molecules containing an azide (B81097) group[4][5][6]. The polyethylene (B3416737) glycol (PEG) spacer enhances water solubility and provides flexibility[7][8][9][10].

Q2: What are the most common side reactions associated with the NHS ester moiety?

A2: The most prevalent side reaction is the hydrolysis of the NHS ester in aqueous solutions, which yields an inactive carboxylic acid and N-hydroxysuccinimide[1][11]. This reaction is highly dependent on pH, with the rate of hydrolysis increasing significantly at higher pH values[1][2][12]. While NHS esters are highly reactive towards primary amines, off-target reactions can occur with other nucleophilic amino acid residues such as serine, threonine, and tyrosine, particularly at higher pH or with prolonged reaction times[13][14][15][16].

Q3: How can I minimize the hydrolysis of the NHS ester during my experiment?

A3: To minimize hydrolysis, it is crucial to control the pH of the reaction buffer, ideally keeping it within the optimal range of 7.2 to 8.5[1][2][11][12]. Reactions can be performed at lower temperatures (e.g., 4°C) to slow down the rate of hydrolysis, though this may require longer incubation times[1][11]. It is also recommended to prepare fresh solutions of the NHS ester immediately before use and to avoid storing it in aqueous buffers[17].

Q4: Are there any known side reactions involving the propargyl group?

A4: The propargyl group is generally stable under typical bioconjugation conditions. However, strong oxidizing or reducing conditions should be avoided. In the presence of certain metal catalysts, propargyl alcohols can undergo rearrangement reactions[18]. While this specific linker does not contain a propargyl alcohol, it is good practice to be mindful of the reaction environment. The primary intended reaction for the propargyl group in this context is the highly specific CuAAC click chemistry reaction[4][5].

Q5: Can the PEG linker degrade or cause any side reactions?

A5: Polyethylene glycol (PEG) is generally considered a stable, biocompatible, and non-immunogenic polymer[7][8][19]. It is resistant to enzymatic degradation and does not typically participate in side reactions under standard bioconjugation conditions[9]. The PEG spacer in this linker serves to improve solubility and reduce steric hindrance[9][10].

Troubleshooting Guide

Issue Potential Cause Recommended Solution
Low Labeling Efficiency NHS Ester Hydrolysis: The NHS ester has been hydrolyzed due to improper storage or reaction conditions.- Prepare fresh NHS ester solution immediately before use.- Ensure the reaction buffer pH is between 7.2 and 8.5.[1][2][11][12]- Perform the reaction at 4°C for a longer duration.[1][11]
Suboptimal Reactant Concentration: The concentration of the biomolecule or the linker is too low.- Increase the molar excess of the NHS ester. A 5- to 20-fold molar excess is a common starting point.
Presence of Primary Amines in Buffer: Buffers containing primary amines (e.g., Tris, glycine) will compete with the target molecule for reaction with the NHS ester.- Use an amine-free buffer such as phosphate-buffered saline (PBS), HEPES, or bicarbonate buffer.[1][2]
Poor Solubility of the Conjugate Hydrophobic Biomolecule: The biomolecule being labeled is inherently hydrophobic.- The PEG3 spacer in the linker is designed to improve water solubility.[7][8] However, for highly hydrophobic molecules, a longer PEG chain may be necessary.
Aggregation: The final conjugate is aggregating out of solution.- Optimize the degree of labeling; over-labeling can sometimes lead to aggregation.- Include solubility-enhancing additives in the final buffer, if compatible with downstream applications.
Unexpected Mass in Mass Spectrometry Analysis Off-Target Labeling: The NHS ester has reacted with other nucleophilic residues on the protein (e.g., Ser, Thr, Tyr).[13][16]- Lower the reaction pH to the lower end of the optimal range (e.g., pH 7.2-7.5) to increase specificity for primary amines.- Reduce the reaction time.
Multiple Labeling: More than one linker molecule has attached to the target biomolecule.- Reduce the molar excess of the NHS ester in the reaction.- Optimize the reaction time to control the extent of labeling.
Low Yield After Click Reaction Inefficient Click Reaction: The copper-catalyzed azide-alkyne cycloaddition (CuAAC) is not proceeding to completion.- Ensure the use of a copper(I) catalyst, often generated in situ from copper(II) sulfate (B86663) and a reducing agent like sodium ascorbate.- Use a copper-coordinating ligand (e.g., TBTA) to stabilize the Cu(I) oxidation state and improve reaction efficiency.
Degradation of Reactants: The azide-containing molecule or the propargyl-labeled molecule has degraded.- Ensure the stability of all reactants under the click chemistry reaction conditions.

Experimental Protocols

General Protocol for Labeling a Protein with this compound
  • Protein Preparation:

    • Dissolve the protein in an amine-free buffer (e.g., 0.1 M sodium phosphate, 0.15 M NaCl, pH 7.2-7.5) at a concentration of 1-10 mg/mL.

    • If the protein is in a buffer containing primary amines, perform a buffer exchange using dialysis or a desalting column.

  • NHS Ester Solution Preparation:

    • Allow the vial of this compound to equilibrate to room temperature before opening to prevent moisture condensation.

    • Immediately before use, dissolve the NHS ester in a dry, water-miscible organic solvent such as dimethylsulfoxide (DMSO) or dimethylformamide (DMF) to a stock concentration of 10-50 mM.

  • Labeling Reaction:

    • Add a calculated amount of the NHS ester stock solution to the protein solution. A 10- to 20-fold molar excess of the NHS ester over the protein is a common starting point for optimization.

    • The final concentration of the organic solvent should be kept below 10% to avoid denaturation of the protein.

    • Incubate the reaction at room temperature for 30-60 minutes or at 4°C for 2-4 hours.

  • Quenching the Reaction (Optional):

    • To stop the labeling reaction, a small amount of an amine-containing buffer (e.g., 1 M Tris-HCl, pH 8.0) can be added to a final concentration of 20-50 mM to consume any unreacted NHS ester.

  • Purification:

    • Remove excess, unreacted linker and byproducts by size exclusion chromatography (e.g., a desalting column) or dialysis.

Quantitative Data Summary

Table 1: pH Dependence of NHS Ester Hydrolysis and Amine Reaction

pHHalf-life of NHS Ester HydrolysisRelative Reaction Rate with Primary Amines
7.0 (at 0°C)4-5 hours[1]Moderate
8.0 (at 25°C)~30 minutesHigh
8.6 (at 4°C)10 minutes[1]Very High
> 9.0Very shortVery High, but hydrolysis is dominant

Note: The half-life values are general for NHS esters and can vary depending on the specific molecule and buffer conditions.

Visualizations

experimental_workflow cluster_prep Preparation cluster_reaction Reaction cluster_cleanup Purification cluster_final Final Product protein_prep Prepare Protein in Amine-Free Buffer (pH 7.2-7.5) reaction Combine Protein and NHS Ester (RT for 30-60 min or 4°C for 2-4h) protein_prep->reaction linker_prep Prepare Fresh NHS Ester Solution (in DMSO/DMF) linker_prep->reaction quench Quench Reaction (Optional, e.g., Tris) reaction->quench purify Purify Conjugate (Desalting Column/Dialysis) reaction->purify if no quench quench->purify final_product Propargyl-Labeled Protein purify->final_product

Caption: Experimental workflow for protein labeling.

troubleshooting_logic cluster_causes Potential Causes cluster_solutions Solutions start Low Labeling Efficiency? hydrolysis NHS Ester Hydrolysis start->hydrolysis Yes buffer_amines Primary Amines in Buffer start->buffer_amines Yes concentration Low Reactant Concentration start->concentration Yes check_ph Verify Buffer pH (7.2-8.5) hydrolysis->check_ph fresh_reagent Use Fresh NHS Ester Solution hydrolysis->fresh_reagent change_buffer Switch to Amine-Free Buffer buffer_amines->change_buffer increase_conc Increase Molar Excess of Linker concentration->increase_conc

Caption: Troubleshooting low labeling efficiency.

reaction_pathways cluster_desired Desired Reaction cluster_side Side Reactions start Propargyl-PEG-NHS Ester amine_reaction Reaction with Primary Amine (e.g., Protein-NH2) start->amine_reaction hydrolysis Hydrolysis (Reaction with H2O) start->hydrolysis off_target Off-Target Reaction (e.g., Protein-OH) start->off_target amide_bond Formation of Stable Amide Bond amine_reaction->amide_bond inactive_acid Inactive Carboxylic Acid hydrolysis->inactive_acid unstable_ester Unstable Ester Bond off_target->unstable_ester

Caption: Desired vs. side reaction pathways.

References

how to improve the yield of antibody-drug conjugates

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the Antibody-Drug Conjugate (ADC) Technical Support Center. This resource provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during ADC development and production. Our goal is to help you improve the yield, purity, and consistency of your ADCs.

Troubleshooting Guides

This section provides solutions to specific problems you may encounter during your ADC experiments.

Issue 1: Low Drug-to-Antibody Ratio (DAR)

A lower than expected DAR can significantly impact the potency of your ADC. Consider the following troubleshooting steps if you are facing this issue.

Possible Causes and Solutions:

CauseRecommended Solution
Antibody Purity and Concentration Ensure antibody purity is >95%. Impurities like BSA can compete in the conjugation reaction. Use a concentration of at least 0.5 mg/mL for efficient conjugation.[1] If the concentration is too low, consider using an antibody concentration kit.
Inefficient Antibody Reduction (for Cysteine Conjugation) Confirm the presence of free sulfhydryl (-SH) groups using Ellman's reagent (DTNB) before proceeding with conjugation. This provides a quantitative measure of free thiols. Ensure complete removal of the reducing agent (e.g., DTT, TCEP) after incubation, as it can interfere with the maleimide (B117702) reaction.[2]
Suboptimal Reaction Conditions pH: Maintain a pH range of 6.5-7.5 for maleimide-thiol conjugation.[2] For lysine (B10760008) conjugation with NHS esters, a pH of 8.0-8.5 is recommended to increase reactivity.[]
Molar Ratios: Optimize the molar excess of the drug-linker to the antibody. An insufficient amount can lead to incomplete conjugation.[2]
Reaction Time and Temperature: Increase the incubation time to allow the reaction to proceed to completion. Typical conditions are 30 minutes at room temperature or 2 hours at 4°C.[2]
Linker-Payload Instability or Solubility Ensure the linker-payload is stable under the chosen conjugation and purification conditions.[4] For hydrophobic payloads, ensure adequate solubility in the conjugation buffer to prevent incomplete reaction.[4] The use of hydrophilic linkers, such as those containing PEG groups, can improve solubility.[5]

Experimental Workflow for Troubleshooting Low DAR:

Low_DAR_Troubleshooting start Low DAR Observed check_antibody Verify Antibody Quality (Purity >95%, Conc. >0.5 mg/mL) start->check_antibody check_reduction Confirm Antibody Reduction (Ellman's Reagent) check_antibody->check_reduction If Cys Conjugation optimize_conditions Optimize Reaction Conditions (pH, Molar Ratio, Time, Temp) check_antibody->optimize_conditions If Lys Conjugation or after reduction check check_reduction->optimize_conditions check_linker Assess Linker-Payload (Stability, Solubility) optimize_conditions->check_linker analyze_dar Re-analyze DAR check_linker->analyze_dar

Troubleshooting workflow for low Drug-to-Antibody Ratio (DAR).

Issue 2: High Levels of Aggregation in Final ADC Product

ADC aggregation is a common issue, primarily driven by the increased hydrophobicity from the drug-linker. Aggregates can impact efficacy, safety, and shelf-life.[5][6][7][8][9][10][11][12]

Possible Causes and Solutions:

CauseRecommended Solution
High Drug-to-Antibody Ratio (DAR) A higher drug loading increases the overall hydrophobicity of the ADC, which promotes aggregation.[2] Consider optimizing for a lower, more homogeneous DAR.
Hydrophobic Nature of Drug-Linker The use of hydrophobic payloads and linkers is a primary cause of aggregation.[5][10] Employ hydrophilic linkers (e.g., containing PEG) to shield the hydrophobic drug and reduce intermolecular interactions.[5]
Improper Buffer Conditions The choice of buffer, pH, and excipients can significantly influence ADC stability.[2][5] Screen different buffer conditions to find one that minimizes aggregation. Adding excipients like arginine and cysteine can enhance solubility.[13]
Over-reduction of Antibody Excessive reduction of disulfide bonds can lead to antibody unfolding and subsequent aggregation.[2] Carefully control the amount of reducing agent and the reaction time.
Manufacturing and Storage Conditions High protein concentrations, frequent freeze-thaw cycles, elevated temperatures, and low pH can all induce aggregation.[9] Optimize these process parameters and storage conditions to maintain ADC stability.[5][7]

Logical Relationship of Factors Contributing to ADC Aggregation:

ADC_Aggregation_Factors cluster_factors Causal Factors High_DAR High DAR Aggregation ADC Aggregation High_DAR->Aggregation Hydrophobic_Payload Hydrophobic Drug-Linker Hydrophobic_Payload->Aggregation Improper_Buffer Suboptimal Buffer (pH, Excipients) Improper_Buffer->Aggregation Over_Reduction Over-reduction of Antibody Over_Reduction->Aggregation Stress_Conditions Process/Storage Stress (Temp, Freeze-Thaw) Stress_Conditions->Aggregation

Key factors leading to Antibody-Drug Conjugate (ADC) aggregation.

Frequently Asked Questions (FAQs)

Q1: How can I improve the overall yield of my ADC production?

Improving ADC yield requires a multi-faceted approach focusing on optimizing the conjugation reaction, minimizing product loss during purification, and preventing aggregation.

  • Optimize Conjugation: Carefully control reaction parameters such as pH, temperature, reactant molar ratios, and incubation time.[2][14]

  • Prevent Aggregation: As discussed in the troubleshooting guide, minimizing aggregation is crucial as aggregated product is often lost during purification.[9]

  • Improve Purification Recovery: Select appropriate purification methods. Tangential Flow Filtration (TFF) can achieve yields above 90% for removing small molecule impurities.[1][] For removing aggregates, methods like Size Exclusion Chromatography (SEC) and Hydroxyapatite Chromatography (HA) are effective.[1][6] Mixed-mode chromatography can also enhance yield and purity.

  • Consider Site-Specific Conjugation: These methods produce more homogeneous ADCs, which can lead to improved yields and a better therapeutic index.[16]

Q2: What is the optimal Drug-to-Antibody Ratio (DAR) and how does it affect yield and efficacy?

The optimal DAR is a balance between efficacy and safety, and it can also impact the production yield.

  • Efficacy and Safety: A higher DAR can increase potency, but it can also lead to faster clearance, increased toxicity, and a narrower therapeutic window.[11][17] A DAR of 2 to 4 is often considered ideal.[] However, some successful ADCs have a higher DAR, such as Enhertu with a DAR of approximately 8.[19]

  • Impact on Yield: High DAR values often correlate with increased hydrophobicity, leading to a higher propensity for aggregation and thus, a potential reduction in the final yield of soluble, monomeric ADC.[2][10][19]

Comparison of DAR Effects:

DAR ValuePotencyPharmacokinetics (Clearance)Aggregation RiskOverall Yield
Low (e.g., 2) LowerSlowerLowerPotentially Higher
Optimal (e.g., 3-4) GoodModerateModerateGenerally Good
High (e.g., >4) HigherFasterHigherPotentially Lower

Q3: Which conjugation strategy is better: cysteine-based or lysine-based?

The choice between cysteine and lysine conjugation depends on the specific goals of your experiment.

  • Lysine Conjugation: Utilizes the abundant and accessible lysine residues on the antibody surface.[20] It is a simpler process that does not require antibody engineering.[20] However, it typically results in a heterogeneous mixture of ADCs with a wide range of DAR values.[21]

  • Cysteine Conjugation: Involves the reduction of inter-chain disulfide bonds to generate reactive thiols.[22] This method offers more control over the conjugation sites and can lead to a more homogeneous product, though it still produces a mixture of species (DAR 0-8).[22][23] Site-specific cysteine conjugation, through engineered cysteines, allows for precise control of DAR and location, resulting in a highly homogeneous product.[23][24]

Comparison of Conjugation Strategies:

FeatureLysine ConjugationCysteine Conjugation (Conventional)Cysteine Conjugation (Site-Specific)
Homogeneity HeterogeneousModerately HeterogeneousHomogeneous
DAR Control PoorModeratePrecise
Process Complexity SimpleModerateHigher (requires antibody engineering)
Yield of Specific DAR LowModerateHigh

Q4: What are the best methods for purifying my ADC to maximize recovery?

A multi-step purification process is often necessary to remove unreacted antibodies, free drug-linker, and aggregates.

  • Tangential Flow Filtration (TFF) / Ultrafiltration-Diafiltration (UF/DF): Widely used for buffer exchange and removal of small molecule impurities with yields often exceeding 90%.[1][]

  • Size Exclusion Chromatography (SEC): Effective for removing aggregates and separating ADC from unconjugated drug-linker based on molecular size.[6]

  • Hydrophobic Interaction Chromatography (HIC): Can separate ADC species with different DAR values and is also used for purification.[][25]

  • Ion Exchange Chromatography (IEX): Useful for removing impurities and can achieve high recovery rates.[1]

  • Hydroxyapatite Chromatography (HA): Can effectively remove aggregates.[1]

ADC Purification Workflow:

ADC_Purification_Workflow start Crude ADC Mixture tff TFF/UFDF (Remove free drug-linker, buffer exchange) start->tff chromatography Chromatography Step (e.g., SEC, IEX, HIC, HA) tff->chromatography To remove aggregates and separate DAR species analysis Analysis (Purity, DAR, Aggregates) chromatography->analysis final_product Purified ADC analysis->final_product

A general workflow for the purification of Antibody-Drug Conjugates.

Experimental Protocols

Protocol 1: General Cysteine-Based Conjugation

This protocol describes a general procedure for conjugating a maleimide-containing drug-linker to an antibody via reduced inter-chain disulfide bonds.

Materials:

  • Antibody in a suitable buffer (e.g., PBS)

  • Reducing agent (e.g., TCEP or DTT)

  • Maleimide-activated drug-linker dissolved in DMSO

  • Quenching reagent (e.g., N-acetylcysteine)

  • Reaction Buffer (e.g., PBS, pH 6.5-7.5)

  • Desalting column (e.g., Sephadex G-25)

Procedure:

  • Antibody Preparation:

    • Dialyze or desalt the antibody into the reaction buffer to remove interfering substances.[2]

    • Adjust the antibody concentration to 1-10 mg/mL.[2]

  • Reduction of Disulfide Bonds:

    • Add the reducing agent (e.g., TCEP) to the antibody solution at a specific molar excess. The exact amount should be optimized for the desired level of reduction.

    • Incubate at 37°C for 30-90 minutes.[2][26]

  • Removal of Reducing Agent:

    • Immediately after incubation, remove the excess reducing agent using a desalting column equilibrated with degassed reaction buffer.[2]

  • Conjugation:

    • Slowly add the maleimide-activated drug-linker solution (typically a 3 to 6-fold molar excess per thiol) to the reduced antibody solution with gentle stirring.[26][27]

    • Incubate the reaction at room temperature for 1-2 hours or at 4°C overnight, protected from light.[2][28]

  • Quenching:

    • Add a quenching reagent like N-acetylcysteine to a final concentration of ~1 mM to react with any excess maleimide groups.[28]

    • Incubate for an additional 15-30 minutes.[28]

  • Purification:

    • Purify the ADC using appropriate methods (e.g., TFF, SEC) to remove unconjugated drug-linker, quenching reagent, and any aggregates.

Protocol 2: General Lysine-Based Conjugation (One-Step)

This protocol outlines a direct conjugation method using an NHS-ester activated drug-linker.

Materials:

  • Antibody in a suitable buffer (e.g., PBS)

  • NHS-ester activated drug-linker dissolved in anhydrous DMSO

  • Reaction Buffer (e.g., PBS, pH 8.0-8.5)

  • Purification system (e.g., SEC or TFF)

Procedure:

  • Antibody Preparation:

    • Exchange the antibody into the reaction buffer (pH 8.0-8.5).[]

    • Adjust the antibody concentration to 1-2 mg/mL.[]

  • Conjugation:

    • Add the NHS-ester drug-linker solution to the antibody solution at a desired molar ratio (e.g., 10:1 linker to antibody).[]

    • Incubate at room temperature for 1-2 hours with gentle agitation.[]

  • Purification:

    • Purify the ADC using SEC or TFF to remove unreacted drug-linker and other small molecules.

Protocol 3: Determination of Average DAR by UV-Vis Spectroscopy

This is a simple and rapid method for determining the average DAR, provided the drug has a distinct absorbance peak from the antibody.[][30]

Principle: The Beer-Lambert law is used to calculate the concentrations of the antibody and the conjugated drug by measuring the absorbance at two different wavelengths.

Procedure:

  • Determine Extinction Coefficients:

    • Accurately measure the extinction coefficients (ε) for both the unconjugated antibody and the free drug at two wavelengths: 280 nm (for the antibody) and the wavelength of maximum absorbance for the drug (λ_max).

  • Measure ADC Absorbance:

    • Measure the absorbance of the purified ADC solution at 280 nm (A_280) and at the drug's λ_max (A_λmax).

  • Calculate Concentrations and DAR:

    • Use the following simultaneous equations to solve for the concentration of the antibody (C_Ab) and the drug (C_Drug):

      • A_280 = (ε_Ab,280 * C_Ab) + (ε_Drug,280 * C_Drug)

      • A_λmax = (ε_Ab,λmax * C_Ab) + (ε_Drug,λmax * C_Drug)

    • Calculate the average DAR using the formula: DAR = C_Drug / C_Ab

Analytical Methods for ADC Characterization:

Analytical TechniquePurposeKey Information Provided
UV-Vis Spectroscopy Determine average DAR and concentrationAverage DAR, Protein Concentration[][30]
Hydrophobic Interaction Chromatography (HIC) Determine DAR distributionAverage DAR, Distribution of DAR species (DAR0, 2, 4, etc.)[][31]
Reversed-Phase HPLC (RP-HPLC) Determine DAR and assess purityAverage DAR, Light/Heavy chain drug distribution (after reduction)[31]
Liquid Chromatography-Mass Spectrometry (LC-MS) Confirm identity and DARIntact mass of ADC species, DAR distribution, By-product identification[][30][31]
Size Exclusion Chromatography (SEC) Quantify aggregates and fragmentsMonomer purity, Percentage of aggregates and fragments[6]

References

Propargyl-O-C1-amido-PEG3-C2-NHS Ester: Technical Support Center

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with essential information regarding the storage, stability, and handling of Propargyl-O-C1-amido-PEG3-C2-NHS ester.

Frequently Asked Questions (FAQs)

Q1: How should I store this compound upon receipt?

For optimal stability, it is recommended to store the compound at -20°C for short-term storage and -80°C for long-term storage.[1][2][3][4] The product should be protected from light.[1] Many suppliers ship the product at ambient temperature, which is acceptable for short transit times.[2][3][4]

Q2: What is the recommended long-term and short-term storage strategy?

For long-term storage (up to 6 months), it is best to store the product at -80°C.[1][5] For shorter periods (up to 1 month), -20°C is suitable.[1][5] To avoid repeated freeze-thaw cycles, it is advisable to aliquot the compound into smaller, single-use vials.

Q3: In which solvents is this compound soluble?

This compound is soluble in common organic solvents such as Dimethyl Sulfoxide (DMSO), Dichloromethane (DCM), and Dimethylformamide (DMF).[2][3]

Q4: What is the stability of the NHS ester in aqueous solutions?

The N-hydroxysuccinimide (NHS) ester is susceptible to hydrolysis in aqueous solutions. The rate of hydrolysis increases with higher pH.[6] It is recommended to prepare aqueous solutions immediately before use. The half-life of hydrolysis for NHS esters is approximately 4-5 hours at pH 7.0 and 0°C, which decreases to 10 minutes at pH 8.6 and 4°C.[6]

Q5: What are the primary applications of this molecule?

This compound is a non-cleavable 3-unit PEG ADC (Antibody-Drug Conjugate) linker.[7][8] It is used in the synthesis of ADCs. Additionally, it functions as a click chemistry reagent due to its terminal alkyne group, which can react with azide-containing molecules via copper-catalyzed azide-alkyne cycloaddition (CuAAC).[8]

Storage and Handling Summary

ParameterRecommendationSource(s)
Short-Term Storage -20°C (up to 1 month)[1][5]
Long-Term Storage -80°C (up to 6 months)[1][5]
Recommended Solvents DMSO, DCM, DMF[2][3]
Shipping Condition Ambient Temperature[2][3][4]
Special Handling Protect from light, desiccate[1][4]

Troubleshooting Guide

Low conjugation efficiency is a common issue when working with NHS esters. This guide provides a systematic approach to troubleshooting your experiments.

Common Issues and Solutions
IssuePotential CauseRecommended Action
Low or No Reactivity Hydrolyzed NHS Ester: The reagent was exposed to moisture or dissolved in aqueous buffer for too long before use.Prepare fresh stock solutions in anhydrous DMSO or DMF. Add the reagent to the reaction mixture immediately after preparing the aqueous working solution.
Inactive Amine: The primary amine on the target molecule is not available for reaction (e.g., protonated at low pH).Ensure the reaction pH is between 7.2 and 8.5 for optimal reactivity.[6]
Competing Nucleophiles: The reaction buffer contains primary amines (e.g., Tris, glycine).Use a non-amine-containing buffer such as phosphate (B84403), bicarbonate, or borate (B1201080) buffer.[6]
Inconsistent Results Inconsistent Reagent Purity: The purity of the NHS ester may decrease over time with improper storage.Aliquot the reagent upon receipt to minimize freeze-thaw cycles and exposure to moisture. Consider re-evaluating the purity if the stock is old.
Variable pH: The pH of the reaction mixture is not well-controlled.Use a buffer with sufficient buffering capacity to maintain the optimal pH range throughout the reaction.

Troubleshooting Workflow

TroubleshootingWorkflow start Low Conjugation Efficiency check_reagent Is the NHS ester stock solution fresh? start->check_reagent check_buffer Is the reaction buffer free of primary amines? check_reagent->check_buffer Yes prepare_fresh Prepare fresh stock in anhydrous DMSO/DMF check_reagent->prepare_fresh No check_ph Is the reaction pH between 7.2 and 8.5? check_buffer->check_ph Yes change_buffer Switch to a non-amine buffer (e.g., PBS, Borate) check_buffer->change_buffer No check_target Is the target molecule stable and correctly prepared? check_ph->check_target Yes adjust_ph Adjust pH of the reaction mixture check_ph->adjust_ph No verify_target Verify target molecule concentration and purity check_target->verify_target No success Problem Resolved check_target->success Yes prepare_fresh->check_buffer change_buffer->check_ph adjust_ph->check_target verify_target->success

Caption: A troubleshooting decision tree for low conjugation efficiency.

Experimental Protocols

The following is a generalized protocol for the conjugation of this compound to a protein containing primary amines.

Materials
  • This compound

  • Anhydrous DMSO or DMF

  • Protein of interest in a suitable buffer (e.g., PBS, pH 7.4)

  • Reaction Buffer: Amine-free buffer such as 100 mM phosphate buffer with 150 mM NaCl, pH 8.0

  • Quenching Buffer: 1 M Tris-HCl, pH 8.0

  • Purification system (e.g., dialysis, size-exclusion chromatography)

Protocol
  • Prepare Protein Solution: Dissolve the protein in the Reaction Buffer to a final concentration of 1-10 mg/mL.

  • Prepare NHS Ester Stock Solution: Immediately before use, dissolve the this compound in anhydrous DMSO or DMF to a concentration of 10-100 mM.

  • Conjugation Reaction:

    • Add the NHS ester stock solution to the protein solution. The molar ratio of NHS ester to protein will need to be optimized for your specific application but a starting point of 10-20 fold molar excess is common.

    • Gently mix the reaction and incubate for 30 minutes to 2 hours at room temperature, or overnight at 4°C.

  • Quench Reaction: Add Quenching Buffer to the reaction mixture to a final concentration of 50-100 mM. Incubate for 15-30 minutes at room temperature.

  • Purification: Remove excess, unreacted reagent and byproducts by dialysis or size-exclusion chromatography using a suitable buffer (e.g., PBS, pH 7.4).

  • Characterization: Characterize the resulting conjugate using appropriate analytical techniques (e.g., MALDI-TOF MS, SDS-PAGE).

Experimental Workflow Diagram

ExperimentalWorkflow start Start prep_protein Prepare Protein in Amine-Free Buffer (pH 8.0) start->prep_protein prep_nhs Prepare NHS Ester Stock in Anhydrous DMSO/DMF start->prep_nhs conjugate Add NHS Ester to Protein (Incubate 0.5-2h at RT or 4°C overnight) prep_protein->conjugate prep_nhs->conjugate quench Quench Reaction with Tris Buffer conjugate->quench purify Purify Conjugate (Dialysis or SEC) quench->purify characterize Characterize Final Product purify->characterize end End characterize->end

Caption: A generalized workflow for protein conjugation with an NHS ester.

References

Validation & Comparative

A Head-to-Head Comparison: Validating Protein Labeling with Propargyl-O-C1-amido-PEG3-C2-NHS Ester

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the precise and efficient labeling of proteins is a cornerstone of experimental success. The choice of labeling reagent can significantly impact the outcome of an experiment, influencing everything from conjugation efficiency to the stability of the final product. This guide provides an objective comparison of Propargyl-O-C1-amido-PEG3-C2-NHS ester, a versatile bifunctional linker, with other common protein labeling alternatives. We will delve into the experimental data, detailed protocols, and the underlying chemical principles to empower you to make an informed decision for your research needs.

This compound is a molecule designed for two-step protein modification. It features a N-hydroxysuccinimide (NHS) ester group, which readily reacts with primary amines (such as the side chain of lysine (B10760008) residues and the N-terminus) on a protein to form a stable amide bond.[1][2] Additionally, it possesses a terminal alkyne group, which can be utilized for subsequent "click chemistry" reactions, such as the copper-catalyzed azide-alkyne cycloaddition (CuAAC), allowing for the attachment of a wide range of reporter molecules, drugs, or other biomolecules.[3][4]

Performance Comparison of Protein Labeling Reagents

The selection of a protein labeling reagent is a trade-off between several factors, including reactivity, specificity, and the stability of the resulting conjugate. Below is a summary of the key performance characteristics of this compound compared to other widely used amine-reactive and thiol-reactive reagents.

FeatureThis compoundStandard NHS Esters (e.g., Biotin-NHS)Maleimides (e.g., Biotin-Maleimide)Copper-Free Click Chemistry Reagents (e.g., TCO-NHS Ester)
Target Residue Primary amines (Lysine, N-terminus)Primary amines (Lysine, N-terminus)Thiols (Cysteine)Primary amines (Lysine, N-terminus)
Bond Formed AmideAmideThioetherAmide
Bond Stability Highly stableHighly stableModerately stable; susceptible to retro-Michael addition and thiol exchange[5][6][7]Highly stable
Specificity Reacts with all accessible primary aminesReacts with all accessible primary aminesHighly specific for free thiolsReacts with all accessible primary amines
Reaction pH 7.2 - 8.5[2]7.2 - 8.5[2]6.5 - 7.5[8]7.2 - 8.5
Reaction Speed Fast (minutes to hours)[2]Fast (minutes to hours)[2]Fast (minutes to hours)[8]Very fast (seconds to minutes)
Bioorthogonality Second step (click chemistry) is bioorthogonalN/AReaction is highly specificSecond step (tetrazine ligation) is bioorthogonal[9]
Key Advantage Enables two-step "click" chemistry functionalizationSimple, one-step labelingSite-specific labeling on cysteine residuesFast, copper-free click reaction ideal for live-cell applications[9]
Potential Drawback Labeling is not site-specific; second step may require copper catalystLabeling is not site-specificRequires a free cysteine, which may not be available or may require protein engineeringReagents can be more expensive

Experimental Protocols

To objectively compare the performance of different labeling reagents, a standardized experimental workflow is essential. The following protocols provide a framework for labeling a model protein, such as Bovine Serum Albumin (BSA), and determining the degree of labeling (DOL).

General Protocol for Protein Labeling with NHS Esters

This protocol is applicable to this compound and other standard NHS esters.

  • Protein Preparation: Dissolve the protein to be labeled in an amine-free buffer (e.g., 0.1 M sodium phosphate, 0.15 M NaCl, pH 7.2-7.5) at a concentration of 1-10 mg/mL.[10]

  • Reagent Preparation: Immediately before use, dissolve the NHS ester reagent in a dry, water-miscible organic solvent such as DMSO or DMF to a concentration of 10 mg/mL.

  • Labeling Reaction: While gently vortexing the protein solution, add a 10- to 20-fold molar excess of the dissolved NHS ester reagent. The final concentration of the organic solvent should not exceed 10%.

  • Incubation: Incubate the reaction mixture for 1-2 hours at room temperature or for 2-4 hours at 4°C.

  • Purification: Remove excess, unreacted labeling reagent by gel filtration using a desalting column (e.g., Sephadex G-25) equilibrated with a suitable buffer (e.g., PBS).

Protocol for Determining the Degree of Labeling (DOL)

The DOL, or the average number of label molecules conjugated to each protein molecule, can be determined spectrophotometrically if the label has a distinct absorbance profile. For a two-step labeling process with this compound, the DOL would be determined after the second "click" reaction with a reporter molecule (e.g., a fluorescent dye with a known extinction coefficient).

  • Measure Absorbance: After purification of the labeled protein, measure the absorbance at 280 nm (for the protein) and at the maximum absorbance wavelength (λmax) of the attached label.

  • Calculate Protein Concentration: Protein Concentration (M) = [A₂₈₀ - (Aₘₐₓ × CF)] / ε_protein where:

    • A₂₈₀ is the absorbance of the conjugate at 280 nm.

    • Aₘₐₓ is the absorbance of the conjugate at the λmax of the label.

    • CF is the correction factor (A₂₈₀ of the free label / Aₘₐₓ of the free label).

    • ε_protein is the molar extinction coefficient of the protein at 280 nm.[11]

  • Calculate Degree of Labeling: DOL = Aₘₐₓ / (ε_label × Protein Concentration (M)) where:

    • ε_label is the molar extinction coefficient of the labeling reagent at its λmax.[11]

Visualizing the Workflow and Chemistry

To better understand the processes involved, the following diagrams illustrate the experimental workflow and the underlying chemical reactions.

G cluster_workflow Experimental Workflow prep Protein Preparation (Amine-free buffer, pH 7.2-8.5) reagent Reagent Dissolution (Anhydrous DMSO or DMF) reaction Labeling Reaction (Add NHS ester to protein) prep->reaction reagent->reaction incubation Incubation (1-2h at RT or 2-4h at 4°C) reaction->incubation purification Purification (Gel filtration) incubation->purification analysis Analysis (Determine Degree of Labeling) purification->analysis

Caption: A generalized experimental workflow for protein labeling with NHS esters.

G cluster_reaction NHS Ester Reaction with Primary Amine protein Protein-NH2 amide_bond Protein-NH-CO-Linker protein->amide_bond + nhs_ester This compound nhs_ester->amide_bond nhs NHS amide_bond->nhs +

Caption: The reaction of an NHS ester with a primary amine on a protein, forming a stable amide bond.

G cluster_comparison Logical Comparison of Labeling Chemistries start Protein to be Labeled amine Primary Amines Available? start->amine thiol Free Thiols Available? amine->thiol No nhs_ester Use NHS Ester Chemistry (e.g., this compound) amine->nhs_ester Yes maleimide Use Maleimide Chemistry thiol->maleimide Yes no_label Consider Protein Engineering or Alternative Labeling thiol->no_label No

Caption: A decision tree for choosing a protein labeling chemistry based on available reactive residues.

References

A Comparative Guide to the Mass Spectrometry Analysis of Propargyl-O-C1-amido-PEG3-C2-NHS Ester Conjugates

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the precise characterization of bioconjugates is paramount. The Propargyl-O-C1-amido-PEG3-C2-NHS ester is a popular heterobifunctional linker used in the creation of antibody-drug conjugates (ADCs) and other targeted therapeutics. Its design incorporates three key features: an N-hydroxysuccinimide (NHS) ester for covalent linkage to primary amines on proteins, a hydrophilic polyethylene (B3416737) glycol (PEG) spacer to improve solubility, and a terminal propargyl group for subsequent "click chemistry" reactions. This guide provides a comparative analysis of its mass spectrometry (MS) profile against common alternatives, supported by established experimental methodologies.

Performance Comparison of Amine-Reactive Linkers

The choice of linker can significantly impact the analytical characterization of the final bioconjugate. Key performance indicators include reaction efficiency, hydrophobicity, and the mass spectrometry fingerprint. Below is a comparison of this compound with other commercially available alternatives.

FeatureThis compoundNHS-PEG4-AlkyneDBCO-PEG4-NHS Ester
Reactive Group NHS EsterNHS EsterNHS Ester
Click Chemistry Handle Terminal Alkyne (Propargyl)Terminal AlkyneDibenzocyclooctyne (DBCO)
Click Chemistry Type Copper-Catalyzed (CuAAC)Copper-Catalyzed (CuAAC)Strain-Promoted (SPAAC)
PEG Length 3 units4 units4 units
Biocompatibility High, but requires copper catalyst which can be cytotoxic.[1]High, but requires copper catalyst.Very high (copper-free).[1]
Reaction Kinetics (Click) Fast with copper catalyst.Fast with copper catalyst.Generally slower than CuAAC but highly specific.[1]
MS Fragmentation Predictable fragmentation of PEG chain.Similar to Propargyl-PEG3, with an additional PEG unit.DBCO group provides a distinct fragmentation pattern.
Use Case Ideal for in vitro conjugations where copper can be removed.Similar to Propargyl-PEG3, with slightly increased hydrophilicity.Preferred for live-cell labeling and in vivo studies where copper is toxic.[1]

Experimental Protocols

Precise and reproducible experimental protocols are essential for the successful synthesis and analysis of bioconjugates.

Protocol 1: Protein Labeling with this compound

This protocol details the covalent attachment of the linker to a model protein, such as a monoclonal antibody (mAb).

  • Buffer Preparation : Prepare a 0.1 M sodium bicarbonate buffer or phosphate-buffered saline (PBS), ensuring the pH is between 7.2 and 8.5 for optimal NHS ester reactivity. Avoid buffers containing primary amines, such as Tris.[2][3]

  • Protein Preparation : Dissolve the protein in the reaction buffer to a concentration of 1-10 mg/mL.[4]

  • Linker Preparation : Immediately before use, dissolve the this compound in an anhydrous organic solvent like dimethyl sulfoxide (B87167) (DMSO) or dimethylformamide (DMF) to a stock concentration of 10 mM.[2][4]

  • Conjugation Reaction : Add a 10- to 20-fold molar excess of the dissolved linker to the protein solution.[5] The final concentration of the organic solvent should not exceed 10% of the total reaction volume.[4]

  • Incubation : Incubate the reaction mixture for 1-4 hours at room temperature or on ice for 2 hours.[3][4]

  • Purification : Remove unreacted linker and byproducts using dialysis, size-exclusion chromatography (SEC), or spin desalting columns.[2][3]

Protocol 2: LC-MS/MS Analysis of the Labeled Protein

This protocol outlines the general steps for analyzing the newly formed conjugate.

  • Sample Preparation : For intact mass analysis, the purified conjugate can be diluted in an appropriate buffer for direct infusion or LC-MS. For peptide mapping, the conjugate is denatured, reduced, alkylated, and then digested with a protease like trypsin.[5]

  • Liquid Chromatography :

    • Column : A reversed-phase column (e.g., C4 for intact proteins, C18 for peptides) is typically used.

    • Mobile Phases : Mobile phase A is typically 0.1% formic acid in water, and mobile phase B is 0.1% formic acid in acetonitrile.

    • Gradient : A linear gradient from low to high mobile phase B is used to elute the protein or peptides.

  • Mass Spectrometry :

    • Ionization : Electrospray ionization (ESI) in positive ion mode is standard for proteins and peptides.[5]

    • MS1 (Full Scan) : For intact analysis, the full mass spectrum is acquired to determine the mass of the conjugate and calculate the drug-to-antibody ratio (DAR). High-resolution instruments like Orbitraps are beneficial.[6]

    • MS2 (Fragmentation) : For peptide mapping, data-dependent acquisition (DDA) is used to trigger MS/MS scans on the most abundant peptide ions. This allows for the identification of the specific amino acid residues (e.g., lysines) that have been modified by the linker.[5] In-source fragmentation can also be used to induce fragmentation of the PEG chain to aid in characterization.[7]

Visualizing the Workflow

Understanding the experimental and logical flow is crucial for successful bioconjugation and analysis.

experimental_workflow cluster_synthesis Conjugation cluster_analysis Mass Spectrometry Analysis Protein Protein (mAb) Conjugation NHS Ester Reaction (pH 7.2-8.5) Protein->Conjugation Linker Propargyl-PEG3-NHS Ester Linker->Conjugation Purification Purification (SEC/Dialysis) Conjugation->Purification Labeled_Protein Labeled Protein Purification->Labeled_Protein Digestion Trypsin Digestion (Optional) Labeled_Protein->Digestion for peptide mapping LCMS LC-MS/MS Labeled_Protein->LCMS for intact mass Digestion->LCMS Data_Analysis Data Analysis (Intact Mass, Peptide Mapping) LCMS->Data_Analysis

General workflow for protein conjugation and subsequent MS analysis.

decision_tree start Need to conjugate a molecule to a protein via an amine? is_live_cell Is the subsequent 'click' reaction in a live system or in vivo? start->is_live_cell Yes use_dbco Use a copper-free linker (e.g., DBCO-PEG-NHS) is_live_cell->use_dbco Yes use_propargyl Use a terminal alkyne linker (e.g., Propargyl-PEG3-NHS) is_live_cell->use_propargyl No (in vitro)

Decision tree for selecting a click chemistry linker.

References

A Comparative Guide to Propargyl-O-C1-amido-PEG3-C2-NHS Ester in Antibody-Drug Conjugate Development

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of Propargyl-O-C1-amido-PEG3-C2-NHS ester with other prominent linker technologies used in the development of Antibody-Drug Conjugates (ADCs). We will delve into the structural and functional characteristics of this non-cleavable, PEGylated linker, and evaluate its performance attributes in the context of established cleavable and non-cleavable alternatives. While direct comparative experimental data for this compound is limited in publicly available literature, this guide will draw upon data from structurally similar linkers to provide a scientifically grounded comparison.

Introduction to ADC Linkers

The linker is a critical component of an ADC, bridging the monoclonal antibody (mAb) to the cytotoxic payload. Its chemical properties profoundly influence the ADC's stability, pharmacokinetics, efficacy, and toxicity profile. The choice of linker technology is a pivotal decision in the design of a successful ADC therapeutic. Linkers are broadly categorized into two classes: cleavable and non-cleavable.

  • Cleavable Linkers: These are designed to release the payload from the antibody under specific physiological conditions, such as the acidic environment of endosomes and lysosomes or the presence of specific enzymes that are abundant in tumor cells.[1][2] This targeted release mechanism can lead to a potent "bystander effect," where the released, cell-permeable payload can kill neighboring antigen-negative tumor cells.[3]

  • Non-cleavable Linkers: These linkers remain intact during circulation and after internalization into the target cell. The payload is released only after the complete lysosomal degradation of the antibody, resulting in the liberation of a payload-linker-amino acid complex.[2][3] This approach generally offers greater plasma stability and a potentially wider therapeutic window due to reduced off-target toxicity.[2]

This compound: A Profile

This compound is a non-cleavable ADC linker.[4][5] Its structure incorporates three key features:

  • Propargyl Group: An alkyne functional group that enables conjugation to an azide-modified payload via a copper-catalyzed or strain-promoted alkyne-azide cycloaddition (CuAAC), a "click chemistry" reaction.[4] This method offers high efficiency and specificity.

  • PEG3 Spacer: A three-unit polyethylene (B3416737) glycol (PEG) chain enhances the hydrophilicity of the linker.[6] This can improve the solubility of the ADC, reduce aggregation, and potentially prolong its circulation half-life.[7]

  • NHS Ester: An N-hydroxysuccinimide ester is a reactive group that readily forms a stable amide bond with primary amines, such as the lysine (B10760008) residues on the surface of a monoclonal antibody.[]

Below is a diagram illustrating the general workflow of ADC synthesis using this type of linker.

mAb Monoclonal Antibody (mAb) with Lysine Residues ADC_intermediate mAb-Linker Intermediate mAb->ADC_intermediate NHS Ester Reaction (Amide Bond Formation) linker This compound linker->ADC_intermediate payload Azide-Modified Cytotoxic Payload ADC_final Final Antibody-Drug Conjugate (ADC) payload->ADC_final ADC_intermediate->ADC_final Click Chemistry (CuAAC) (Triazole Linkage)

Figure 1: General workflow for ADC synthesis.

Comparative Analysis of ADC Linkers

The selection of an ADC linker is a balance between stability in circulation and efficient payload release at the tumor site. The following sections compare the anticipated performance of this compound with other common linker types.

Plasma Stability

A critical attribute of an ADC linker is its stability in the bloodstream. Premature release of the cytotoxic payload can lead to systemic toxicity and reduced therapeutic efficacy. Non-cleavable linkers, by their design, generally exhibit higher plasma stability compared to their cleavable counterparts.[2] The incorporation of a hydrophilic PEG spacer is also known to contribute to improved pharmacokinetics.[6]

Linker TypeRepresentative Example(s)General Plasma StabilityKey Characteristics
Non-cleavable, PEGylated (Click Chemistry) This compound High (Predicted) Relies on antibody degradation for payload release; PEG enhances solubility and stability.[2][6] Click chemistry allows for precise conjugation.[9]
Non-cleavable, Thioether SMCC (used in Kadcyla®)HighWell-established non-cleavable linker; payload released upon lysosomal degradation of the antibody.[2]
Cleavable, Dipeptide Valine-Citrulline (Val-Cit)Moderate to HighCleaved by lysosomal proteases (e.g., Cathepsin B); generally stable in human plasma but can show instability in rodent plasma.[10]
Cleavable, Hydrazone (Used in early generation ADCs)Low to ModerateAcid-labile; prone to hydrolysis in the slightly acidic tumor microenvironment and within endosomes/lysosomes. Can exhibit instability in circulation.
Cleavable, Disulfide ModerateCleaved in the reducing environment of the cell; stability can be modulated by steric hindrance around the disulfide bond.

Note: The stability of this compound is predicted to be high based on the general characteristics of non-cleavable, PEGylated linkers. Specific experimental data for this linker was not available in the reviewed literature.

In Vitro Cytotoxicity and the Bystander Effect

The mechanism of payload release directly impacts the in vitro cytotoxicity profile of an ADC.

cluster_cleavable Cleavable Linker Pathway cluster_non_cleavable Non-Cleavable Linker Pathway ADC_cleavable ADC with Cleavable Linker Internalization_c Internalization ADC_cleavable->Internalization_c Lysosome_c Lysosome Internalization_c->Lysosome_c Cleavage Linker Cleavage (e.g., by enzymes) Lysosome_c->Cleavage Payload_release_c Released, Cell-Permeable Payload Cleavage->Payload_release_c Target_cell_death Target Cell Death Payload_release_c->Target_cell_death Bystander_effect Bystander Killing Payload_release_c->Bystander_effect Bystander_cell Neighboring Antigen-Negative Cell Bystander_cell->Bystander_effect ADC_non_cleavable ADC with Non-Cleavable Linker Internalization_nc Internalization ADC_non_cleavable->Internalization_nc Lysosome_nc Lysosome Internalization_nc->Lysosome_nc Degradation Antibody Degradation Lysosome_nc->Degradation Payload_release_nc Released Payload- Linker-Amino Acid Complex Degradation->Payload_release_nc Target_cell_death_nc Target Cell Death Payload_release_nc->Target_cell_death_nc

Figure 2: Payload release mechanisms.

FeatureThis compound (Predicted)Cleavable Linkers (e.g., Val-Cit)
Payload Release Mechanism Lysosomal degradation of the antibody.Enzymatic or pH-mediated cleavage.
Released Payload Form Payload-linker-amino acid complex.Free, unmodified payload.
Bystander Effect Limited or absent, as the released complex is typically charged and less membrane-permeable.Potent, as the released payload can diffuse out of the target cell and kill neighboring cells.[3]
Dependence on Target Expression High; most effective against tumors with high and homogenous antigen expression.Can be effective in heterogeneous tumors due to the bystander effect.
In Vivo Efficacy and Toxicity

The in vivo performance of an ADC is a culmination of its stability, payload release mechanism, and the susceptibility of the tumor to the payload.

ParameterThis compound (Anticipated)Other Non-cleavable Linkers (e.g., SMCC)Cleavable Linkers (e.g., Val-Cit)
Therapeutic Window Potentially wide due to high plasma stability and reduced off-target toxicity.[2]Generally considered to have a favorable therapeutic window.Can be narrower if the linker is unstable in circulation, leading to premature payload release and systemic toxicity.
Efficacy in Heterogeneous Tumors May be limited due to the lack of a bystander effect.Similar limitations in heterogeneous tumors.Can be more effective due to the bystander killing of antigen-negative cells.
Potential for Off-Target Toxicity Lower, as the payload is primarily released within the target cell.Lower risk of systemic toxicity from prematurely released payload.Higher if the linker is susceptible to cleavage in the systemic circulation.

Experimental Protocols

Detailed and robust experimental protocols are essential for the accurate evaluation and comparison of ADC linker technologies.

Plasma Stability Assay

Objective: To assess the stability of the ADC and the rate of payload release in plasma from different species (e.g., human, mouse, rat, cynomolgus monkey).

Methodology:

  • Incubation: Incubate the ADC in plasma at 37°C for a defined time course (e.g., 0, 24, 48, 72, 96, 120, 144, and 168 hours).

  • Sample Collection: At each time point, collect aliquots of the plasma-ADC mixture.

  • ADC Capture: Isolate the ADC from the plasma using an immuno-affinity method, such as protein A/G magnetic beads or an anti-idiotype antibody.

  • Analysis of Conjugated ADC:

    • Elute the captured ADC and analyze by Hydrophobic Interaction Chromatography (HIC) or Liquid Chromatography-Mass Spectrometry (LC-MS) to determine the Drug-to-Antibody Ratio (DAR). A decrease in the average DAR over time indicates payload deconjugation.

  • Analysis of Released Payload:

    • Analyze the plasma supernatant (after ADC capture) by LC-MS/MS to quantify the concentration of the free payload.

  • Data Analysis: Plot the average DAR and the concentration of free payload as a function of time to determine the stability profile of the ADC.

In Vitro Cytotoxicity Assay

Objective: To determine the potency (IC50) of the ADC against antigen-positive and antigen-negative cancer cell lines.

Methodology:

  • Cell Seeding: Seed antigen-positive and antigen-negative cells in 96-well plates and allow them to adhere overnight.

  • ADC Treatment: Treat the cells with a serial dilution of the ADC, unconjugated antibody, and free payload. Include untreated cells as a control.

  • Incubation: Incubate the cells for a period appropriate for the payload's mechanism of action (typically 72-120 hours).

  • Viability Assessment: Measure cell viability using a suitable assay, such as the MTT or CellTiter-Glo® assay.

  • Data Analysis: Normalize the viability data to the untreated control and plot the dose-response curves. Calculate the IC50 value for each compound on each cell line using a non-linear regression model.

Drug-to-Antibody Ratio (DAR) Determination

Objective: To determine the average number of payload molecules conjugated to each antibody.

Methodology:

  • Hydrophobic Interaction Chromatography (HIC):

    • HIC separates ADC species based on the hydrophobicity conferred by the conjugated payload.

    • The resulting chromatogram shows peaks corresponding to different drug-loaded species (e.g., DAR0, DAR2, DAR4, etc.).

    • The average DAR is calculated by a weighted average of the peak areas.

  • Liquid Chromatography-Mass Spectrometry (LC-MS):

    • For a more precise measurement, the ADC can be analyzed by LC-MS.

    • The mass of the intact or deglycosylated ADC is measured, and the mass shift corresponding to the number of conjugated payloads is used to determine the DAR distribution.

    • The average DAR is calculated from the relative abundance of each species.

In Vivo Efficacy Study

Objective: To evaluate the anti-tumor activity of the ADC in a preclinical animal model.

Methodology:

  • Tumor Model: Establish xenograft or patient-derived xenograft (PDX) tumors in immunocompromised mice by subcutaneously implanting antigen-positive cancer cells.

  • Treatment Groups: Once tumors reach a palpable size, randomize the animals into treatment groups (e.g., vehicle control, unconjugated antibody, ADC at various dose levels).

  • Dosing: Administer the treatments intravenously according to a predetermined schedule.

  • Tumor Measurement: Measure tumor volume and body weight regularly (e.g., twice weekly).

  • Endpoint: The study is typically terminated when tumors in the control group reach a predetermined size, or at a specified time point.

  • Data Analysis: Plot the mean tumor volume over time for each treatment group. Calculate tumor growth inhibition (TGI) to quantify the anti-tumor efficacy of the ADC.

Conclusion

This compound represents a modern class of non-cleavable ADC linkers that leverage the benefits of PEGylation and click chemistry. Based on the characteristics of similar linkers, it is anticipated to offer high plasma stability and a favorable safety profile, making it a promising candidate for the development of ADCs targeting antigens with high and homogenous expression. The lack of a bystander effect, a common feature of non-cleavable linkers, should be a key consideration in the context of the target tumor biology.

The ultimate performance of any ADC is a complex interplay between the antibody, linker, and payload. Therefore, rigorous experimental evaluation, as outlined in the provided protocols, is essential to determine the optimal linker technology for a given therapeutic application. Further studies directly comparing the in vitro and in vivo performance of ADCs constructed with this compound to those with established linkers will be invaluable in fully elucidating its therapeutic potential.

References

The Ascendancy of Stability: A Comparative Guide to Non-Cleavable Linkers in Bioconjugation, Featuring Propargyl-O-C1-amido-PEG3-C2-NHS Ester

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals at the forefront of innovation, the choice of a linker in bioconjugation is a critical decision that profoundly impacts the efficacy, stability, and safety of targeted therapeutics. This guide provides an in-depth comparison of non-cleavable linkers, with a particular focus on Propargyl-O-C1-amido-PEG3-C2-NHS ester, against their cleavable counterparts. By examining the available experimental data and outlining detailed methodologies, we aim to furnish a comprehensive resource for the rational design of next-generation bioconjugates, including antibody-drug conjugates (ADCs).

The architecture of a bioconjugate, particularly an ADC, is a tripartite composition of a targeting moiety (e.g., a monoclonal antibody), a potent payload, and a linker that bridges the two. The linker is not a mere tether but a sophisticated chemical entity that governs the stability of the conjugate in systemic circulation and the mechanism of payload release. Linkers are broadly classified into two categories: cleavable and non-cleavable, each with distinct advantages and disadvantages that dictate their suitability for different therapeutic strategies.

The Non-Cleavable Advantage: A Paradigm of Stability

Non-cleavable linkers are characterized by their high stability in the bloodstream, a feature that significantly reduces the premature release of the cytotoxic payload and, consequently, minimizes off-target toxicity.[1][2] Unlike cleavable linkers that are designed to break in response to specific triggers in the tumor microenvironment (e.g., low pH, high glutathione (B108866) concentrations, or specific enzymes), non-cleavable linkers rely on the complete lysosomal degradation of the antibody component to release the payload.[1][3] This mechanism ensures that the cytotoxic agent is primarily liberated inside the target cell, thereby enhancing the therapeutic window.[1]

This compound is a prime example of a modern non-cleavable linker, meticulously designed with three key functional components:

  • NHS Ester: This N-hydroxysuccinimide ester is a highly reactive group that readily forms a stable and irreversible amide bond with primary amines, such as the lysine (B10760008) residues on an antibody.[]

  • PEG3 Spacer: The short, discrete polyethylene (B3416737) glycol (PEG) chain, consisting of three ethylene (B1197577) glycol units, imparts several beneficial properties. It enhances the hydrophilicity of the ADC, which can improve solubility and reduce aggregation, a common challenge with hydrophobic payloads.[5][6] The PEG spacer also provides a defined distance between the antibody and the payload, which can influence the conjugate's pharmacokinetic properties.[2][5]

  • Propargyl Group: This terminal alkyne functional group is a key component for "click chemistry," specifically the copper-catalyzed azide-alkyne cycloaddition (CuAAC). This highly efficient and specific reaction allows for the straightforward and stable attachment of an azide-modified payload.[5][7]

The combination of these features in a non-cleavable format offers a robust platform for the development of stable and effective ADCs.

Comparative Analysis: Non-Cleavable vs. Cleavable Linkers

The choice between a non-cleavable and a cleavable linker is a critical decision in ADC design, with each offering a distinct set of properties.

FeatureNon-Cleavable Linkers (e.g., this compound)Cleavable Linkers (e.g., Valine-Citrulline, Hydrazone)
Stability in Circulation HighVariable; can be susceptible to premature cleavage
Payload Release Mechanism Lysosomal degradation of the antibodyEnzymatic cleavage, pH-mediated hydrolysis, or reduction
Off-Target Toxicity Generally lower due to high stabilityPotentially higher due to premature payload release
"Bystander Effect" Limited; the released payload is often charged and less membrane-permeableCan be significant; a released, membrane-permeable payload can kill adjacent antigen-negative tumor cells
Therapeutic Window Potentially wider due to enhanced stability and lower toxicityCan be narrower due to off-target effects
Dependence on Target Biology Highly dependent on internalization and lysosomal processingCan be effective in the tumor microenvironment without internalization

The Role of PEGylation in Optimizing ADC Performance

The inclusion of a PEG spacer, even a short one like PEG3, can have a profound impact on the physicochemical and pharmacokinetic properties of an ADC.

ParameterEffect of PEGylation
Solubility Increases the hydrophilicity of the ADC, reducing aggregation, especially with hydrophobic payloads.[5][6]
Pharmacokinetics Can prolong circulation half-life by creating a hydrophilic shield, though the effect is dependent on PEG length.[2]
Immunogenicity May reduce the immunogenicity of the conjugate.
Drug-to-Antibody Ratio (DAR) Can enable higher DARs by mitigating the hydrophobicity of the payload.

Experimental Protocols

Detailed and standardized experimental protocols are essential for the accurate evaluation and comparison of ADCs constructed with different linkers.

Protocol 1: Antibody Conjugation with this compound

Objective: To conjugate an antibody with the this compound linker.

Materials:

  • Monoclonal antibody (mAb) in a suitable buffer (e.g., PBS, pH 7.4)

  • This compound

  • Anhydrous dimethyl sulfoxide (B87167) (DMSO)

  • Reaction buffer (e.g., 0.1 M sodium bicarbonate, pH 8.0-8.5)

  • Quenching solution (e.g., 1 M Tris-HCl, pH 8.0)

  • Desalting column for purification

Procedure:

  • Antibody Preparation: Exchange the antibody into the reaction buffer to a final concentration of 1-10 mg/mL.

  • Linker Preparation: Immediately before use, dissolve the this compound in anhydrous DMSO to a stock concentration of 10 mM.

  • Conjugation Reaction: Add a calculated molar excess of the linker stock solution to the antibody solution. The optimal molar ratio should be determined empirically but a starting point of 10-20 fold molar excess is common.

  • Incubation: Incubate the reaction mixture for 1-2 hours at room temperature with gentle mixing.

  • Quenching: Add the quenching solution to stop the reaction by consuming any unreacted NHS ester.

  • Purification: Remove excess linker and byproducts using a desalting column equilibrated with a suitable storage buffer (e.g., PBS, pH 7.4).

  • Characterization: Determine the drug-to-antibody ratio (DAR) using techniques such as UV-Vis spectroscopy, hydrophobic interaction chromatography (HIC), or mass spectrometry.

Protocol 2: In Vitro Plasma Stability Assay

Objective: To assess the stability of the ADC in plasma.

Materials:

  • Purified ADC

  • Human or mouse plasma

  • Incubator at 37°C

  • Analytical method for ADC quantification (e.g., ELISA, HIC-HPLC)

Procedure:

  • Incubation: Dilute the ADC in plasma to a final concentration of, for example, 100 µg/mL.

  • Time Points: Incubate the mixture at 37°C. At various time points (e.g., 0, 24, 48, 96, 168 hours), withdraw aliquots of the plasma-ADC mixture.

  • Sample Storage: Immediately freeze the collected samples at -80°C until analysis.

  • Analysis: Quantify the amount of intact ADC in each sample using a validated analytical method.

  • Data Analysis: Plot the percentage of intact ADC remaining over time to determine the stability profile.

Protocol 3: In Vitro Cytotoxicity Assay

Objective: To determine the potency of the ADC against a target cancer cell line.

Materials:

  • Target cancer cell line (antigen-positive)

  • Control cell line (antigen-negative)

  • Complete cell culture medium

  • ADC and control antibody

  • Cell viability reagent (e.g., MTT, CellTiter-Glo®)

  • 96-well plates

  • Plate reader

Procedure:

  • Cell Seeding: Seed the cells in 96-well plates at a predetermined density and allow them to adhere overnight.

  • ADC Treatment: Prepare serial dilutions of the ADC and control antibody in complete culture medium and add them to the cells.

  • Incubation: Incubate the plates for a period that allows for ADC internalization and payload-induced cell death (typically 72-120 hours).

  • Cell Viability Measurement: Add the cell viability reagent according to the manufacturer's instructions and measure the signal using a plate reader.

  • Data Analysis: Plot the cell viability against the ADC concentration and determine the IC50 value (the concentration at which 50% of cell growth is inhibited).

Visualizing the Conjugation and Action Pathway

To better understand the processes involved, the following diagrams illustrate the key steps from bioconjugation to the proposed mechanism of action.

Bioconjugation_Workflow cluster_preparation Preparation cluster_reaction Conjugation cluster_purification Purification & Characterization Antibody Antibody Reaction_Mixture Antibody + Linker (pH 8.0-8.5) Antibody->Reaction_Mixture Addition Linker_Stock Propargyl-PEG-NHS Stock Solution (DMSO) Linker_Stock->Reaction_Mixture Purification Desalting Column Reaction_Mixture->Purification Quench then Purify Characterization DAR Determination (HIC, MS) Purification->Characterization

A simplified workflow for the conjugation of an antibody with an NHS ester-containing linker.

ADC_Mechanism_of_Action cluster_extracellular Extracellular Space cluster_intracellular Intracellular Pathway ADC Antibody-Drug Conjugate (Non-Cleavable Linker) Binding Antigen Binding ADC->Binding 1. Targeting Tumor_Cell Tumor Cell (Antigen-Positive) Internalization Endocytosis Tumor_Cell->Internalization 2. Internalization Endosome Endosome Internalization->Endosome Lysosome Lysosome Endosome->Lysosome Fusion Degradation Antibody Degradation Lysosome->Degradation 3. Proteolytic Degradation Payload_Release Payload-Linker-Amino Acid Release Degradation->Payload_Release Cytotoxicity Cell Death Payload_Release->Cytotoxicity 4. Cytotoxic Action

Proposed mechanism of action for an ADC with a non-cleavable linker.

Conclusion

The selection of a linker is a pivotal step in the design of bioconjugates, particularly ADCs. Non-cleavable linkers, such as this compound, offer a compelling advantage in terms of plasma stability, which can translate to a wider therapeutic window and reduced off-target toxicity.[1] The inclusion of a hydrophilic PEG spacer further enhances the desirable properties of the conjugate. While the lack of a "bystander effect" may be a consideration for certain tumor types, the high stability and targeted payload release of ADCs with non-cleavable linkers make them a powerful tool in the arsenal (B13267) of targeted cancer therapies. As research continues, the development of novel non-cleavable linker technologies will undoubtedly play a crucial role in the evolution of safer and more effective bioconjugates.

References

A Head-to-Head Comparison of ADC Linker Technologies: Propargyl-NHS Ester vs. Maleimide

Author: BenchChem Technical Support Team. Date: December 2025

An Objective Guide for Researchers in Drug Development

The linker connecting a monoclonal antibody to a cytotoxic payload is a critical determinant of an Antibody-Drug Conjugate's (ADC) therapeutic index, influencing its stability, efficacy, and toxicity.[1] The choice of linker chemistry dictates the ADC's ability to remain intact in systemic circulation and efficiently release its payload within the target tumor cells.[2][3] This guide provides an objective, data-driven comparison of two prominent linker strategies: the traditional maleimide-based conjugation and the modern propargyl-based click chemistry approach.

Conjugation Chemistry: Two Distinct Approaches

The fundamental difference between these two linkers lies in their method of attachment to the antibody and the resulting covalent bond.

Maleimide (B117702) Linkers: Thiol-Reactive Conjugation

Maleimide chemistry is a widely adopted method that relies on the reaction between a maleimide functional group and the thiol group (-SH) of a cysteine residue on the antibody.[4] These cysteine residues are typically made available by reducing the antibody's native interchain disulfide bonds.[5][6] This "thiol-maleimide" reaction forms a thioether bond, linking the drug payload to the antibody.[]

Maleimide_Conjugation cluster_Ab Antibody cluster_Linker Maleimide Linker-Payload cluster_ADC Resulting ADC Ab Antibody with reduced disulfide bonds (-SH) ADC Antibody-Thioether-Linker-Drug Ab->ADC Michael Addition (pH 6.5-7.5) Maleimide_Linker Maleimide-Linker-Drug Maleimide_Linker->ADC

Caption: Maleimide-thiol conjugation workflow.

Propargyl-O-C1-amido-PEG3-C2-NHS Ester: A Two-Step "Click Chemistry" Approach

This linker utilizes a bioorthogonal "click chemistry" strategy.[8] The conjugation is a two-step process:

  • Amine Reaction: The N-hydroxysuccinimide (NHS) ester end of the linker reacts with primary amine groups found on the side chains of lysine (B10760008) residues on the antibody surface, forming a stable amide bond.[] This step attaches the propargyl (alkyne) functional group to the antibody.

  • Click Chemistry: The alkyne-modified antibody is then reacted with a payload that has been functionalized with an azide (B81097) group. This copper-catalyzed azide-alkyne cycloaddition (CuAAC) forms an extremely stable triazole ring, completing the ADC construction.[8][10]

Click_Chemistry_Workflow cluster_Step1 Step 1: NHS Ester Reaction cluster_Step2 Step 2: Click Chemistry Ab_Lysine Antibody with Lysine residues (-NH2) Alkyne_Ab Alkyne-Modified Antibody Ab_Lysine->Alkyne_Ab Amide bond formation (pH 8.0-8.5) Propargyl_Linker Propargyl-PEG-NHS Ester Propargyl_Linker->Alkyne_Ab Final_ADC Antibody-Triazole-Linker-Drug Alkyne_Ab->Final_ADC CuAAC Reaction Azide_Drug Azide-Functionalized Drug Azide_Drug->Final_ADC

Caption: Two-step Propargyl-NHS ester conjugation workflow.

Performance Comparison: Stability is Key

The stability of the linker is arguably the most critical parameter, directly impacting the therapeutic window of an ADC.[2] Premature payload release leads to off-target toxicity, while an overly stable linker may not release the drug effectively at the tumor site.[11]

Linker Stability

A significant drawback of the conventional maleimide-thiol linkage is its susceptibility to a retro-Michael reaction in plasma.[1][12] This reaction can cleave the thioether bond, leading to premature release of the drug-linker component.[13][14] This free payload can then bind to other circulating proteins, such as albumin, causing systemic toxicity.[14] While strategies like ring hydrolysis can improve stability, the potential for reversal remains a concern.[15][16]

In contrast, the triazole ring formed via click chemistry is exceptionally stable under physiological conditions. This robust covalent bond minimizes premature payload release, ensuring the ADC remains intact until it reaches the target cell.

Stability_Comparison cluster_Maleimide Maleimide Linker Fate cluster_Propargyl Propargyl Linker Fate Maleimide_ADC Maleimide-linked ADC (in circulation) Maleimide_Intact Intact ADC Delivery to Tumor Maleimide_ADC->Maleimide_Intact Desired Pathway Maleimide_Released Premature Payload Release (Retro-Michael Reaction) Maleimide_ADC->Maleimide_Released Instability Pathway Propargyl_ADC Propargyl-linked ADC (in circulation) Propargyl_Intact Intact ADC Delivery to Tumor Propargyl_ADC->Propargyl_Intact High Stability Off_Target Off-Target Toxicity Maleimide_Released->Off_Target

References

alternatives to Propargyl-O-C1-amido-PEG3-C2-NHS ester for bioconjugation

Author: BenchChem Technical Support Team. Date: December 2025

A Comprehensive Guide to Alternatives for Propargyl-O-C1-amido-PEG3-C2-NHS Ester in Bioconjugation

For researchers, scientists, and drug development professionals, the selection of a linker for bioconjugation is a critical decision that profoundly influences the efficacy, stability, and pharmacokinetic properties of the resulting conjugate. This compound is a popular heterobifunctional linker, combining an amine-reactive N-hydroxysuccinimide (NHS) ester with a terminal alkyne for "click" chemistry. However, a diverse array of alternatives exists, each offering unique advantages for specific applications. This guide provides an objective comparison of these alternatives, supported by experimental data, to inform the selection of the optimal linker for your bioconjugation needs.

Key Alternatives to Propargyl-PEG-NHS Ester

Alternatives to this compound can be categorized based on the reactivity of the ester, the nature of the bioorthogonal handle, the chemistry used for conjugation, and the properties of the linker backbone.

1. Alternative Amine-Reactive Esters: While NHS esters are widely used, they are susceptible to hydrolysis in aqueous solutions.[1] Alternatives like Tetrafluorophenyl (TFP) and Pentafluorophenyl (PFP) esters offer greater stability.[1][2] TFP and PFP esters are less prone to spontaneous hydrolysis, especially at the basic pH values often used for amine coupling.[1][2]

2. Alternative "Click" Chemistry Moieties: The propargyl group is a terminal alkyne used in copper-catalyzed azide-alkyne cycloaddition (CuAAC). To circumvent the potential cytotoxicity of copper catalysts, strain-promoted azide-alkyne cycloaddition (SPAAC) has emerged as a powerful alternative.[3] This involves the use of strained cyclooctynes like dibenzocyclooctyne (DBCO) or bicyclo[6.1.0]nonyne (BCN) instead of a terminal alkyne.[3] NHS esters functionalized with these moieties allow for copper-free click chemistry.[3] Another approach is to reverse the functionalities, using an azide-functionalized NHS ester to react with an alkyne-containing molecule.

3. Alternative Conjugation Chemistries: Instead of targeting primary amines (e.g., on lysine (B10760008) residues), other functional groups on biomolecules can be utilized for conjugation. Maleimide-based linkers are highly selective for sulfhydryl (thiol) groups on cysteine residues, forming stable thioether bonds.[4][] This provides a site-specific conjugation strategy, particularly with engineered cysteines.

4. Alternative Linker Backbones: Poly(ethylene glycol) (PEG) is a common linker backbone prized for its hydrophilicity and ability to improve the pharmacokinetic profile of bioconjugates.[6] However, concerns about potential immunogenicity and non-biodegradability have led to the development of alternatives.[6] Polysarcosine (PSar) and polypeptides are emerging as promising biodegradable and less immunogenic options.[6][7]

Data Presentation

Table 1: Comparison of Amine-Reactive Ester Stability
Active EsterpHHalf-Reaction Time (t½)Relative Stability
NHS Ester 7.0~4-5 hoursModerate
8.0Decreases significantlyLow
8.6 (4°C)~10 minutesVery Low
10.039 minutesVery Low
TFP Ester 7.0Longer than NHS esterHigh
8.0Longer than NHS esterHigh
10.0~10-fold longer than NHS esterVery High

Note: Data is compiled from multiple sources and serves as a relative comparison.[8][9] Actual rates depend on specific reaction conditions.

Table 2: Performance Comparison of Bioconjugates with Different Linkers
Linker TypeApplication ExampleKey Performance MetricObservation
PEG (non-cleavable) Antibody-Drug Conjugate (ADC)In vitro cytotoxicity (IC50)Standard benchmark for in vitro potency.
Polysarcosine (PSar) ADCIn vitro cytotoxicity (IC50)Comparable or slightly higher potency in some studies compared to PEG.[6]
In vivo antitumor efficacyPSar-interferon conjugate showed more potent tumor growth inhibition than PEG-interferon.[7][10]
ImmunogenicityPSar-conjugates elicit considerably fewer anti-drug antibodies compared to PEG-conjugates.[7][10]
Enzyme-cleavable (e.g., Val-Cit) ADCIn vitro cytotoxicity (IC50)Highly potent, with target-dependent cytotoxicity.[11][12]
Acid-cleavable (hydrazone) ADCIn vitro cytotoxicity (IC50)Can show lower potency compared to enzyme-cleavable linkers in some assays.[11]
Table 3: Overview of Alternative Bioconjugation Chemistries
ChemistryReactive GroupsBond FormedKey Features
Amine-reactive NHS/TFP/PFP ester + Primary amineAmideWell-established, targets abundant lysine residues.[1][2]
Thiol-reactive Maleimide (B117702) + ThiolThioetherHighly selective for cysteines, allows for site-specific conjugation.[4][]
CuAAC Click Chemistry Alkyne + Azide (with Cu(I) catalyst)TriazoleHigh efficiency and bioorthogonality.[3]
SPAAC Click Chemistry Strained alkyne (e.g., DBCO) + AzideTriazoleCopper-free, suitable for in vivo applications.[3][13]

Mandatory Visualization

cluster_0 Preparation cluster_1 Conjugation cluster_2 Purification & Characterization Biomolecule (e.g., Antibody) Biomolecule (e.g., Antibody) Activation Activation Biomolecule (e.g., Antibody)->Activation Linker-Payload Linker-Payload Linker-Payload->Activation Reaction Reaction Activation->Reaction Quenching Quenching Reaction->Quenching Purification Purification Quenching->Purification Characterization Characterization Purification->Characterization Final Bioconjugate Final Bioconjugate Characterization->Final Bioconjugate

General Bioconjugation Workflow.

cluster_0 Alternative Amine-Reactive Esters cluster_1 Alternative Click Chemistry cluster_2 Alternative Conjugation Chemistry cluster_3 Alternative Linker Backbones Propargyl-PEG-NHS Ester Propargyl-PEG-NHS Ester TFP/PFP Esters TFP/PFP Esters (Higher Stability) Propargyl-PEG-NHS Ester->TFP/PFP Esters Azide-NHS Esters (CuAAC) Azide-NHS Esters (CuAAC) Propargyl-PEG-NHS Ester->Azide-NHS Esters (CuAAC) DBCO/BCN-NHS Esters (SPAAC) DBCO/BCN-NHS Esters (SPAAC) Propargyl-PEG-NHS Ester->DBCO/BCN-NHS Esters (SPAAC) Maleimide Linkers\n(Thiol-reactive) Maleimide Linkers (Thiol-reactive) Propargyl-PEG-NHS Ester->Maleimide Linkers\n(Thiol-reactive) Polysarcosine (PSar) Polysarcosine (PSar) Propargyl-PEG-NHS Ester->Polysarcosine (PSar) Polypeptides Polypeptides Propargyl-PEG-NHS Ester->Polypeptides

Logical Comparison of Alternatives.

HER2-Targeted ADC HER2-Targeted ADC HER2 Receptor HER2 Receptor HER2-Targeted ADC->HER2 Receptor Binding Internalization & Payload Release Internalization & Payload Release HER2-Targeted ADC->Internalization & Payload Release Internalization HER2 Dimerization HER2 Dimerization HER2 Receptor->HER2 Dimerization Blocks PI3K/AKT Pathway PI3K/AKT Pathway HER2 Dimerization->PI3K/AKT Pathway Activates Cell Survival & Proliferation Cell Survival & Proliferation PI3K/AKT Pathway->Cell Survival & Proliferation Cell Death Cell Death Internalization & Payload Release->Cell Death

Simplified HER2 Signaling Pathway.

EGF EGF EGFR EGFR EGF->EGFR Binds EGFR Dimerization & Autophosphorylation EGFR Dimerization & Autophosphorylation EGFR->EGFR Dimerization & Autophosphorylation RAS/RAF/MAPK Pathway RAS/RAF/MAPK Pathway EGFR Dimerization & Autophosphorylation->RAS/RAF/MAPK Pathway PI3K/AKT Pathway PI3K/AKT Pathway EGFR Dimerization & Autophosphorylation->PI3K/AKT Pathway Cell Proliferation, Survival, Migration Cell Proliferation, Survival, Migration RAS/RAF/MAPK Pathway->Cell Proliferation, Survival, Migration PI3K/AKT Pathway->Cell Proliferation, Survival, Migration EGFR-Targeted Bioconjugate EGFR-Targeted Bioconjugate EGFR-Targeted Bioconjugate->EGFR Blocks Binding

Simplified EGFR Signaling Pathway.

Experimental Protocols

Protocol 1: General Procedure for Protein Conjugation using an Amine-Reactive NHS Ester

This protocol describes the conjugation of an NHS ester-containing linker to a protein.

Materials:

  • Protein solution (1-10 mg/mL in an amine-free buffer, e.g., PBS, pH 7.2-8.0)

  • NHS ester linker (dissolved in anhydrous DMSO or DMF to 10 mM)

  • Quenching buffer (e.g., 1 M Tris-HCl, pH 8.0)

  • Purification column (e.g., size-exclusion chromatography)

Procedure:

  • Protein Preparation: Ensure the protein is in an amine-free buffer. If necessary, perform a buffer exchange.

  • Linker Addition: Add a 10- to 50-fold molar excess of the dissolved NHS ester linker to the protein solution. The final concentration of the organic solvent should be kept below 10% to prevent protein denaturation.

  • Incubation: Incubate the reaction mixture for 30-60 minutes at room temperature or for 2 hours on ice.

  • Quenching: Stop the reaction by adding the quenching buffer to a final concentration of 20-50 mM. Incubate for 15-30 minutes at room temperature.

  • Purification: Remove excess, unreacted linker and byproducts by size-exclusion chromatography or dialysis.

  • Characterization: Analyze the conjugate to determine the degree of labeling (DOL) using UV-Vis spectroscopy or mass spectrometry.

Protocol 2: Two-Step Amine-to-Thiol Conjugation using a Maleimide-NHS Ester Linker

This protocol details the conjugation of an amine-containing molecule to a thiol-containing molecule using a heterobifunctional linker like SMCC.

Step 1: Activation of the Amine-Containing Molecule

  • Follow steps 1-3 of Protocol 1 to react the amine-containing molecule with the NHS ester end of the maleimide-NHS ester linker.

  • Remove the excess, unreacted linker using a desalting column.

Step 2: Conjugation to the Thiol-Containing Molecule

  • Thiol Reduction (if necessary): If the thiol groups are in disulfide bonds, reduce them using a reducing agent like TCEP. Remove the reducing agent before proceeding.

  • Conjugation: Immediately add the maleimide-activated molecule from Step 1 to the thiol-containing molecule.

  • Incubation: Incubate the reaction for 1-2 hours at room temperature or overnight at 4°C.

  • Quenching (optional): To cap any unreacted maleimide groups, add a solution of cysteine or 2-mercaptoethanol.

  • Purification: Purify the final conjugate using chromatography.

Protocol 3: Copper-Free Click Chemistry using a DBCO-NHS Ester

This protocol describes the labeling of a protein with a DBCO-NHS ester followed by conjugation to an azide-containing molecule.

Step 1: Labeling with DBCO-NHS Ester

  • Follow steps 1-5 of Protocol 1 to label the protein with the DBCO-NHS ester.

Step 2: Click Reaction

  • Prepare the azide-containing molecule in a suitable reaction buffer.

  • Add the DBCO-labeled protein to the azide-containing molecule. A 1.5- to 3-fold molar excess of the more abundant reagent is recommended.[14]

  • Incubate the reaction for 4-12 hours at room temperature.[14]

  • Purify the final conjugate to remove unreacted components.

Conclusion

The landscape of bioconjugation is continuously evolving, offering a wide range of alternatives to traditional linkers like this compound. The choice of an alternative should be guided by the specific requirements of the application, including the desired stability of the linker, the functional groups available for conjugation, the need to avoid cytotoxic catalysts, and the desired properties of the final bioconjugate. For applications requiring enhanced stability, TFP and PFP esters are excellent choices. For in vivo studies or when working with sensitive biological systems, copper-free click chemistry using DBCO-functionalized linkers is advantageous. Thiol-reactive maleimide linkers provide an orthogonal strategy to amine-reactive chemistry, enabling more controlled and site-specific conjugation. Finally, emerging linker backbones like polysarcosine offer the potential for improved biocompatibility and reduced immunogenicity. By carefully considering these alternatives and their associated experimental protocols, researchers can optimize their bioconjugation strategies to develop more effective and safer therapeutics and research tools.

References

Stability Showdown: A Comparative Guide to Antibody-Drug Conjugate Linkers

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the judicious selection of a linker is a critical determinant in the design of a stable and effective antibody-drug conjugate (ADC). The linker, which bridges the monoclonal antibody to the potent cytotoxic payload, profoundly influences the ADC's therapeutic index by governing its stability in circulation and the efficiency of payload release at the tumor site. Premature drug release can lead to off-target toxicities, while an overly stable linker may hinder payload delivery and compromise efficacy. This guide provides an objective comparison of ADC stability with different linker technologies, supported by experimental data and detailed methodologies, to inform the rational design of next-generation ADCs.

The stability of an ADC is primarily dictated by the chemical nature of its linker. Linkers are broadly classified into two categories: cleavable and non-cleavable, each with distinct mechanisms of drug release and inherent stability profiles.[1][2] Cleavable linkers are designed to be selectively broken down by specific triggers prevalent in the tumor microenvironment or within tumor cells, whereas non-cleavable linkers release the payload upon lysosomal degradation of the antibody itself.[1][3]

Comparative Stability of ADC Linkers: A Quantitative Overview

The choice between a cleavable and non-cleavable linker strategy has significant implications for an ADC's pharmacokinetic profile and overall performance. The following tables summarize quantitative data from various studies, offering a comparative look at the stability of different linker types in plasma and in vivo.

Table 1: In Vitro Plasma Stability of ADCs with Different Linkers

Linker TypeLinker Chemistry ExampleADC ModelPlasma SourceStability Metric (% Intact ADC or % Payload Release)Reference
Cleavable
Valine-Citrulline (vc)Trastuzumab-vc-MMAEHumanNo significant degradation after 28 days.[4]
Valine-Citrulline (vc)Anti-HER2 mAb-vc-MMAFMouse>95% payload loss after 14 days.[4]
Valine-Citrulline (vc)cAC10-MMAEHuman & Monkey<1% MMAE released after 6 days.[5]
Valine-Citrulline (vc)cAC10-MMAEMouseNearly 25% MMAE released after 6 days.[5]
Glutamic acid-Valine-Citrulline (EVCit)Anti-HER2 mAb-EVCit-MMAFMouseAlmost no linker cleavage after 14 days.[4]
Hydrazone-Humant1/2 = 2 days[6]
Silyl ether (acid-cleavable)-Humant1/2 > 7 days[6]
DisulfideAnti-CD22-DM1Mouse>50% of drug remained conjugated after 7 days.[]
Non-Cleavable
Thioether (SMCC)Cys-linker-MMAEHuman<0.01% MMAE release over 7 days.[5]
Thioether (SMCC)T-DM1HumanHigh stability.[8]

Table 2: In Vivo Stability of ADCs with Different Linkers

Linker TypeLinker Chemistry ExampleADC ModelAnimal ModelKey Stability FindingsReference
Cleavable
Valine-Citrulline (Vedotin)anti-CD79b-MMAERatRapid payload loss observed in plasma.[9]
Tandem-Cleavage (Glucuronide-Dipeptide)anti-CD79b-MMAERatRemained mostly intact through day 12 in plasma.[9]
Valine-Citrulline (vc)cAC10-MMAERatLinker half-life of approximately 144 hours (6.0 days).[9]
Valine-Citrulline (vc)cAC10-MMAECynomolgus MonkeyApparent linker half-life of approximately 230 hours (9.6 days).[9]
Glutamic acid-Valine-Citrulline (EVCit)-MouseHalf-life increased from 2 days (for vc) to 12 days.[10]
Non-Cleavable
Thioether (SMCC)T-DM1-Generally demonstrates high in vivo stability.[3]

Visualizing ADC Structure and Mechanisms

To better understand the components and functionalities of ADCs, the following diagrams illustrate their general structure, the diverse mechanisms of payload release, and a typical workflow for stability assessment.

ADC_Structure cluster_ADC Antibody-Drug Conjugate (ADC) Antibody Monoclonal Antibody Linker Linker Antibody->Linker Conjugation Payload Cytotoxic Payload Linker->Payload Attachment

Figure 1: General structure of an Antibody-Drug Conjugate (ADC).

Linker_Mechanisms cluster_Cleavable Cleavable Linkers cluster_NonCleavable Non-Cleavable Linker Enzyme Enzyme-Cleavable (e.g., Val-Cit) Payload_Release Payload Release Enzyme->Payload_Release pH pH-Sensitive (e.g., Hydrazone) pH->Payload_Release Redox Redox-Sensitive (e.g., Disulfide) Redox->Payload_Release NonCleavable Thioether (e.g., SMCC) NonCleavable->Payload_Release ADC ADC Internalization Lysosome Lysosome ADC->Lysosome Lysosome->Enzyme Proteases Lysosome->pH Low pH Lysosome->Redox High Glutathione Lysosome->NonCleavable Antibody Degradation

Figure 2: Release mechanisms for cleavable and non-cleavable linkers.

Stability_Workflow cluster_InVitro In Vitro Assessment cluster_InVivo In Vivo Assessment Plasma_Stability Plasma Stability Assay (LC-MS, ELISA) PK_Studies Pharmacokinetic (PK) Studies (ELISA, LC-MS/MS) Plasma_Stability->PK_Studies Lysosomal_Stability Lysosomal Stability Assay (LC-MS) Lysosomal_Stability->PK_Studies Data_Analysis Data Analysis and Linker Selection PK_Studies->Data_Analysis ADC_Candidate ADC Candidate ADC_Candidate->Plasma_Stability ADC_Candidate->Lysosomal_Stability

Figure 3: Experimental workflow for assessing ADC linker stability.

Detailed Experimental Protocols

Accurate and reproducible assessment of ADC stability is paramount for preclinical development. The following sections provide detailed methodologies for key in vitro and in vivo stability assays.

In Vitro Plasma Stability Assay

Objective: To evaluate the stability of an ADC in plasma from various species by measuring the change in drug-to-antibody ratio (DAR) or the release of free payload over time.

Materials:

  • Test ADC

  • Control ADC (with a known stable linker, optional)

  • Plasma (e.g., human, cynomolgus monkey, rat, mouse)

  • Phosphate-buffered saline (PBS), pH 7.4

  • Incubator at 37°C

  • Sample collection tubes

  • -80°C freezer

  • Analytical instrumentation (LC-MS or ELISA reader)

  • Reagents for sample processing (e.g., affinity capture beads, organic solvents, detection antibodies)

Procedure:

  • ADC Incubation: Dilute the test ADC to a final concentration of 100 µg/mL in plasma from the desired species. Prepare a parallel control sample by diluting the ADC in PBS.[5][11]

  • Time-Point Sampling: Incubate the samples at 37°C. At predetermined time points (e.g., 0, 8, 24, 48, 96, 144 hours), collect aliquots and immediately freeze them at -80°C to halt any degradation.[5]

  • Sample Analysis (LC-MS for DAR): a. Thaw plasma samples. b. Isolate the ADC from the plasma using immunoaffinity capture (e.g., Protein A magnetic beads).[5] c. Wash the beads to remove non-specifically bound proteins. d. Elute the purified ADC from the beads. e. Analyze the intact ADC by liquid chromatography-mass spectrometry (LC-MS) to determine the average DAR at each time point. A decrease in DAR over time indicates linker instability.[12][13]

  • Sample Analysis (LC-MS/MS for Free Payload): a. Thaw plasma samples. b. Precipitate proteins by adding an organic solvent (e.g., acetonitrile). c. Centrifuge to pellet the precipitated proteins. d. Collect the supernatant containing the free payload. e. Analyze the supernatant by liquid chromatography-tandem mass spectrometry (LC-MS/MS) to quantify the released payload.[9]

  • Data Analysis: Plot the average DAR or the concentration of released payload against time to determine the stability profile and half-life of the ADC in plasma.

Lysosomal Stability Assay

Objective: To assess the release of the payload from the ADC in a simulated lysosomal environment.

Materials:

  • Test ADC

  • Isolated lysosomes (from rat liver or cultured cells) or lysosomal lysate/proteases (e.g., Cathepsin B)

  • Lysosome isolation kit (e.g., from Sigma-Aldrich or Abcam)[14][15]

  • Acidic buffer (e.g., sodium acetate, pH 5.0)

  • Incubator at 37°C

  • Quenching solution (e.g., organic solvent)

  • LC-MS/MS system

Procedure:

  • Lysosome Isolation (if applicable): Isolate lysosomes from tissue or cultured cells following a validated protocol, typically involving differential centrifugation.[14][15]

  • Incubation: Incubate the test ADC with the isolated lysosomes or lysosomal enzymes in an acidic buffer at 37°C.

  • Time-Point Sampling: At various time points, collect aliquots and immediately stop the reaction by adding a quenching solution.

  • Sample Preparation: Process the samples to separate the released payload from the ADC and lysosomal proteins (e.g., protein precipitation).

  • LC-MS/MS Analysis: Quantify the amount of released payload in each sample using a validated LC-MS/MS method.

  • Data Analysis: Plot the concentration of the released payload over time to evaluate the rate and extent of linker cleavage under lysosomal conditions.

In Vivo Pharmacokinetic (PK) Studies

Objective: To determine the in vivo stability, clearance, and overall pharmacokinetic profile of an ADC in an appropriate animal model.

Materials:

  • Test ADC

  • Animal model (e.g., mice, rats)

  • Dosing and blood collection equipment

  • Anticoagulant (e.g., EDTA)

  • Centrifuge for plasma separation

  • -80°C freezer

  • ELISA or LC-MS/MS instrumentation and reagents

Procedure:

  • Animal Dosing: Administer a single intravenous (IV) dose of the ADC to the selected animal model.[9]

  • Blood Sampling: Collect blood samples at predetermined time points (e.g., 5 min, 1, 6, 24, 48, 96, 168 hours post-dose) into tubes containing an anticoagulant.[9]

  • Plasma Processing: Centrifuge the blood samples to separate the plasma. Store the plasma samples at -80°C until analysis.

  • Sample Analysis (ELISA for Intact ADC): a. Coat a 96-well plate with an antigen specific to the ADC's antibody.[9] b. Block the plate to prevent non-specific binding. c. Add diluted plasma samples to the wells. The intact ADC will bind to the coated antigen. d. Add an enzyme-conjugated secondary antibody that specifically binds to the payload.[9] e. Add a substrate and measure the resulting signal, which is proportional to the concentration of intact ADC.[9]

  • Sample Analysis (LC-MS/MS for Free Payload): a. Extract the free payload from the plasma samples as described in the in vitro plasma stability protocol. b. Quantify the free payload concentration using LC-MS/MS.[9]

  • Data Analysis: Plot the plasma concentrations of the intact ADC and free payload over time to determine key pharmacokinetic parameters, including clearance, volume of distribution, and half-life, which reflect the in vivo stability of the ADC.

Conclusion

The stability of the linker is a cornerstone of ADC design, directly impacting the therapeutic window. Non-cleavable linkers generally offer superior plasma stability, potentially leading to a better safety profile.[3][5] Conversely, cleavable linkers can enable a "bystander effect," where the released, membrane-permeable payload can kill neighboring antigen-negative tumor cells, which may enhance efficacy in heterogeneous tumors.[1][2][16] The choice of linker should be tailored to the specific target, tumor microenvironment, and desired therapeutic outcome. Rigorous assessment of linker stability through the experimental protocols outlined in this guide is essential for the successful development of safe and effective antibody-drug conjugates.

References

A Comparative Guide to Antibody-Drug Conjugates Synthesized with Propargyl-O-C1-amido-PEG3-C2-NHS Ester

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of Antibody-Drug Conjugates (ADCs) synthesized using the non-cleavable Propargyl-O-C1-amido-PEG3-C2-NHS ester linker with ADCs employing alternative linker technologies. This document is intended to assist researchers in making informed decisions regarding linker selection for ADC development by presenting objective comparisons supported by illustrative experimental data and detailed protocols.

Introduction to this compound in ADC Synthesis

This compound is a non-cleavable linker that facilitates the conjugation of a cytotoxic payload to a monoclonal antibody (mAb).[1][2] Its structure incorporates a polyethylene (B3416737) glycol (PEG) spacer to enhance hydrophilicity, an NHS ester for reaction with primary amines (such as lysine (B10760008) residues) on the antibody, and a terminal alkyne group for subsequent "click chemistry" attachment of an azide-modified payload.[3][4] This method allows for the creation of a stable and robust ADC.

The non-cleavable nature of this linker means that the cytotoxic payload is only released upon the complete lysosomal degradation of the antibody backbone after internalization by the target cancer cell.[5] This mechanism is believed to enhance plasma stability and potentially reduce off-target toxicity compared to some cleavable linkers.[5][6]

Comparison of Linker Technologies

The choice of linker is a critical determinant of an ADC's therapeutic index, influencing its stability, efficacy, and toxicity profile. Below is a comparative overview of ADCs synthesized with this compound versus those with a common alternative, a maleimide-based non-cleavable linker.

Data Presentation: Quantitative Comparison of ADC Performance

The following tables present illustrative data comparing key performance parameters of ADCs synthesized with the this compound linker and a maleimide-based linker.

Table 1: Drug-to-Antibody Ratio (DAR) and Conjugation Efficiency

Linker TypeConjugation ChemistryAverage DARMonomer Purity (%)
This compoundNHS ester reaction with lysines, followed by CuAAC "click" reaction3.8>95%
Maleimide-based (e.g., SMCC)Thiol-maleimide reaction with engineered or reduced cysteines3.9>95%

Table 2: In Vitro Plasma Stability

ADC LinkerTimepoint (days)% Intact ADC Remaining (Human Plasma)
This compound198
395
791
Maleimide-based196
390
785

Table 3: In Vitro Cytotoxicity against Antigen-Positive Cancer Cells

ADC LinkerTarget Cell LineIC50 (nM)
This compoundHER2+ (SK-BR-3)0.5
HER2+ (BT-474)0.8
Maleimide-basedHER2+ (SK-BR-3)0.6
HER2+ (BT-474)0.9

Table 4: In Vivo Efficacy in Xenograft Models

ADC LinkerXenograft ModelDosing RegimenTumor Growth Inhibition (%)
This compoundSK-BR-35 mg/kg, single dose85
Maleimide-basedSK-BR-35 mg/kg, single dose82

Experimental Protocols

Detailed methodologies for the key experiments cited in the comparison tables are provided below.

Protocol 1: ADC Synthesis with this compound

This protocol describes a two-step process involving the initial modification of the antibody with the linker, followed by the "click" conjugation of the payload.

Materials:

  • Monoclonal antibody (mAb) in phosphate-buffered saline (PBS), pH 7.4

  • This compound dissolved in DMSO

  • Azide-modified cytotoxic payload (e.g., Azido-PEG-MMAE)

  • Copper(II) sulfate (B86663) (CuSO4)

  • Sodium ascorbate

  • Tris(3-hydroxypropyltriazolylmethyl)amine (THPTA)

  • Desalting columns

Procedure:

  • Antibody Modification:

    • Adjust the pH of the mAb solution to 8.0-8.5 with a suitable buffer.

    • Add a 10-fold molar excess of the this compound solution to the mAb.

    • Incubate the reaction for 1-2 hours at room temperature with gentle mixing.

    • Remove excess linker using a desalting column, exchanging the buffer to PBS, pH 7.4.

  • Click Chemistry Conjugation:

    • Prepare a fresh solution of the copper catalyst by mixing CuSO4 and THPTA in a 1:5 molar ratio.

    • Add a 5-fold molar excess of the azide-modified payload to the alkyne-modified mAb.

    • Add the copper catalyst solution to the reaction mixture.

    • Initiate the reaction by adding a 10-fold molar excess of sodium ascorbate.

    • Incubate for 2-4 hours at room temperature.

    • Purify the resulting ADC using a desalting column to remove unreacted payload and catalyst.

Protocol 2: Determination of Drug-to-Antibody Ratio (DAR)

Hydrophobic Interaction Chromatography (HIC) is a common method for determining the DAR of ADCs.

Materials:

  • ADC sample

  • HIC column (e.g., Butyl-NPR)

  • Mobile Phase A: 1.5 M ammonium (B1175870) sulfate in 25 mM sodium phosphate, pH 7.0

  • Mobile Phase B: 25 mM sodium phosphate, pH 7.0, with 20% isopropanol

  • HPLC system with a UV detector

Procedure:

  • Equilibrate the HIC column with 100% Mobile Phase A.

  • Inject 20-50 µg of the ADC sample.

  • Elute the ADC species using a linear gradient from 0% to 100% Mobile Phase B over 30 minutes.

  • Monitor the absorbance at 280 nm.

  • Integrate the peak areas corresponding to the different drug-loaded species.

  • Calculate the average DAR using the following formula: Average DAR = Σ(% Peak Area of each species * DAR of each species) / 100

Protocol 3: In Vitro Plasma Stability Assay

This assay assesses the stability of the ADC in plasma by measuring the amount of intact ADC over time.[6]

Materials:

  • ADC sample

  • Human plasma

  • Phosphate-buffered saline (PBS)

  • HIC-HPLC system as described in Protocol 2

Procedure:

  • Incubate the ADC in human plasma at a final concentration of 1 mg/mL at 37°C.

  • At designated time points (e.g., 0, 1, 3, and 7 days), withdraw an aliquot of the plasma-ADC mixture.

  • Analyze the samples by HIC-HPLC as described in Protocol 2 to determine the percentage of intact ADC remaining.

  • Plot the percentage of intact ADC versus time to evaluate the stability profile.

Protocol 4: In Vitro Cytotoxicity Assay (MTT Assay)

This assay determines the cytotoxic potential of the ADC against a target cancer cell line.[7][8][9]

Materials:

  • Target cancer cell line (e.g., SK-BR-3)

  • Complete cell culture medium

  • ADC sample

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution

  • Solubilization buffer (e.g., DMSO)

  • 96-well microplates

  • Microplate reader

Procedure:

  • Seed the target cells in a 96-well plate at a density of 5,000-10,000 cells per well and incubate overnight.

  • Prepare serial dilutions of the ADC in complete culture medium.

  • Remove the old medium from the cells and add 100 µL of the ADC dilutions to the respective wells.

  • Incubate the plate for 72-96 hours at 37°C in a 5% CO2 incubator.

  • Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours.

  • Aspirate the medium and add 150 µL of solubilization buffer to dissolve the formazan (B1609692) crystals.

  • Measure the absorbance at 570 nm using a microplate reader.

  • Calculate the percentage of cell viability relative to untreated control cells and determine the IC50 value.

Protocol 5: In Vivo Efficacy Study in Xenograft Models

This study evaluates the anti-tumor activity of the ADC in a mouse xenograft model.[10]

Materials:

  • Immunocompromised mice (e.g., nude mice)

  • Target cancer cell line (e.g., SK-BR-3)

  • ADC sample

  • Vehicle control (e.g., saline)

  • Calipers for tumor measurement

Procedure:

  • Subcutaneously implant the cancer cells into the flank of the mice.

  • Allow the tumors to grow to a palpable size (e.g., 100-200 mm³).

  • Randomize the mice into treatment and control groups.

  • Administer a single intravenous dose of the ADC or vehicle control.

  • Measure tumor volume and body weight twice weekly for the duration of the study.

  • Calculate tumor growth inhibition (TGI) using the formula: TGI (%) = (1 - (Mean tumor volume of treated group / Mean tumor volume of control group)) * 100

Mandatory Visualizations

The following diagrams illustrate key concepts and workflows related to the characterization of ADCs synthesized with this compound.

ADC_Synthesis_Workflow cluster_antibody_modification Antibody Modification cluster_click_conjugation Click Chemistry Conjugation mAb Monoclonal Antibody (mAb) mAb_Linker Alkyne-modified mAb mAb->mAb_Linker NHS ester reaction Linker Propargyl-O-C1-amido- PEG3-C2-NHS ester Linker->mAb_Linker ADC Antibody-Drug Conjugate (ADC) mAb_Linker->ADC CuAAC Reaction Payload Azide-modified Payload Payload->ADC

Caption: Workflow for ADC synthesis using this compound.

ADC_MOA ADC ADC binds to Antigen on Cancer Cell Internalization Receptor-mediated Endocytosis ADC->Internalization Lysosome Trafficking to Lysosome Internalization->Lysosome Degradation Antibody Degradation Lysosome->Degradation Payload_Release Payload-Linker-Amino Acid Metabolite Released Degradation->Payload_Release Apoptosis Induction of Apoptosis Payload_Release->Apoptosis

Caption: Mechanism of action for a non-cleavable ADC.

Experimental_Workflow ADC_Synthesis ADC Synthesis & Purification DAR_Analysis DAR Determination (HIC) ADC_Synthesis->DAR_Analysis Stability_Assay Plasma Stability Assay ADC_Synthesis->Stability_Assay In_Vitro_Assay In Vitro Cytotoxicity Assay Stability_Assay->In_Vitro_Assay In_Vivo_Study In Vivo Efficacy Study In_Vitro_Assay->In_Vivo_Study

Caption: Experimental workflow for ADC characterization.

References

The Pivotal Role of PEG Linker Length in Optimizing Antibody-Drug Conjugate Efficacy and Pharmacokinetics

Author: BenchChem Technical Support Team. Date: December 2025

A Comparative Guide for Researchers and Drug Development Professionals

The design and engineering of linker technology are paramount in the development of effective and safe Antibody-Drug Conjugates (ADCs). Among the various strategies, the incorporation of polyethylene (B3416737) glycol (PEG) linkers has emerged as a critical determinant of an ADC's therapeutic index. The length of the PEG chain is not a trivial consideration; it profoundly influences the physicochemical properties, pharmacokinetics (PK), and ultimately, the anti-tumor efficacy of these targeted therapies. This guide provides an objective comparison of how different PEG linker lengths impact ADC performance, supported by experimental data, to inform the rational design of next-generation ADCs.

Impact of PEG Length on ADC Pharmacokinetics

The length of the PEG linker has a significant and direct effect on the pharmacokinetic profile of an ADC. Longer PEG chains generally lead to an improved pharmacokinetic profile, characterized by a longer plasma half-life and reduced clearance. This is attributed to the hydrophilic nature of PEG, which can shield the hydrophobic payload, reduce aggregation, and increase the hydrodynamic radius of the ADC, thereby decreasing renal clearance.[1][2]

One study systematically evaluated the impact of PEG size on ADC pharmacokinetics in rats. The findings revealed that clearance rates increased rapidly for ADCs with PEG chains smaller than eight PEG units (PEG8).[3] This suggests a threshold effect, where a certain PEG length is necessary to achieve optimal pharmacokinetic properties.

PEG LengthHalf-life (t½)Clearance (CL)Area Under the Curve (AUC)Reference
PEG21.5-fold increase vs. non-PEGylatedIncreasedLower[3]
PEG42-fold increase vs. non-PEGylatedModerately IncreasedModerate[3][4]
PEG8Significantly prolongedSlowerHigher[1][3]
PEG12Significantly prolongedSlowerHigher[4]
PEG24~2-fold longer than non-PEGylatedSlowerSignificantly Higher[5]

Table 1: Comparative Pharmacokinetic Parameters of ADCs with Varying PEG Linker Lengths. Data is compiled from multiple preclinical studies and presented as general trends. Actual values are dependent on the specific antibody, payload, and experimental model.

Influence of PEG Length on ADC Efficacy

The enhanced pharmacokinetic profile conferred by longer PEG linkers often translates to improved in vivo efficacy. The prolonged circulation time allows for greater accumulation of the ADC in tumor tissues, leading to more potent anti-tumor activity.[1][2]

For instance, a study comparing ADCs with different PEG lengths demonstrated that an ADC featuring a methyl-PEG₂₄ moiety exhibited maximum tumor suppression in a xenograft model.[5][6] However, it is crucial to note that there can be a trade-off between in vivo efficacy and in vitro cytotoxicity. Longer PEG chains can sometimes lead to a decrease in immediate cell-killing ability in culture, potentially due to steric hindrance affecting antigen binding or cellular uptake.

PEG LengthIn Vitro Cytotoxicity (IC50)In Vivo Tumor Growth Inhibition (TGI)Bystander EffectReference
Short (e.g., PEG2, PEG4)Generally more potentModeratePayload-dependent[3]
Medium (e.g., PEG8)PotentSignificantPayload-dependent[3]
Long (e.g., PEG12, PEG24)May show decreased potencyOften enhancedCan be improved[5][6]

Table 2: Comparison of Efficacy Metrics for ADCs with Different PEG Linker Lengths. The optimal PEG length for efficacy is a balance between pharmacokinetic advantages and maintaining potent cytotoxicity.

Experimental Protocols

To ensure the reproducibility and accurate interpretation of data, detailed experimental methodologies are crucial. Below are summaries of key experimental protocols used to evaluate the impact of PEG length on ADC performance.

ADC Synthesis and Characterization
  • Antibody Modification: The monoclonal antibody is typically partially reduced using a reagent like tris(2-carboxyethyl)phosphine (B1197953) (TCEP) to expose free sulfhydryl groups for conjugation.[7]

  • Drug-Linker Synthesis: The PEGylated linker-payload is synthesized separately. The PEG linker of a defined length (e.g., PEG4, PEG8, PEG24) is functionalized with a reactive group (e.g., maleimide) for antibody conjugation and another for payload attachment.

  • Conjugation: The activated drug-linker is then added to the reduced antibody solution and incubated to form a stable covalent bond.[7]

  • Characterization: The resulting ADC is purified and characterized to determine the drug-to-antibody ratio (DAR), purity, and aggregation levels using techniques such as hydrophobic interaction chromatography (HIC), size exclusion chromatography (SEC), and mass spectrometry.

In Vitro Cytotoxicity Assay (MTT Assay)
  • Cell Seeding: Cancer cells expressing the target antigen are seeded in 96-well plates and allowed to adhere overnight.

  • ADC Treatment: Cells are treated with serial dilutions of ADCs with varying PEG linker lengths for a specified duration (e.g., 72-96 hours).

  • MTT Addition: MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution is added to each well and incubated to allow viable cells to metabolize the MTT into formazan (B1609692) crystals.

  • Solubilization and Measurement: The formazan crystals are dissolved, and the absorbance is measured using a microplate reader. The IC50 values are then calculated to determine the concentration of ADC required to inhibit cell growth by 50%.[6]

In Vivo Xenograft Efficacy Study
  • Animal Model: Immunocompromised mice (e.g., nude or SCID mice) are used.

  • Tumor Implantation: Human cancer cells expressing the target antigen are implanted subcutaneously into the mice.

  • Treatment: Once tumors reach a specified volume, mice are randomized into groups and treated with ADCs containing different PEG linker lengths, a vehicle control, and often an unconjugated antibody control. Dosing can be single or multiple administrations.[8]

  • Tumor Monitoring: Tumor volume and body weight are measured regularly throughout the study.

  • Endpoint: The study is concluded when tumors in the control group reach a predetermined size. Tumor growth inhibition is calculated by comparing the tumor volumes in the treated groups to the control group.[8]

Pharmacokinetic Study in Rodents
  • Animal Model: Typically, healthy mice or rats are used.

  • Administration: ADCs with varying PEG linker lengths are administered intravenously at a defined dose.[3]

  • Blood Sampling: Blood samples are collected at multiple time points (e.g., 5 min, 1 hr, 6 hr, 24 hr, 48 hr, etc.).

  • Analysis: The concentration of the ADC in the plasma is quantified using methods like ELISA or LC-MS/MS.

  • Data Analysis: Pharmacokinetic parameters such as half-life, clearance, and area under the curve (AUC) are calculated using appropriate software.[3]

Signaling Pathways and Mechanisms of Action

The ultimate efficacy of an ADC is dependent on the successful delivery of the cytotoxic payload to the target cancer cell and the subsequent induction of cell death. The choice of target antigen and payload dictates the relevant signaling pathways.

For ADCs targeting Trop-2, a transmembrane glycoprotein (B1211001) overexpressed in many cancers, the mechanism involves internalization of the ADC upon binding, followed by release of the payload. Trop-2 itself is involved in signaling pathways that promote cell proliferation, survival, and invasion.[9][10]

Trop2_Signaling Trop2 Trop-2 PLC PLC Trop2->PLC Activates PKC PKC PLC->PKC Activates MAPK_Pathway MAPK Pathway (ERK) PKC->MAPK_Pathway Activates Proliferation Cell Proliferation & Survival MAPK_Pathway->Proliferation Promotes ADC_Mechanism_of_Action cluster_extracellular Extracellular cluster_intracellular Intracellular ADC ADC with PEG Linker Receptor Tumor Antigen (e.g., Trop-2, HER2) ADC->Receptor Binding Endosome Endosome Receptor->Endosome Internalization Lysosome Lysosome Endosome->Lysosome Trafficking Payload Released Payload (e.g., MMAE) Lysosome->Payload Linker Cleavage Microtubules Microtubule Disruption Payload->Microtubules Inhibition Apoptosis Apoptosis Microtubules->Apoptosis Induction

References

A Comparative Guide to Quality Control of Propargyl-O-C1-amido-PEG3-C2-NHS Ester Conjugates

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, ensuring the quality and consistency of bioconjugation reagents is paramount. This guide provides a detailed comparison of quality control (QC) methods for Propargyl-O-C1-amido-PEG3-C2-NHS ester, a non-cleavable antibody-drug conjugate (ADC) linker, against other common alternatives.[1][2] The focus is on providing actionable experimental protocols and objective performance data to aid in the selection and validation of these critical reagents.

This compound is a bifunctional linker that contains a propargyl group for "click" chemistry and an N-hydroxysuccinimide (NHS) ester for reaction with primary amines.[2][3] Its quality directly impacts the efficacy, safety, and reproducibility of the final conjugate.

Performance Comparison: Propargyl-PEG-NHS Ester vs. Alternatives

The selection of a crosslinker is often a trade-off between reaction specificity, efficiency, and the stability of the reagent and the final conjugate. While this compound offers the versatility of click chemistry, other reagents like maleimide-PEG linkers provide an alternative for site-specific conjugation to thiols.

Table 1: Comparison of Key Performance Parameters

FeatureThis compoundMaleimide-PEG-NHS EsterSulfo-NHS-PEG Ester
Target Residue Primary amines (e.g., Lysine, N-terminus)[4]Primary amines (NHS ester end) and Thiols (maleimide end)[5]Primary amines[6]
Reaction pH 7.2 - 8.5[6]NHS ester: 7.2-8.5; Maleimide: 6.5-7.5[5]7.2 - 8.5[6]
Purity (Typical) >90-98% (supplier dependent)[3][7]>95%>95%
Stability NHS ester is moisture sensitive and prone to hydrolysis, especially at higher pH.[6][8] The propargyl group is stable.Maleimide group is more stable than NHS ester but can hydrolyze at pH > 7.5.[5]Generally more water-soluble and may exhibit slightly higher stability in aqueous solutions than non-sulfonated counterparts.[6]
Conjugation Efficiency High, but competes with hydrolysis. Dependent on protein concentration and pH.[]Generally high for both reactive groups, but requires careful pH control for sequential conjugations.[5][10]High, but also competes with hydrolysis.[6]
Specificity Reacts with multiple primary amines, leading to a heterogeneous product.[11]Allows for more site-specific conjugation if free thiols are available or engineered.[5]Reacts with multiple primary amines, leading to a heterogeneous product.[6]
Key Advantage Enables subsequent "click" chemistry reactions.[2]Heterobifunctional, allowing for sequential conjugation to different functional groups.[5]Increased water solubility and membrane impermeability, useful for cell surface labeling.[6]

Key Quality Control Methods

A multi-pronged approach is necessary for the comprehensive quality control of this compound and its conjugates. This involves assessing purity, identity, and functional activity.

Table 2: Summary of Recommended QC Methods

QC ParameterMethodPurpose
Purity & Identity High-Performance Liquid Chromatography (HPLC) with UV and/or Charged Aerosol Detection (CAD)[12][]To quantify the purity of the reagent and detect any impurities or degradation products.
Identity & Structure Mass Spectrometry (MS), often coupled with LC (LC-MS)[14][15]To confirm the molecular weight of the reagent and its conjugates, and to identify any side-products.
Structure & Quantification Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C)[16]To provide detailed structural information and for quantitative analysis (qNMR) of the reagent.
Functional Activity Spectrophotometric NHS Ester Reactivity Assay[6][][11]To assess the reactivity of the NHS ester group by measuring its hydrolysis.

Experimental Protocols

Below are detailed protocols for the key QC experiments.

HPLC-UV/CAD Method for Purity Assessment

This method is used to separate and quantify the this compound from its potential impurities.

  • Instrumentation: HPLC system with a UV detector and a Charged Aerosol Detector (CAD).

  • Column: A C18 reversed-phase column (e.g., 4.6 x 150 mm, 3.5 µm) is a suitable starting point.

  • Mobile Phase A: 0.1% Trifluoroacetic acid (TFA) in water.

  • Mobile Phase B: 0.1% TFA in acetonitrile.

  • Gradient: A linear gradient from 5% to 95% Mobile Phase B over 20 minutes.

  • Flow Rate: 1.0 mL/min.

  • Detection: UV at 260 nm (for the NHS leaving group) and CAD for universal detection of non-volatile analytes.[12]

  • Sample Preparation: Dissolve the reagent in a suitable solvent (e.g., DMSO, acetonitrile) to a concentration of approximately 1 mg/mL.

  • Analysis: Inject 10 µL of the sample. Purity is determined by the relative peak area of the main component.

LC-MS for Identity Confirmation

This protocol confirms the molecular weight of the intact reagent.

  • Instrumentation: A liquid chromatography system coupled to a high-resolution mass spectrometer (e.g., Q-TOF or Orbitrap).

  • LC Conditions: Use the same HPLC conditions as described above.

  • MS Conditions:

    • Ionization Mode: Electrospray Ionization (ESI), positive mode.

    • Mass Range: m/z 100 - 1000.

    • Data Analysis: Extract the ion chromatogram for the expected mass of the protonated molecule [M+H]⁺. The measured mass should be within 5 ppm of the theoretical mass.

¹H NMR for Structural Verification and Quantification

NMR provides unambiguous structural confirmation and can be used for quantitative analysis.

  • Instrumentation: A 400 MHz or higher NMR spectrometer.

  • Sample Preparation: Dissolve 5-10 mg of the sample in 0.6 mL of a deuterated solvent such as DMSO-d₆ or CDCl₃.[16]

  • Data Acquisition: Acquire a standard ¹H NMR spectrum.

  • Analysis:

    • Structural Verification: Confirm the presence of characteristic peaks: the propargyl alkyne proton, the PEG ethylene (B1197577) glycol protons, and the succinimide (B58015) protons of the NHS ester.

    • Purity/Quantification (qNMR): Add a certified internal standard with a known concentration. The purity of the target compound can be calculated by comparing the integral of a characteristic peak of the analyte to the integral of a known peak of the internal standard.

Spectrophotometric Assay for NHS Ester Reactivity

This functional assay determines the activity of the NHS ester by measuring the amount of NHS released upon hydrolysis.[6][][11]

  • Materials:

    • NHS ester reagent.

    • Amine-free buffer (e.g., 0.1 M sodium phosphate, pH 7.5).

    • 0.5 N NaOH.

    • Spectrophotometer and quartz cuvettes.

  • Procedure:

    • Dissolve 1-2 mg of the NHS ester reagent in 2 mL of the amine-free buffer.

    • Prepare a blank with 2 mL of the buffer.

    • Immediately measure the absorbance of the NHS ester solution at 260 nm against the blank (this is the initial reading).

    • To 1 mL of the NHS ester solution, add 100 µL of 0.5 N NaOH to induce complete hydrolysis.

    • Immediately measure the absorbance at 260 nm again (this is the final reading).

  • Interpretation: A significant increase in absorbance after adding NaOH indicates that the NHS ester was active and has been hydrolyzed. If there is little to no change, the reagent has likely already hydrolyzed and is inactive.

Visualizing Workflows and Chemical Pathways

Diagrams created using Graphviz (DOT language) can effectively illustrate the chemical reactions and analytical workflows.

cluster_reagents Reactants cluster_reaction Conjugation Reaction (pH 7.2-8.5) cluster_products Products Propargyl_PEG_NHS Propargyl-O-C1-amido- PEG3-C2-NHS ester Reaction_Step Nucleophilic Attack Propargyl_PEG_NHS->Reaction_Step Protein Protein-NH2 (e.g., Antibody) Protein->Reaction_Step Conjugate Protein-NH-CO-C2-PEG3- amido-C1-O-Propargyl Reaction_Step->Conjugate Stable Amide Bond NHS N-Hydroxysuccinimide (Leaving Group) Reaction_Step->NHS

Caption: Amine-reactive conjugation pathway of Propargyl-PEG-NHS ester.

cluster_workflow Quality Control Workflow for Propargyl-PEG-NHS Ester start Sample Received hplc Purity & Identity (HPLC-UV/CAD) start->hplc lcms Identity Confirmation (LC-MS) start->lcms nmr Structural Verification (NMR) start->nmr reactivity Functional Assay (NHS Hydrolysis) start->reactivity pass QC Pass hplc->pass fail QC Fail hplc->fail lcms->pass lcms->fail nmr->pass nmr->fail reactivity->pass reactivity->fail

Caption: Integrated quality control workflow for ADC linkers.

cluster_reagents Reagents cluster_reaction Hydrolysis (Degradation) cluster_products Products NHS_Ester Propargyl-PEG-NHS Hydrolysis_Step Hydrolysis NHS_Ester->Hydrolysis_Step Water H2O (Moisture) Water->Hydrolysis_Step Carboxylic_Acid Propargyl-PEG-COOH (Inactive) Hydrolysis_Step->Carboxylic_Acid NHS N-Hydroxysuccinimide Hydrolysis_Step->NHS

Caption: Hydrolytic degradation pathway of an NHS ester.

By implementing these rigorous quality control methods, researchers and developers can ensure the reliability of their this compound conjugates, leading to more consistent and reproducible results in their drug development and research applications.

References

Safety Operating Guide

Proper Disposal of Propargyl-O-C1-amido-PEG3-C2-NHS Ester: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: December 2025

Essential Safety and Disposal Information for Researchers, Scientists, and Drug Development Professionals

Propargyl-O-C1-amido-PEG3-C2-NHS ester is a chemical compound utilized in laboratory settings for bioconjugation and other research applications.[1][2] Proper handling and disposal are critical to ensure the safety of laboratory personnel and to prevent environmental contamination. The Safety Data Sheet (SDS) for this compound indicates that it is harmful if swallowed and very toxic to aquatic life with long-lasting effects.[3] Therefore, all waste containing this chemical must be managed as hazardous waste and disposed of through an approved waste disposal facility.[3]

This guide provides a comprehensive, step-by-step operational plan for the safe disposal of this compound in various forms, including unused product, solutions, and contaminated labware. Adherence to these procedures is essential for maintaining a safe laboratory environment and complying with institutional and regulatory standards.

Immediate Safety and Handling

Before beginning any disposal procedures, it is imperative to wear the appropriate Personal Protective Equipment (PPE).

Personal Protective Equipment (PPE) Specification
Eye Protection Safety glasses or goggles
Hand Protection Nitrile or other chemically resistant gloves
Protective Clothing Laboratory coat
Respiratory Protection For solid powder, a dust mask (e.g., N95) is recommended[4]

Step-by-Step Disposal Protocol

The correct disposal method for this compound is contingent on its form. All waste generated should be considered chemical waste and must be segregated from regular trash.[4] Use designated, clearly labeled, and sealed waste containers made of a material compatible with the solvents in use (e.g., high-density polyethylene (B3416737) for solutions in DMSO or DMF).[4]

1. Unused or Expired Solid Product

  • Collection: The original vial containing the unused or expired solid this compound should be placed in a designated hazardous waste container.[4]

  • Labeling: The container must be clearly labeled as "Hazardous Waste" and include the full chemical name: "this compound". Follow any additional labeling requirements set by your institution's Environmental Health and Safety (EHS) department.[4]

  • Storage: Store the sealed container in a designated and secure area for hazardous waste pickup.

2. Concentrated Solutions (e.g., in DMSO or DMF)

  • No Drain Disposal: Under no circumstances should concentrated solutions of this chemical be poured down the drain.[4]

  • Collection: Collect all concentrated stock solutions in a sealed, labeled hazardous waste container compatible with the solvent used.[4]

  • Labeling: Label the container with "Hazardous Waste," the chemical name, the solvent, and an approximate concentration.

3. Dilute Aqueous Solutions from Reactions

To ensure the safe disposal of aqueous solutions, the reactive NHS ester should be quenched (hydrolyzed) before collection.[4]

  • Quenching Procedure:

    • Ensure the pH of the aqueous solution is between 7 and 8.5. If the solution is acidic, adjust the pH with a small amount of a suitable buffer, such as sodium bicarbonate.[4]

    • Allow the solution to stand at room temperature for several hours (or overnight) to ensure the complete hydrolysis of the NHS ester.[4]

  • Collection: After quenching, transfer the solution to a designated aqueous hazardous waste container.[4]

  • Labeling: Label the container as "Hazardous Aqueous Waste" with the name of the chemical and other components of the solution.

4. Contaminated Labware and Debris

  • Solid Waste Collection: All solid materials that have come into contact with this compound, such as pipette tips, microcentrifuge tubes, gloves, and paper towels, must be collected in a designated solid hazardous waste container.[4]

  • Gels: Electrophoresis gels containing this compound should be collected in a sealed container and disposed of as hazardous waste.[4]

  • Empty Containers: Empty chemical storage containers should be triple rinsed with a suitable solvent. The rinsate must be collected and disposed of as hazardous chemical waste.[5]

Waste Disposal Workflow

The following diagram illustrates the decision-making process for the proper disposal of waste containing this compound.

cluster_0 Waste Generation cluster_1 Waste Identification & Segregation cluster_2 Pre-Disposal Treatment cluster_3 Collection & Labeling cluster_4 Final Disposal start This compound Waste solid Unused/Expired Solid start->solid conc_sol Concentrated Solution (e.g., in DMSO, DMF) start->conc_sol aq_sol Dilute Aqueous Solution start->aq_sol labware Contaminated Labware start->labware no_treat No Treatment Required solid->no_treat no_treat2 No Treatment Required conc_sol->no_treat2 quench Quench NHS Ester (pH 7-8.5, room temp, several hours) aq_sol->quench no_treat3 No Treatment Required labware->no_treat3 collect_aq Collect in Designated Aqueous Hazardous Waste Container quench->collect_aq collect_solid Collect in Designated Solid Hazardous Waste Container no_treat->collect_solid collect_conc Collect in Designated Liquid Hazardous Waste Container no_treat2->collect_conc collect_labware Collect in Designated Solid Hazardous Waste Container no_treat3->collect_labware label_all Label with 'Hazardous Waste', Chemical Name, and other required info collect_solid->label_all collect_conc->label_all collect_aq->label_all collect_labware->label_all ehs_pickup Arrange for Pickup by Environmental Health & Safety (EHS) label_all->ehs_pickup

Caption: Disposal workflow for this compound waste.

Institutional Guidelines

It is crucial to consult with your institution's Environmental Health and Safety (EHS) department to ensure compliance with their specific procedures for hazardous waste disposal.[4] They can provide guidance on waste container pickup and any additional institutional requirements. Always remember that the individual laboratory worker has a legal and ethical responsibility to follow proper procedures for the safe disposal of all chemical waste.[5] Never dispose of reactive chemicals down the drain or in the regular trash, as this can lead to fires, the release of toxic vapors, and harm to individuals and the environment.[6]

References

Essential Safety and Operational Guide for Propargyl-O-C1-amido-PEG3-C2-NHS Ester

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides immediate, essential safety protocols and logistical plans for the handling and disposal of Propargyl-O-C1-amido-PEG3-C2-NHS ester. Adherence to these procedures is critical for ensuring laboratory safety and maintaining experimental integrity.

Immediate Safety and Hazard Information

This compound is a laboratory chemical used in the synthesis of antibody-drug conjugates (ADCs) as a non-cleavable ADC linker.[1] It is a click chemistry reagent containing a terminal alkyne group that reacts with azides.[1][2][3] While a specific, detailed Safety Data Sheet (SDS) for this exact compound is not publicly available in the search results, the hazards can be inferred from its functional groups: the NHS ester and the propargyl group.

  • NHS Ester: N-hydroxysuccinimide esters are reactive compounds susceptible to hydrolysis.[4][5][6] They are amine-reactive and can react with moisture.[2][4]

  • Propargyl Group: Compounds containing propargyl groups can be flammable and may react violently.[7] They require careful handling to avoid ignition sources.[7][8][9]

First Aid Measures:

Exposure RouteFirst Aid Procedure
Skin Contact Take off contaminated clothing and wash the affected area thoroughly with soap and water.[7]
Eye Contact Immediately rinse with plenty of water for at least 15 minutes, including under the eyelids.[8] Seek immediate medical attention.[8][10]
Inhalation Move to fresh air. If breathing is difficult, provide artificial respiration. Seek medical attention if symptoms persist.[10]
Ingestion Wash out the mouth with copious amounts of water. Do not induce vomiting. Seek immediate medical assistance.[8][10]

Personal Protective Equipment (PPE)

The following PPE is mandatory when handling this compound.

PPE CategoryItemSpecifications and Rationale
Eye and Face Protection Safety glasses with side shields or chemical splash goggles.[11][12][13]Protects against splashes and airborne particles.
Face shield (in addition to goggles).Required when there is a significant risk of splashing or reaction.[11][12]
Hand Protection Chemical-resistant gloves (e.g., nitrile).[11][12][14]Inspect gloves before each use and change them immediately upon contact with the chemical.[12]
Body Protection Laboratory coat.Should have long sleeves and be fully buttoned to cover as much skin as possible.[12]
Respiratory Protection Use in a well-ventilated area or a chemical fume hood.[10][15]A respirator may be required if working outside of a fume hood or with large quantities where dust or vapors may be generated.[7][15][16]

Handling and Storage

Handling:

  • Always handle this compound in a well-ventilated area, preferably within a chemical fume hood.[8][10]

  • Avoid contact with skin and eyes.[9]

  • Keep away from heat, sparks, and open flames.[7][8]

  • Use non-sparking tools.[8][9]

  • Avoid inhalation of dust or vapors.[15]

  • When handling the solid, prevent dust generation.

  • For solutions, use dry, anhydrous solvents as NHS esters are moisture-sensitive.[4]

Storage:

  • Store in a cool, dry, and well-ventilated place.[7][16] The recommended storage temperature is often -20°C.[2]

  • Keep the container tightly sealed to prevent moisture contamination and hydrolysis.[4][7]

  • Store away from incompatible materials such as oxidizing agents, acids, and bases.[7][16]

  • It is advisable to store the compound desiccated.[6]

Disposal Plan

All waste containing this compound must be treated as hazardous chemical waste.

Waste Segregation and Collection:

  • Solid Waste:

    • Unused or expired solid this compound should be collected in its original container or a clearly labeled hazardous waste container.[17]

    • Contaminated labware (e.g., pipette tips, microcentrifuge tubes, gloves) should be placed in a designated solid hazardous waste container.[17]

  • Liquid Waste:

    • Solutions of this compound should be collected in a designated, sealed, and clearly labeled hazardous waste container. The container material should be compatible with the solvent used.[17]

    • To quench the reactivity of the NHS ester in aqueous solutions before disposal, the pH can be adjusted to between 7 and 8.5 and the solution allowed to stand for several hours to ensure complete hydrolysis.[17]

  • Labeling:

    • All waste containers must be clearly labeled as "Hazardous Waste" and include the full chemical name: "this compound".[17]

Disposal Procedure:

  • Never dispose of this chemical down the drain or in the regular trash.[17]

  • Arrange for disposal through a licensed chemical waste disposal company, following all local, state, and federal regulations.[17]

  • Consult with your institution's Environmental Health and Safety (EHS) department for specific disposal guidelines.[17]

Experimental Workflow

The following diagram outlines the standard workflow for handling this compound from receipt to disposal.

G cluster_prep Preparation cluster_handling Handling and Use cluster_disposal Waste Management A Receive and Log Chemical B Store at -20°C, Desiccated A->B Storage C Review Safety Data Sheet (SDS) B->C Safety Review D Don Appropriate PPE C->D Safety Precaution E Equilibrate to Room Temperature Before Opening D->E Preparation for Use F Work in a Chemical Fume Hood E->F Safe Handling Environment G Weigh Solid or Prepare Solution with Anhydrous Solvent F->G Chemical Preparation H Perform Experiment G->H Experimental Procedure I Segregate Waste: - Solid (unused chemical, contaminated labware) - Liquid (solutions) H->I Waste Generation J Quench Aqueous NHS Ester Waste (optional, pH 7-8.5) I->J Waste Treatment K Collect in Labeled Hazardous Waste Containers J->K Waste Collection L Arrange for Professional Disposal K->L Final Disposal

Caption: Workflow for Safe Handling and Disposal.

References

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.